Propene-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164851 | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-52-8 | |
| Record name | Propene-d6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propene-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propene-d6 (C₃D₆): A Technical Guide to its Synthesis, Characterization, and Application in Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and multifaceted applications of propene-d6 (C₃D₆). We will delve into the core principles that make this isotopically labeled molecule an indispensable tool in modern chemical and biomedical research, moving beyond simple protocols to explain the fundamental causality behind its utility.
Core Characteristics of this compound
This compound, also known as hexadeuteriopropene, is an isotopologue of propene where all six hydrogen atoms (¹H) have been replaced with their heavier, stable isotope, deuterium (²H or D).[1] This substitution, while seemingly minor, imparts distinct physical properties and creates a unique spectroscopic signature that is leveraged in a multitude of advanced analytical and research applications. The chemical structure is CD₃CD=CD₂.[2]
The primary value of this compound lies in its chemical identity being nearly identical to its non-deuterated counterpart, propene (C₃H₆).[3] They exhibit almost the same chemical reactivity, solubility, and chromatographic behavior. However, the mass difference (an increase of six mass units) makes it easily distinguishable by mass spectrometry and alters its vibrational frequencies, which is detectable by infrared (IR) and Raman spectroscopy.
| Property | Value | Source |
| Chemical Formula | C₃D₆ | [4][5] |
| CAS Number | 1517-52-8 | [1][4][5] |
| Molecular Weight | ~48.12 g/mol | [2][5][6] |
| Exact Mass | 48.08460 Da | [4] |
| Melting Point | -185 °C | [2][4] |
| Boiling Point | -47.7 °C | [2][4] |
| Density | 0.657 g/cm³ | [4] |
| Isotopic Purity | Typically ≥99 atom % D | [2] |
Synthesis and Characterization: Ensuring Isotopic Integrity
The utility of this compound is directly proportional to its isotopic purity. Therefore, its synthesis and subsequent characterization are critical processes designed to maximize deuterium incorporation and verify the absence of protonated species.
Synthetic Pathway: A Multi-step Approach
A common and effective method for synthesizing high-purity this compound involves a multi-step pathway starting from deuterium oxide (D₂O). This approach ensures that deuterium is incorporated at each possible position.[7]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Methyl Acetylene-d4
-
Generation of Methyl Acetylene-d4: The synthesis begins with the reaction of magnesium tricarbide (Mg₃C₂) with deuterium oxide (D₂O). This reaction hydrolyzes the carbide to generate methyl acetylene-d4 (CD₃C≡CD). The choice of D₂O as the deuterium source is fundamental to achieving high levels of isotopic enrichment from the outset.
-
Catalytic Partial Deuteration: The gaseous methyl acetylene-d4 is then subjected to partial deuteration over a palladium-on-charcoal (Pd/C) catalyst in the presence of deuterium gas (D₂).[8] The catalyst's role is to facilitate the addition of two deuterium atoms across the triple bond. The reaction conditions (temperature, pressure, and flow rate) must be meticulously controlled to prevent over-reduction to propane-d8. The selectivity of the Lindlar-type catalyst is crucial for stopping the reaction at the alkene stage.
-
Purification: The resulting gas stream, containing this compound, is purified by cryogenic distillation or preparative gas chromatography to remove any unreacted starting materials, byproducts, or over-reduced alkanes.
Analytical Characterization: The Validation System
Confirming the identity and isotopic purity of the synthesized this compound is a self-validating step.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should appear at an m/z ratio corresponding to C₃D₆ (~48.1), a full 6 mass units higher than that of natural propene (m/z ~42.1). The absence of a significant signal at m/z 42 confirms high isotopic purity.
-
Infrared (IR) Spectroscopy: The C-D bonds in this compound vibrate at lower frequencies (have lower wavenumbers) than the C-H bonds in propene due to the heavier mass of deuterium. For example, C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ region, whereas C-D stretching vibrations are found around 2100-2300 cm⁻¹. The spectrum of this compound shows a distinct shift of bands to lower frequencies compared to its protonated analog.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons. A high-purity sample of this compound will show no signals in the ¹H NMR spectrum. Conversely, ²H (Deuterium) NMR will show signals corresponding to the different deuterium environments in the molecule.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in several scientific domains. Its applications are not merely procedural but are based on fundamental physicochemical principles.
The Gold Standard: Deuterated Internal Standards in Mass Spectrometry
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), precision and accuracy are paramount. Deuterated compounds are considered the "gold standard" for internal standards because they solve the core challenges of variability in sample preparation and instrument response.[9][10]
The Causality of Superior Performance: An ideal internal standard (IS) should behave identically to the analyte of interest during extraction, chromatography, and ionization, but be distinguishable by the detector.[11] A structural analog can mimic some of these properties, but a deuterated standard is chemically identical.[3]
-
Correction for Matrix Effects: Biological samples (plasma, urine, etc.) contain complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because the deuterated IS is chemically identical to the analyte, it experiences the exact same matrix effects.[10]
-
Compensation for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction), some analyte may be lost. The deuterated IS, added at the very beginning, is lost in the same proportion.[12]
-
Identical Chromatography: The deuterated IS co-elutes perfectly with the analyte.[11] This is critical for accurate correction of matrix effects, which can vary over the course of a chromatographic run.
The mass spectrometer differentiates the analyte from the deuterated IS based on their mass-to-charge ratio. The ratio of the analyte's signal to the IS's signal remains constant regardless of sample loss or matrix effects, allowing for highly precise and accurate quantification.[10]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Protocol: Bioanalytical Quantification using a Deuterated IS
This protocol outlines a typical workflow for quantifying a drug in plasma.
-
Preparation of Standards:
-
Prepare a stock solution of the non-labeled analyte (drug) and the deuterated internal standard (e.g., a deuterated version of the drug, for which this compound could be a synthetic precursor).
-
Create a series of calibration standards by spiking drug-free plasma with known concentrations of the analyte.
-
Prepare a working internal standard solution at a fixed concentration.
-
-
Sample Preparation:
-
To each calibrator, quality control (QC) sample, and unknown patient sample, add a precise volume of the working internal standard solution. This step is critical and must occur before any extraction steps.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile). Vortex vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vial for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
The mass spectrometer is set to monitor the specific mass transitions for both the analyte and the deuterated internal standard.
-
-
Data Processing:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Elucidating Reaction Mechanisms
Isotopically labeled molecules like this compound are invaluable for tracing the pathways of chemical reactions and understanding their mechanisms.[13] When this compound is used as a reactant, the position of the deuterium atoms in the products provides a "fingerprint" of the bond-breaking and bond-forming events that occurred.
This technique has been used to study complex catalytic processes, such as the conversion of ethylene to propene.[14] By reacting ¹³C-labeled ethylene with unlabeled butene and analyzing the isotopic distribution in the resulting propene, researchers can disprove or support proposed mechanisms like metathesis.[14]
The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful diagnostic tool.[15] Measuring the KIE can help determine if a specific C-H bond cleavage is part of the rate-determining step of a reaction.
Caption: Workflow for a Kinetic Isotope Effect (KIE) study.
Advancements in Polymer Science
This compound serves as a deuterated monomer for the synthesis of deuterated polypropylene and other copolymers.[16][17] These specialized polymers are crucial for materials science research, particularly for analysis using neutron scattering techniques.
The Principle of Neutron Scattering: Neutrons interact differently with hydrogen and deuterium nuclei. This difference in "scattering length" creates a high contrast between protonated and deuterated polymer chains.[16] By selectively deuterating parts of a polymer blend or block copolymer, researchers can use Small-Angle Neutron Scattering (SANS) to visualize the morphology, conformation, and dynamics of polymer chains in a way that is impossible with other techniques like X-ray scattering.[16][17]
Conclusion
This compound (C₃D₆) is far more than just a heavy version of a common chemical. Its strategic use, grounded in the fundamental principles of isotope effects, provides unparalleled clarity in complex analytical and mechanistic challenges. For professionals in drug development, its role as a precursor to gold-standard internal standards is essential for generating the robust, reproducible data required for regulatory submission. For researchers in catalysis and materials science, it is a sophisticated probe for unraveling reaction mechanisms and visualizing nanoscale structures. The continued application of this compound and other deuterated molecules will undoubtedly continue to push the boundaries of scientific discovery.
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Propene-d6 (CAS: 1517-52-8): A Comprehensive Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of propene-d6 (CAS number 1517-52-8), a deuterated isotopologue of propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical applications of this versatile molecule. Moving beyond a simple data sheet, this guide offers insights into the causality behind experimental choices and provides a framework for its effective use in sophisticated analytical and research workflows.
Molecular Characteristics and Physicochemical Properties
This compound, also known as hexadeuteropropylene, is a saturated hydrocarbon where all six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, propene, which is the cornerstone of its utility in various analytical techniques.
Molecular Structure:
Caption: Molecular structure of this compound (CD3CD=CD2).
Physicochemical Data Summary:
| Property | Value | Source(s) |
| CAS Number | 1517-52-8 | [1][2][3] |
| Molecular Formula | C3D6 | [1][4] |
| Molecular Weight | 48.12 g/mol | [1][2] |
| Boiling Point | -47.7 °C (lit.) | [1][2] |
| Melting Point | -185 °C (lit.) | [1][2] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | Colorless gas | [5] |
Synthesis of this compound
The synthesis of this compound typically involves the deuteration of a suitable three-carbon precursor. One common method involves the reduction of a deuterated propyne derivative. For instance, methylacetylene-d4 can be partially deuterated over a palladium catalyst to yield this compound. Another approach involves the dehydration of deuterated propanol, often using a heated catalyst such as alumina. The choice of synthetic route is critical to achieving high isotopic enrichment and chemical purity.
Spectroscopic Profile
The spectroscopic characteristics of this compound are fundamental to its identification, quantification, and application. The substitution of hydrogen with deuterium leads to predictable shifts in its spectral data compared to non-deuterated propene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (1H) NMR spectrum of propene is complex due to the presence of non-equivalent vinyl and methyl protons.[1][6] In a high-purity this compound sample, the 1H NMR spectrum should ideally show minimal residual proton signals. Any observed signals can be used to quantify the level of isotopic substitution.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M+) at m/z 48. The fragmentation pattern will be analogous to that of propene, with fragments corresponding to the loss of deuterated methyl (CD3) and other deuterated moieties. This distinct mass shift is the basis for its use as an internal standard.
Infrared (IR) Spectroscopy
The substitution of hydrogen with the heavier deuterium isotope results in a significant shift of vibrational frequencies to lower wavenumbers in the infrared spectrum. For example, the C-H stretching vibrations in propene, typically observed in the 2860-3095 cm-1 region, will be shifted to lower frequencies for the C-D bonds in this compound. Similarly, bending and other vibrational modes will also be affected, providing a unique "fingerprint" for the deuterated molecule.
Core Applications in Research and Development
The unique properties of this compound make it a valuable tool in several scientific domains, particularly where precise quantification and mechanistic understanding are paramount.
Deuterated Internal Standard in Quantitative Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry, particularly in complex biological matrices.[7]
Principle of Isotope Dilution Mass Spectrometry (IDMS):
The fundamental premise of IDMS is the addition of a known quantity of a deuterated standard to a sample prior to analysis. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[7] Any variations in sample extraction, injection volume, or ionization efficiency will affect both the analyte and the internal standard proportionally.[7] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other sources of analytical variability.[7]
Workflow for using this compound as an Internal Standard:
Caption: Generalized workflow for quantitative analysis using this compound as an internal standard.
A key consideration when using a deuterated internal standard is the potential for isotopic cross-contribution, where the isotopic cluster of the analyte interferes with that of the standard, or vice versa.[8] Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) is crucial to minimize this effect.
Tracer in Metabolic Pathway Analysis
Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[9][10] By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity.
While larger molecules like glucose or amino acids are more common tracers, small molecules like this compound can be used in specific contexts, for example, to study the metabolism of short-chain hydrocarbons or as a precursor for the synthesis of other labeled molecules. The incorporation of deuterium from this compound into various metabolites can be tracked using mass spectrometry or NMR, providing insights into previously uncharacterized metabolic pathways.
Experimental Protocol for a Tracer Study:
-
Cell Culture and Labeling: Culture cells of interest to a desired density. Replace the standard medium with a medium containing this compound at a defined concentration.
-
Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled substrate.
-
Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
LC-MS or GC-MS Analysis: Analyze the metabolite extracts to identify and quantify the incorporation of deuterium into various metabolites.
-
Data Analysis: Determine the isotopic enrichment in downstream metabolites and model the metabolic fluxes through relevant pathways.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter that can influence the accuracy of quantitative studies. Gas chromatography-mass spectrometry (GC-MS) is a common technique for determining the isotopic enrichment of volatile compounds.
A General GC-MS Method:
A gas chromatograph can be used to separate this compound from any potential impurities. The eluent is then introduced into a mass spectrometer, where the relative abundances of the different isotopologues of propene (containing 0 to 6 deuterium atoms) can be measured. By comparing the measured isotopic distribution to the theoretical natural abundance, the isotopic enrichment of the this compound can be accurately calculated.[11][12] For high-purity propylene analysis, specialized columns can be employed to ensure good separation from other hydrocarbons.[13]
Handling and Storage
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area.[2][7] It is typically supplied in lecture bottles or cylinders.
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from sources of ignition. Cylinders should be secured in an upright position.
-
Handling: Use appropriate pressure-regulating equipment when dispensing the gas. Ensure that all equipment is compatible with flammable gases. Personal protective equipment, including safety glasses and gloves, should be worn.
Conclusion
This compound is a powerful tool for researchers in the fields of analytical chemistry, drug metabolism, and metabolic research. Its utility as a high-fidelity internal standard in mass spectrometry enables accurate and precise quantification of analytes in complex matrices. Furthermore, its potential as a stable isotope tracer offers opportunities to explore and quantify metabolic pathways. A thorough understanding of its synthesis, spectroscopic properties, and proper handling is essential for its effective and safe implementation in the laboratory. This guide provides a foundational understanding to empower scientists to leverage the unique capabilities of this compound in their research endeavors.
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A Technical Guide to the Molecular Weight of Propene-d6: Principles and Applications
For researchers, medicinal chemists, and professionals in drug development, precision is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy to modulate the metabolic fate of drug candidates. Propene-d6 (C₃D₆), the deuterated isotopologue of propene, serves as a fundamental building block and analytical tool in this advanced field. A precise understanding of its molecular weight is not merely an academic exercise; it is the cornerstone of its application, particularly in quantitative bioanalysis using mass spectrometry. This guide provides an in-depth examination of the molecular weight of this compound, the principles governing its calculation, and its critical role in pharmaceutical research.
The Significance of Deuteration in Drug Development
The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile.[1] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions in which C-H bond cleavage is the rate-limiting step.[1] This modification can lead to several desirable outcomes:
-
Improved Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life and overall exposure.[2]
-
Enhanced Pharmacokinetics: Slower metabolism may lead to more stable plasma concentrations, potentially allowing for less frequent dosing.[1][2]
-
Reduced Toxic Metabolites: Altering metabolic pathways can mitigate the formation of harmful byproducts.[1][2]
Beyond metabolic modulation, deuterated compounds are indispensable as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a technique central to pharmacokinetic and metabolic studies.[1][3] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and ionization, while their different mass allows for their distinct detection.
Foundational Principles: Defining Molecular Weight
The molecular weight of a substance is the mass of one molecule of that substance, relative to the unified atomic mass unit (amu) or Dalton (Da). The modern standard for this scale is the carbon-12 atom (¹²C), which is assigned a mass of exactly 12 amu by definition.[4][5][6][7] The mass of any other atom or molecule is measured relative to this standard.
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule's formula. For isotopically enriched compounds like this compound, it is crucial to use the atomic mass of the specific isotopes involved.
Calculation of this compound Molecular Weight
The calculation is a direct application of these first principles, requiring the chemical formula and the precise atomic weights of the constituent isotopes.
Step 1: Determine the Chemical Formula
This compound is an isotopologue of propene (C₃H₆) where all six hydrogen atoms have been replaced by deuterium atoms. Therefore, its chemical formula is C₃D₆ .[8][9][10]
Step 2: Identify Constituent Atoms and Their Isotopic Masses
The molecule consists of:
-
Three Carbon (C) atoms: For molecular weight calculations, the mass of the most abundant isotope, carbon-12 (¹²C), is used. Its atomic mass is defined as exactly 12.000000 Da.[6][11]
-
Six Deuterium (D) atoms: Deuterium (²H) is the stable isotope of hydrogen containing one proton and one neutron. Its atomic mass is 2.014102 Da.[12][13][14]
Step 3: Sum the Atomic Weights
The molecular weight is the sum of the masses of these atoms:
-
Mass of Carbon = 3 × 12.000000 Da = 36.000000 Da
-
Mass of Deuterium = 6 × 2.014102 Da = 12.084612 Da
-
Total Molecular Weight = 36.000000 Da + 12.084612 Da = 48.084612 Da
This calculated value represents the monoisotopic mass. The average molecular weight, which accounts for the natural abundance of other isotopes (like ¹³C), is often cited in chemical catalogs and databases. For instance, the National Institute of Standards and Technology (NIST) lists a molecular weight of 48.1167 for this compound.[8][15] Other sources may round this to 48.12.[10][16][17][18] For high-resolution mass spectrometry, the monoisotopic mass is the most relevant value.
Data Summary
| Component | Quantity | Isotope | Atomic Mass (Da) | Subtotal Mass (Da) |
| Carbon | 3 | ¹²C | 12.000000[6] | 36.000000 |
| Deuterium | 6 | ²H (D) | 2.014102[12][13] | 12.084612 |
| Total | C₃D₆ | 48.084612 |
For comparison, the molecular weight of non-deuterated propene (C₃H₆) is approximately 42.08 Da.[19][20] This mass shift of +6 Da is the key property leveraged in its applications.
Visualization of Molecular Weight Composition
The following diagram illustrates the summation of atomic masses from the constituent isotopes to arrive at the final molecular weight of this compound.
Caption: Breakdown of this compound molecular weight calculation.
Experimental Workflow: Application as an Internal Standard
The utility of this compound's distinct molecular weight is best demonstrated in its role as an internal standard (IS) in quantitative bioanalysis. The objective is to accurately measure the concentration of an analyte (the non-deuterated compound) in a complex matrix like plasma.
Protocol: Conceptual Workflow for LC-MS Quantification
-
Preparation of Standards and Samples:
-
A calibration curve is prepared by spiking known concentrations of the analyte into a blank biological matrix.
-
A fixed, known concentration of the deuterated internal standard (e.g., a drug candidate synthesized using this compound) is added to every calibration standard, quality control (QC) sample, and unknown study sample.
-
Causality: Adding the IS to all samples at a fixed concentration ensures that any variability during sample processing (e.g., extraction loss) affects both the analyte and the IS proportionally. This ratio-based approach corrects for experimental error.
-
-
Sample Extraction:
-
Proteins are precipitated from the plasma samples (e.g., with acetonitrile).
-
The analyte and IS are extracted from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
The final extract is reconstituted in a mobile phase-compatible solvent.
-
Causality: The deuterated IS has virtually identical polarity and chemical properties to the analyte, ensuring they co-extract with the same efficiency.
-
-
LC-MS Analysis:
-
The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and IS from other matrix components.
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the IS (Selected Reaction Monitoring, SRM). For example, it would monitor the transition for the parent drug and a separate, heavier transition for the deuterated IS.
-
Causality: The mass difference, stemming directly from the higher molecular weight of the deuterated IS, allows the mass spectrometer to detect and quantify both compounds simultaneously and without interference, even if they co-elute from the LC column.
-
-
Data Processing:
-
The peak area of the analyte is measured, as is the peak area of the IS.
-
A ratio of (Analyte Peak Area / IS Peak Area) is calculated for each sample.
-
A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards.
-
The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from this curve.
-
Trustworthiness: This ratiometric method provides a self-validating system. An anomalous IS signal in a sample would immediately indicate a problem with that specific sample's preparation or injection, allowing it to be flagged for re-analysis.
-
Conclusion
The molecular weight of this compound is a fundamental physical constant derived from the sum of the atomic masses of its constituent isotopes, C₃D₆. Its calculated monoisotopic mass of approximately 48.0846 Da is a critical parameter for its use in high-resolution mass spectrometry. For researchers and drug development professionals, this value is not just a number; it is the physical basis for using deuterated molecules as invaluable tools to enhance the properties of new chemical entities and to ensure the accuracy and reliability of the quantitative data that underpins modern pharmaceutical science.[3][21]
References
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterium. Retrieved from [Link]
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Britannica. (2023, December 26). Deuterium. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]
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Chemistry For Everyone. (2023, May 16). How Is The Atomic Mass Unit Defined Based On Carbon-12? Retrieved from [Link]
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Chemistry LibreTexts. (2021, January 7). Atomic Mass Unit. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]
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Pharmaffiliates. (2024, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Clearsynth Discovery. (2023, September 25). Advantages of Deuterated Compounds. Retrieved from [Link]
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BuyIsotope.com. (n.d.). Deuterium Isotope. Retrieved from [Link]
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ResearchGate. (2011, December). Deuterium in Drug Discovery and Development. Retrieved from [Link]
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Westfield State University. (n.d.). Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu. Retrieved from [Link]
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Study.com. (n.d.). Deuterium Symbol, Properties & Uses. Retrieved from [Link]
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Britannica. (n.d.). Carbon-12. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to the Synthesis of Deuterated Propene: Strategies and Mechanistic Insights
Abstract
The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into organic molecules offers a powerful tool for researchers in drug discovery, mechanistic chemistry, and materials science. This guide provides an in-depth exploration of the primary synthetic routes to deuterated propene, a valuable building block in these fields. We will delve into the mechanistic underpinnings of each method, offering not just protocols but also the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for their scientific endeavors.
The Significance of Deuterium Labeling in Propene
Propene (C₃H₆), a fundamental alkene, serves as a crucial precursor in the synthesis of a vast array of chemical products. The substitution of hydrogen atoms with deuterium to create isotopologues like propene-d₁, propene-d₆, and others, imparts subtle yet profound changes to the molecule's properties. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down reactions where C-H bond cleavage is the rate-limiting step.
This phenomenon has significant implications in pharmaceutical research and development:
-
Enhanced Metabolic Stability: By replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, its breakdown by metabolic enzymes can be slowed. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced dosing frequency.
-
Reduced Toxicity: Altering the metabolic pathway of a drug through deuteration can sometimes mitigate the formation of toxic metabolites.
-
Mechanistic Elucidation: Deuterated compounds are invaluable tools for studying reaction mechanisms. By tracking the position of the deuterium label in the products, chemists can gain insights into complex reaction pathways.
-
Analytical Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).
Synthetic Strategies for Deuterated Propene
The synthesis of deuterated propene can be approached through several strategic pathways, each offering distinct advantages in terms of accessible labeling patterns and scalability.
Catalytic Semideuteration of Propyne
The partial reduction of propyne using deuterium gas (D₂) over a "poisoned" catalyst is a direct and widely used method for preparing cis-deuterated propene.
The Underlying Chemistry: A Tale of Controlled Reactivity
Standard catalytic hydrogenation of an alkyne with catalysts like platinum, palladium, or nickel typically proceeds to the fully saturated alkane. To stop the reaction at the alkene stage, a less reactive or "poisoned" catalyst is employed. Lindlar's catalyst, consisting of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, is a classic example. The quinoline serves to deactivate the catalyst just enough to prevent the further reduction of the initially formed alkene.
The mechanism involves the syn-addition of two deuterium atoms across the triple bond of propyne, which is adsorbed onto the catalyst surface. This results in the formation of a cis-alkene.
Experimental Protocol: Synthesis of cis-Propene-1,2-d₂
-
Catalyst Preparation: In a suitable reaction vessel, suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a solvent such as hexane or ethyl acetate.
-
Reaction Setup: Purge the reaction vessel with nitrogen gas and then introduce deuterium gas (D₂), typically from a balloon or a metered source.
-
Introduction of Propyne: Add a solution of propyne in the same solvent to the reaction mixture while stirring vigorously.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of deuterium gas or by analytical techniques such as gas chromatography (GC) or NMR spectroscopy.
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The resulting solution contains the desired cis-propene-1,2-d₂. The volatile product can be isolated by careful distillation or used directly in a subsequent reaction.
Data Summary: Catalytic Semideuteration
| Parameter | Value |
| Substrate | Propyne |
| Reagent | Deuterium gas (D₂) |
| Catalyst | Lindlar's Catalyst (Pd/CaCO₃/Pb) |
| Product | cis-Propene-1,2-d₂ |
| Stereochemistry | syn-addition |
| Typical Isotopic Purity | >98% D |
| Key Advantage | High stereoselectivity for the cis-isomer. |
Visualizing the Mechanism: Catalytic Semideuteration of Propyne
Caption: Catalytic semideuteration of propyne on a palladium surface.
Elimination Reactions: Building the Double Bond
Elimination reactions provide a versatile approach to synthesizing alkenes by removing atoms or groups from adjacent carbon atoms. By starting with a deuterated substrate, this method can be adapted to produce a variety of deuterated propenes.
The E2 Mechanism: A Concerted Dance of Bonds
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton (or deuteron), and a leaving group departs simultaneously, forming a double bond. The reaction rate depends on the concentration of both the substrate and the base. A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton (or deuteron) to be removed and the leaving group.
Experimental Protocol: Synthesis of Propene-3,3,3-d₃ via E2 Elimination
-
Substrate Synthesis: Prepare 1-bromo-3,3,3-trideuteriopropane. This can be achieved by the free-radical bromination of propane-d₃ or other suitable methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-bromo-3,3,3-trideuteriopropane in a suitable solvent like ethanol.
-
Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) to the solution. The use of a bulky base favors elimination over substitution.
-
Reaction Conditions: Heat the reaction mixture to reflux to promote the elimination reaction.
-
Product Isolation: The volatile propene-3,3,3-d₃ can be collected in a cold trap or used in situ for subsequent reactions.
Data Summary: E2 Elimination for Deuterated Propene Synthesis
| Parameter | Value |
| Substrate | Deuterated haloalkane (e.g., 1-bromo-3,3,3-trideuteriopropane) |
| Reagent | Strong, sterically hindered base (e.g., KOtBu) |
| Product | Positionally labeled deuterated propene |
| Mechanism | E2 (bimolecular elimination) |
| Key Advantage | Access to various labeling patterns depending on the starting material. |
Visualizing the Mechanism: The E2 Reaction
Caption: The concerted E2 mechanism for the formation of propene-3,3,3-d₃.
The Wittig Reaction: Precision Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. It offers excellent control over the position of the newly formed double bond, making it highly valuable for preparing specifically labeled alkenes.
The Ylide's Role: A Phosphorus-Mediated Transformation
The key reagent in the Wittig reaction is a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide then reacts with an aldehyde or ketone in a two-step process involving a betaine or oxaphosphetane intermediate to form the alkene and a phosphine oxide byproduct.
To synthesize deuterated propene, one can either use a deuterated aldehyde/ketone or a deuterated phosphorus ylide.
Experimental Protocol: Synthesis of Propene-1,1-d₂ via the Wittig Reaction
-
Ylide Preparation: In an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, treat methyltriphenylphosphonium bromide with a strong base like n-butyllithium to generate the corresponding ylide.
-
Reaction with Deuterated Formaldehyde: Add a solution of formaldehyde-d₂ to the ylide solution at low temperature (e.g., -78 °C).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup and Isolation: Quench the reaction with water and extract the product with a low-boiling organic solvent. The propene-1,1-d₂ can be isolated by careful distillation.
Data Summary: Wittig Reaction for Deuterated Propene Synthesis
| Parameter | Value |
| Substrates | Aldehyde/Ketone and Phosphorus Ylide (one must be deuterated) |
| Product | Specifically labeled deuterated propene |
| Key Advantage | Unambiguous placement of the double bond. |
| Byproduct | Triphenylphosphine oxide |
Visualizing the Workflow: The Wittig Reaction
Caption: General workflow for the synthesis of propene-1,1-d₂ via the Wittig reaction.
Analytical Characterization of Deuterated Propene
Confirming the successful synthesis and determining the isotopic purity of deuterated propene requires specialized analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the position and extent of deuteration.
-
¹H NMR: In the proton NMR spectrum, the absence or reduced integration of a signal at a particular chemical shift indicates the replacement of a proton with a deuteron.
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and location within the molecule. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the isotopic enrichment of the synthesized compound. By comparing the mass spectrum of the deuterated propene to that of its non-deuterated counterpart, the increase in molecular weight due to the incorporated deuterium atoms can be measured, allowing for the calculation of the isotopic purity.
Summary of Analytical Techniques
| Technique | Information Provided |
| ¹H NMR | Position and extent of deuteration (by signal disappearance). |
| ²H NMR | Direct detection and localization of deuterium atoms. |
| Mass Spectrometry | Determination of isotopic enrichment and purity. |
Conclusion
The synthesis of deuterated propene is a critical enabling technology for advancements in pharmaceutical sciences and fundamental chemical research. The choice of synthetic method—be it catalytic semideuteration, elimination reactions, or the Wittig reaction—depends on the desired labeling pattern and the available starting materials. A thorough understanding of the underlying reaction mechanisms is paramount for successful and efficient synthesis. Coupled with robust analytical characterization, these methods provide researchers with the tools needed to harness the power of isotopic labeling in their scientific pursuits.
References
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- Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery.
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- Google Patents. (n.d.). Preparation of propene - US6646172B1.
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isotopic purity of propene-d6
An In-depth Technical Guide to the Isotopic Purity of Propene-d6
Abstract
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is non-negotiable. This compound (C₃D₆), a deuterated isotopologue of propene, serves as an invaluable tool in mechanistic studies, as an internal standard for mass spectrometry, and in the synthesis of complex deuterated molecules. Its utility is directly proportional to its isotopic purity—the degree to which hydrogen atoms have been replaced by deuterium. This guide provides a comprehensive exploration of the principles and methodologies for determining the , grounded in established analytical techniques and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a transparent view of the data analysis workflow, ensuring that users can confidently assess and utilize this critical reagent.
The Imperative of Isotopic Purity
Isotopic enrichment refers to the mole fraction of the desired isotope (in this case, deuterium) expressed as a percentage at the labeled positions.[1] For a compound like this compound, a stated isotopic enrichment of 99 atom % D means that, on average, 99% of the hydrogen/deuterium sites are occupied by deuterium.[2][3] This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition (e.g., the percentage of molecules that are precisely C₃D₆ vs. C₃D₅H).[1]
In drug development, particularly in pharmacokinetic (PK) studies, deuterated internal standards are used to quantify the concentration of an active pharmaceutical ingredient (API) in biological matrices.[4] If the isotopic purity of the standard is compromised—containing significant amounts of d5, d4, or even non-deuterated (d0) species—it can lead to cross-contribution of mass signals, resulting in inaccurate quantification of the API.[5][6] Therefore, rigorous and accurate determination of isotopic purity is a foundational requirement for data integrity.
Core Analytical Methodologies
The assessment of isotopic purity is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Each provides a unique and complementary piece of the purity puzzle.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structure elucidation and quantitative analysis, as the area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[7][8] For this compound, a combination of ¹H and ²H NMR provides a comprehensive picture of deuteration.
-
¹H NMR (Proton NMR): This is the most direct method to quantify the extent of incomplete deuteration. Any residual C-H bonds will produce signals in the ¹H spectrum. By integrating these residual signals against a certified internal standard of known concentration and purity, we can calculate the absolute amount of non-deuterated or partially deuterated species.[9] This technique is exceptionally sensitive to proton-containing impurities.
-
²H NMR (Deuterium NMR): This experiment confirms the location of the deuterium atoms on the propene scaffold. While ¹H NMR shows the absence of protons, ²H NMR affirmatively shows the presence of deuterium at the expected positions (vinylic and allylic), confirming the isotopic labeling pattern.[10]
-
¹³C NMR: The carbon-13 spectrum of propene shows three distinct signals for the three carbon environments.[11][12] In this compound, these signals will be split into multiplets due to coupling with deuterium (C-D coupling), providing further structural confirmation of deuteration.
This protocol describes a self-validating system for determining the amount of residual proton-containing species using an internal calibrant.
-
Preparation of the Internal Calibrant Stock:
-
Accurately weigh approximately 20 mg of a certified reference material (CRM) with a known purity (e.g., maleic anhydride) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Acetone-d6). Ensure complete dissolution.
-
-
Sample Preparation:
-
Accurately weigh the NMR tube.
-
Introduce a precise volume (e.g., 500 µL) of the internal calibrant stock solution into the NMR tube and re-weigh to determine the exact mass of the solution added.
-
Cool the NMR tube and solvent using a dry ice/acetone bath.
-
Bubble a known mass of this compound gas through the cold solution. This is the most critical step for a gaseous analyte and must be performed carefully to accurately determine the mass of the analyte added.
-
Seal the NMR tube and re-weigh to determine the precise mass of this compound introduced.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Critical Parameter—Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T1) of all signals to be integrated (both standard and analyte). A conservative value of 15 times T1 is often recommended for high accuracy.[7] This ensures complete magnetization recovery between scans, making the signal integral directly proportional to the number of nuclei.
-
Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Analysis and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the well-resolved signal of the internal calibrant and any residual proton signals from the this compound (e.g., signals corresponding to the -CH₃, =CH, and =CH₂ groups in unlabeled propene).[13]
-
Calculate the purity using the following equation[9]:
Purity_analyte (%) = (Int_analyte / Int_IC) * (n_IC / n_analyte) * (MW_analyte / MW_IC) * (m_IC / m_analyte) * Purity_IC (%)
Where:
-
Int = Integral area
-
n = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
IC = Internal Calibrant
-
analyte = The residual protonated species being quantified
-
-
Caption: A flowchart of the quantitative NMR (qNMR) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for determining the distribution of different isotopologues (d0, d1, d2, d3, d4, d5, d6) in a sample of this compound.[14]
-
Gas Chromatography (GC): As a volatile gas, propene is ideally suited for GC separation.[15] The GC column separates the this compound from any other volatile chemical impurities (e.g., propane, other hydrocarbons), ensuring that the mass spectrum acquired is of the target analyte only.[16] It's noteworthy that deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[17]
-
Mass Spectrometry (MS): The mass spectrometer separates ions based on their mass-to-charge (m/z) ratio. Since each deuterium atom adds approximately 1 Da to the mass of the molecule, MS can readily distinguish between C₃D₆ (MW: 48.12), C₃D₅H (MW: ~47.11), C₃D₄H₂ (MW: ~46.10), and so on, down to C₃H₆ (MW: 42.08).[18][19] High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very similar masses, minimizing potential interferences.[20][21]
The following table presents a representative isotopic distribution for a high-purity batch of this compound, as determined by GC-MS.
| Isotopic Species | Description | Mass (m/z of M⁺) | Typical Abundance (%) |
| d6 | Fully deuterated propene | 48 | > 99% |
| d5 | Propene with five deuterium atoms | 47 | < 1% |
| d4 | Propene with four deuterium atoms | 46 | < 0.1% |
| d3 | Propene with three deuterium atoms | 45 | < 0.05% |
| d2 | Propene with two deuterium atoms | 44 | < 0.01% |
| d1 | Propene with one deuterium atom | 43 | < 0.01% |
| d0 | Non-deuterated propene (unlabeled) | 42 | < 0.01% |
Note: This data is illustrative. Always refer to the lot-specific Certificate of Analysis for precise values.
-
System Preparation:
-
Use a GC-MS system equipped with a suitable column for light hydrocarbon analysis, such as an Rt®-Alumina BOND/Na₂SO₄ PLOT column.[16]
-
Ensure the system is free of leaks to prevent atmospheric contamination.
-
-
Sample Introduction:
-
Use a gas-tight syringe or a gas sampling loop to introduce a known volume of the this compound gas into the GC inlet.
-
The inlet should be operated in split mode to avoid overloading the column and detector.
-
-
GC Separation:
-
Injector Temperature: 150 °C
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A sub-ambient starting temperature (e.g., -40 °C) may be required to achieve baseline separation of very volatile impurities.[22] A typical program might be: hold at 35 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
-
MS Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 60 to cover all possible isotopologues and common fragments.
-
Acquire the mass spectrum across the entire chromatographic peak corresponding to propene.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to locate the propene peak.
-
Generate a background-subtracted mass spectrum from the apex of the propene peak.
-
Identify the ion signals corresponding to the molecular ions (M⁺) of each isotopologue (m/z 42 through 48).
-
Calculate the relative abundance of each species by taking the intensity of its molecular ion peak and dividing it by the sum of the intensities of all isotopologue molecular ion peaks.
-
Correction for ¹³C: For highly accurate work, the natural abundance of ¹³C must be accounted for, as the M+1 peak of the d5 species (C₃D₅H) will overlap with the ¹³C isotopologue of the d4 species (¹²C₂¹³CD₄H₂). Deconvolution algorithms in modern MS software can often perform this correction automatically.[21]
-
Caption: The relationship between analytical methods and the data they yield.
Potential Pitfalls and Considerations
Achieving and verifying high isotopic purity requires an awareness of potential challenges.
-
Deuterium Scrambling: During synthesis or under certain analytical conditions (e.g., in the hot GC inlet or MS ion source), deuterium atoms can migrate, or exchange with residual protons.[18][23] While this may not change the overall isotopic enrichment, it can alter the specific labeling pattern, which may be critical for certain mechanistic studies.
-
Chemical Purity: Isotopic purity is only one part of the story. The sample must also be chemically pure. Common impurities in propene include propane, methane, ethane, and other C1-C4 hydrocarbons.[16][24] A preliminary GC-FID analysis is often recommended to assess overall chemical purity before proceeding with isotopic analysis.
-
H/D Exchange with Solvents: When preparing samples for NMR, it is crucial to use high-purity deuterated solvents. Any residual protons in the solvent can exchange with labile deuterium atoms on the analyte, although this is not a major concern for the non-labile C-D bonds in propene.
Conclusion
The determination of isotopic purity for this compound is a rigorous process that underpins its reliable use in research and development. A synergistic approach, leveraging the quantitative power of ¹H qNMR to assess residual protons and the detailed distributive analysis of GC-MS for all isotopologues, provides a complete and trustworthy purity profile. By understanding the principles behind these methods and adhering to validated protocols, scientists can ensure the quality of their deuterated reagents, leading to more accurate, reproducible, and reliable data in their critical applications.
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A Technical Guide to Propene-d6: Structure, Applications, and Methodologies for Advanced Research
Abstract
This technical guide provides a comprehensive overview of propene-d6 (C₃D₆), a deuterated isotopologue of propene. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physical properties, the fundamental principles of its application, and detailed methodologies for its use in advanced analytical and mechanistic studies. We will explore its critical role as an internal standard, a mechanistic probe, and a tool in pharmacokinetic modulation, grounded in the principles of isotopic labeling and the kinetic isotope effect (KIE). The guide synthesizes field-proven insights with established scientific principles, offering both foundational knowledge and practical protocols to empower researchers in their experimental design and execution.
Introduction: The Significance of Isotopic Labeling with this compound
Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its isotopes to track the molecule's journey through a chemical reaction or biological system.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a cornerstone of this methodology.[] Deuterium-labeled compounds, such as this compound, are chemically similar to their hydrogen-containing counterparts but possess a greater mass. This mass difference, and the resulting stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, gives rise to distinct physical and spectroscopic properties that can be exploited in a variety of research applications.[3][4]
This compound, specifically, serves as a valuable tool in diverse fields ranging from polymer chemistry to pharmaceutical sciences. Its utility stems from its ability to act as a tracer in metabolic pathways, a standard in quantitative mass spectrometry, and a tool for elucidating reaction mechanisms.[5][6] In drug development, the strategic replacement of hydrogen with deuterium can alter a drug candidate's metabolic profile, a concept that has led to FDA-approved deuterated drugs.[4] This guide will provide the technical foundation and practical knowledge required to leverage the unique properties of this compound in a research setting.
Structural Formula and Physicochemical Properties
The fundamental identity of this compound lies in its structure, where all six hydrogen atoms of the propene molecule have been replaced by deuterium atoms.
Structural Representation
-
Chemical Name: 1,1,2,3,3,3-hexadeuterioprop-1-ene[7]
-
Linear Formula: CD₃CD=CD₂
The structure consists of a three-carbon chain with a double bond between the first and second carbon atoms. The methyl group and the two carbons of the double bond are fully deuterated.
Caption: Structural formula of this compound (CD₃CD=CD₂).
Physical and Chemical Data
The substitution of protium with deuterium results in a notable increase in molecular weight and subtle changes in physical properties compared to standard propene (C₃H₆). These properties are crucial for its application in mass spectrometry and for handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1517-52-8 | [7][8][9] |
| Molecular Formula | C₃D₆ | [8][9] |
| Molecular Weight | ~48.12 g/mol | [7] |
| Exact Mass | 48.0846 g/mol | [7][8] |
| Boiling Point | -47.7 °C | [8] |
| Melting Point | -185 °C | [8] |
| Appearance | Colorless Gas | [10][11] |
| Isotopic Purity | Typically ≥98 atom % D | [12] |
Core Principle: The Kinetic Isotope Effect (KIE)
A central concept underpinning the utility of deuterated compounds in mechanistic and metabolic studies is the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction upon isotopic substitution.[3]
Causality of the KIE
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step in a reaction or metabolic process, substituting that hydrogen with deuterium will slow the reaction down.[3] This effect is the primary reason deuterated compounds can exhibit altered pharmacokinetic profiles. For example, if a drug's metabolism is primarily driven by the enzymatic oxidation of a C-H bond, its deuterated analog may be metabolized more slowly, leading to a longer biological half-life and potentially allowing for reduced dosing frequency.[4]
Caption: The Kinetic Isotope Effect (KIE) in Drug Metabolism.
Key Applications and Methodologies
This compound is not merely a chemical curiosity; it is a functional tool with direct applications in high-level research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the absence of proton signals in a deuterated compound makes it invaluable.[5] The replacement of hydrogen with deuterium simplifies complex ¹H NMR spectra by removing specific proton signals and their associated couplings.[6] While this compound itself is not typically used as an NMR solvent, its synthesis from or use in reactions with other labeled compounds allows researchers to trace the position of deuterium atoms, providing profound insight into reaction stereochemistry and mechanisms.[6]
Mass Spectrometry (MS) Internal Standard
One of the most robust applications of this compound is as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC/MS) or other MS techniques.
Trustworthiness of the Protocol: An ideal internal standard co-elutes with the analyte of interest and behaves identically during sample extraction and ionization, but is clearly distinguishable by the detector. This compound fits this role perfectly for the quantification of propene. It has nearly identical chromatographic retention times and ionization efficiencies as its non-deuterated counterpart, but its mass-to-charge ratio (m/z) is shifted by 6 mass units. This mass difference ensures no signal overlap, allowing for precise and accurate quantification even with complex sample matrices.[6]
Experimental Protocol: Quantification of Propene using this compound Internal Standard
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent or gas-phase standard.
-
Calibration Curve: Create a series of calibration standards containing known concentrations of unlabeled propene, each spiked with a fixed concentration of the this compound internal standard.
-
Sample Preparation: Add the same fixed concentration of the this compound internal standard to each unknown sample.
-
GC/MS Analysis: Analyze the calibration standards and unknown samples via GC/MS. The GC method should be optimized to resolve propene from other volatile components.
-
Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both propene (e.g., m/z 41, 42) and this compound (e.g., m/z 48).
-
Quantification: For each run, calculate the ratio of the peak area of the propene analyte to the peak area of the this compound internal standard. Plot this ratio against the concentration of the propene standards to generate a calibration curve. The concentration of propene in the unknown samples can then be determined from this curve.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Mechanistic and Metabolic Pathway Tracing
By introducing this compound into a chemical or biological system, researchers can track the fate of the deuterium atoms.[] Analyzing the products via MS or NMR reveals where the deuterium atoms reside, providing direct evidence for specific bond-breaking and bond-forming events. This is invaluable for distinguishing between proposed reaction mechanisms or for identifying novel metabolic pathways for xenobiotics.[5]
Synthesis Considerations
The synthesis of deuterated compounds requires specialized methods. While detailed proprietary synthesis routes are not always public, general strategies include:
-
Hydrogen Isotope Exchange (HIE): Exposing a hydrogen-containing precursor to a deuterium source (like D₂O or D₂ gas) in the presence of a catalyst can facilitate the exchange of H for D.[6][13]
-
Deuterated Building Blocks: A more common and precise method involves starting with commercially available, highly deuterated precursors. For instance, a synthetic route to a deuterated alkene might begin with acetone-d6 or methyl-d3 iodide, which are relatively inexpensive deuterium sources.[14] The synthesis of propene itself can be achieved through various industrial processes like steam cracking or metathesis, which could be adapted using deuterated feedstocks.[15][16]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its physical state and flammability.
-
Hazard Classification: this compound is a highly flammable, compressed gas.[17] It can form explosive mixtures with air and poses an asphyxiation risk in high concentrations.[18]
-
Personal Protective Equipment (PPE): Safety glasses, work gloves, and flame-retardant protective clothing should be worn when handling cylinders.[18]
-
Handling: Cylinders must be secured and moved using a proper cart.[18] this compound is often supplied in lecture bottles packaged with a pressure slightly above atmospheric (e.g., 2 atmospheres).[12][19] Handling these cylinders, especially for extracting small quantities, is best performed using a vacuum line by trained personnel.[12]
-
Storage: Store cylinders in a well-ventilated, secure area away from ignition sources.[18] The storage temperature should not exceed 50°C (122°F).[18]
-
Stability and Purity: To prevent contamination from atmospheric moisture, which can lead to hydrogen-deuterium exchange and a loss of isotopic purity, containers must be tightly sealed.[3] While stable under recommended storage conditions, it is advisable to re-analyze the chemical purity after extended periods (e.g., three years).[12]
Conclusion
This compound is a highly versatile and powerful tool for the modern researcher. Its utility, rooted in the fundamental principles of isotopic labeling and the kinetic isotope effect, extends from precise quantitative analysis in mass spectrometry to the intricate elucidation of reaction mechanisms and metabolic pathways. By understanding its structural and physicochemical properties and adhering to rigorous experimental and safety protocols, scientists and drug development professionals can effectively harness the unique capabilities of this compound to advance their research and drive innovation.
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SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.
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CymitQuimica. PROPENE-1-D1. CymitQuimica.com.
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Puglisi, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.
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Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. Books - The Royal Society of Chemistry.
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Airgas. (2015). Deuterium - SAFETY DATA SHEET. Airgas.
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Graham, D. Protecting deuterated drugs. Intellectual Property Magazine.
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Avogadro's Lab. (2019). Synthesis of Propene (Propylene). YouTube.
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Google Patents. (2003). Preparation of propene - US6646172B1. Google Patents.
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An In-Depth Technical Guide to the Properties of 1,1,2,3,3,3-Hexadeuterioprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core properties of 1,1,2,3,3,3-hexadeuterioprop-1-ene (Propene-d6), a deuterated isotopologue of propene. Given the scarcity of literature dedicated solely to this specific isotopologue, this document leverages data from the closely related and often synonymously used this compound, while highlighting the expected nuances arising from the specific deuterium placement. This guide is intended to be a valuable resource for researchers utilizing deuterated compounds in mechanistic studies, as tracers, and in the development of novel pharmaceuticals.
Introduction: The Significance of Deuterated Alkenes
Deuterium-labeled compounds have become indispensable tools in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a subtle yet significant change in the mass and vibrational energy of chemical bonds. This isotopic substitution can profoundly influence the pharmacokinetic and metabolic profiles of drug candidates, often leading to improved therapeutic indices. In the realm of mechanistic chemistry, deuterated molecules serve as powerful probes to elucidate reaction pathways and understand kinetic isotope effects. 1,1,2,3,3,3-Hexadeuterioprop-1-ene, as a deuterated alkene, offers a unique substrate for studying addition reactions, polymerization processes, and metabolic pathways involving the propene moiety.
Synthesis of 1,1,2,3,3,3-Hexadeuterioprop-1-ene
A plausible synthetic route could involve the use of deuterated starting materials such as deuterated acetone (acetone-d6) and a deuterated methylating agent. The core of the synthesis would likely involve a Wittig-type reaction or a variation thereof to construct the carbon-carbon double bond with the desired deuterium placement.
Conceptual Synthetic Workflow:
Below is a generalized workflow illustrating a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of 1,1,2,3,3,3-hexadeuterioprop-1-ene.
Experimental Protocol (Hypothetical):
-
Preparation of the Deuterated Ylide: A deuterated methyl halide (e.g., iodomethane-d3) would be reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of this salt with a strong base (e.g., n-butyllithium) would generate the deuterated methylenetriphenylphosphorane ylide.
-
Wittig Reaction: The freshly prepared ylide would then be reacted with acetone-d6 in an aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Workup and Purification: The reaction mixture would be quenched, and the volatile 1,1,2,3,3,3-hexadeuterioprop-1-ene product would be isolated, likely through condensation at low temperature, and purified by gas chromatography.
It is crucial to note that the actual implementation of this synthesis would require careful optimization of reaction conditions to maximize yield and isotopic purity.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 1,1,2,3,3,3-hexadeuterioprop-1-ene are primarily influenced by the increased mass due to the six deuterium atoms.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃D₆ | |
| Molecular Weight | 48.12 g/mol | |
| Exact Mass | 48.0846106671 Da | |
| Melting Point | -185 °C (lit.) | |
| Boiling Point | -47.7 °C (lit.) | |
| CAS Number | 1517-52-8 |
Mass Spectrometry
The mass spectrum of this compound provides a clear indication of its isotopic composition. The molecular ion peak is expected at m/z 48. The fragmentation pattern will be analogous to that of undeuterated propene, but with mass shifts corresponding to the deuterated fragments.
Table 2: Predicted Major Fragments in the Mass Spectrum of 1,1,2,3,3,3-Hexadeuterioprop-1-ene
| Fragment Ion | m/z (Predicted) | Corresponding Fragment in Propene (m/z) |
| [C₃D₅]⁺ | 46 | [C₃H₅]⁺ (41) |
| [C₃D₄]⁺ | 44 | [C₃H₄]⁺ (40) |
| [C₂D₃]⁺ | 31 | [C₂H₃]⁺ (27) |
| [CD₃]⁺ | 18 | [CH₃]⁺ (15) |
Note: The relative abundances of these fragments would require experimental determination.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows significant shifts in vibrational frequencies compared to its non-deuterated counterpart due to the heavier mass of deuterium. The C-D stretching vibrations appear at lower wavenumbers (around 2200-2300 cm⁻¹) than C-H stretches (around 2900-3100 cm⁻¹). Similarly, C-D bending and other vibrational modes will also be shifted to lower frequencies.
Table 3: Comparison of Key IR Absorptions for Propene and this compound
| Vibrational Mode | Propene (cm⁻¹) | This compound (cm⁻¹) (Approximate) |
| =C-H Stretch | ~3095-3010 | N/A (No =C-H) |
| C-H Stretch (methyl) | ~2975-2860 | N/A (No C-H) |
| C=C Stretch | ~1645-1640 | ~1580 |
| =C-D Stretch | N/A | ~2300 |
| C-D Stretch (methyl) | N/A | ~2200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Due to the extensive deuteration, the ¹H NMR spectrum of high-purity 1,1,2,3,3,3-hexadeuterioprop-1-ene would be expected to show only very minor residual proton signals.
²H (Deuterium) NMR Spectroscopy: The ²H NMR spectrum would be the most informative, showing distinct signals for the different deuterium environments. Based on the structure CD₂=CD-CD₃, three signals would be expected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show three resonances for the three carbon atoms. The signals would be triplets due to coupling with the directly attached deuterium atoms (based on the n+1 rule for I=1 nuclei). The chemical shifts would be similar to those of propene, but the coupling patterns would be the defining feature.
Applications in Research and Development
The primary utility of 1,1,2,3,3,3-hexadeuterioprop-1-ene lies in its application as an isotopic tracer and in mechanistic studies.
Logical Flow of Application:
Caption: Key application areas for 1,1,2,3,3,3-hexadeuterioprop-1-ene.
-
Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of deuterated and non-deuterated propene, researchers can gain insights into the rate-determining steps of reactions and the nature of transition states.
-
Metabolic Fate and Drug Development: In pharmaceutical research, if a drug candidate contains a propene moiety, using the deuterated analogue can help in tracking its metabolic fate. Deuteration at metabolically labile sites can also slow down metabolism, potentially improving the drug's half-life and reducing the formation of toxic metabolites.
-
Polymer Chemistry: In polymerization studies, deuterated monomers can be used to determine the mechanism of polymerization and to study the structure and dynamics of the resulting polymers using techniques like neutron scattering.
Conclusion
1,1,2,3,3,3-Hexadeuterioprop-1-ene is a valuable tool for scientists in various disciplines. While specific experimental data for this exact isotopologue is limited, a comprehensive understanding of its properties can be derived from data on the closely related this compound and a fundamental knowledge of isotope effects. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this and similar deuterated compounds in their work.
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-
The Infrared Spectra of Propylene and Propylene-d 6 - Optica Publishing Group. [Link]
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-
mass spectrum of propene C3H6 CH3CH=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of propene image diagram doc brown's advanced organic chemistry revision notes. [Link]
- 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line
A Technical Guide to the Safe Handling of Propene-d6 in a Research Environment
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling and use of propene-d6 (1,1,2,3,3,3-hexadeuterioprop-1-ene). As a deuterated isotopologue of propene, its chemical reactivity is nearly identical to the parent compound, but its utility in mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry makes it invaluable. However, its physical properties present significant hazards. This document synthesizes core safety data sheet (SDS) information into a practical framework, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory practice.
Core Chemical Identity and Physical Characteristics
This compound is a colorless gas at standard temperature and pressure.[1] The substitution of hydrogen with deuterium increases its molecular weight but does not fundamentally alter its physical hazards, which are primarily driven by its high volatility and flammability.[2][3] Understanding these properties is the foundation of a robust safety assessment.
| Property | Value | Source(s) |
| Chemical Name | 1,1,2,3,3,3-hexadeuterioprop-1-ene | [4] |
| Synonyms | This compound, Propylene-d6 | [2][5] |
| CAS Number | 1517-52-8 | [3][4][5][6] |
| Molecular Formula | C₃D₆ or CD₃CD=CD₂ | [2][3][5] |
| Molecular Weight | ~48.12 g/mol | [2][3][4][6] |
| Physical State | Gas (often supplied as a liquefied gas under pressure) | [1][2][4] |
| Boiling Point | -47.7 °C (lit.) | [3][5] |
| Melting Point | -185 °C (lit.) | [3][5] |
| Flash Point | -108 °C (-162.4 °F) closed cup | [6][7] |
| Autoignition Temp. | ~455 °C (851 °F) | [7] |
| Explosive Limits | LEL: 2.0% / UEL: 11.1% in air | [7] |
| Vapor Density | ~1.46 (Air = 1) | [7] |
Hazard Identification and Risk Mitigation
The primary risks associated with this compound are dictated by its physical state and chemical nature as a flammable hydrocarbon. All safety protocols are designed to interrupt the "fire triangle" by controlling fuel (containment), ignition sources, and oxidizers (air).
Primary Hazards:
-
Extreme Flammability (GHS Category 1A): this compound is an extremely flammable gas.[4][8] It can form explosive mixtures with air at concentrations between 2.0% and 11.1%.[7] Its vapor is heavier than air, meaning it can accumulate in low-lying areas or confined spaces, creating a significant flashback hazard where vapors can travel to a distant ignition source and ignite.[7][9][10]
-
Gas Under Pressure (Liquefied Gas): The compound is supplied in cylinders under pressure.[2][4][11] A breach or heating of the cylinder can cause it to rupture or explode.[8][12][13] Rapid release of the liquefied gas can also cause severe frostbite upon contact with skin.[8][10][13]
-
Simple Asphyxiant: While not chemically toxic, high concentrations can displace oxygen in the air, particularly in enclosed spaces, leading to dizziness, unconsciousness, and potentially death from suffocation.[12][13][14] The oxygen level should always be maintained above 19.5%.[9]
Caption: Hazard mitigation focuses on disrupting the fire triangle.
Standard Operating Protocols
Adherence to rigorous, validated protocols is essential for mitigating the risks associated with this compound. The following workflows provide a baseline for safe laboratory operations.
Protocol 1: Receipt and Storage of this compound Cylinders
This protocol ensures that the gas cylinder is safely integrated into the laboratory inventory from the moment of its arrival.
-
Pre-Receipt Inspection: Designate a secure, well-ventilated storage area before the cylinder arrives. This area must be away from heat, direct sunlight, and combustible materials.[8][9] Ensure "No Smoking" and "Flammable Gas" signs are posted.
-
Receipt: Upon arrival, visually inspect the cylinder for any signs of damage (dents, corrosion). Verify the cylinder label matches the order (this compound, CAS 1517-52-8).
-
Transport: Use a suitable cylinder cart to move the cylinder; do not drag, roll, or slide it.[15] Keep the valve cap in place until the cylinder is secured.
-
Securing: Store the cylinder in an upright position and secure it firmly to a wall or workbench with chains or straps to prevent it from falling.[8]
-
Storage Environment: The storage location must be a well-ventilated area.[12] All electrical equipment in the vicinity should be explosion-proof.[16] Store cylinders away from oxidizing agents.[10]
Caption: Decision tree for emergency response to a this compound leak.
Conclusion
This compound is a vital tool in modern chemical and biomedical research. Its safe use hinges on a comprehensive understanding of its physical hazards—namely, its extreme flammability and status as a compressed gas. By implementing robust engineering controls, adhering to validated handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate these risks. The causality is clear: controlling the fuel, eliminating ignition sources, and ensuring proper ventilation are the pillars of safety. This guide provides the technical framework for creating a self-validating safety culture when working with this valuable but hazardous material.
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A Technical Guide to Propene-d6: Commercial Availability, Analysis, and Applications in Research and Drug Development
This guide provides an in-depth technical overview of perdeuterated propene (propene-d6), a critical isotopically labeled compound for researchers, scientists, and drug development professionals. We will explore its commercial availability, key specifications, analytical methodologies for purity assessment, and its diverse applications, particularly in mechanistic studies, metabolic tracing, and polymer science.
Introduction to Deuterated Compounds and the Significance of this compound
Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tool in scientific research. Its increased mass compared to protium (¹H) leads to a lower vibrational frequency in chemical bonds. This seemingly subtle difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon allows for the elucidation of reaction mechanisms and the study of metabolic pathways.[1][2]
This compound (CD₃CD=CD₂), with all six hydrogen atoms replaced by deuterium, is a versatile building block and tracer molecule. Its utility stems from the stability of the deuterium labels and the unique spectroscopic signature they impart. In drug development, the use of deuterated compounds can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles.[3]
Commercial Availability and Specifications
This compound is commercially available from several specialized chemical suppliers. When sourcing this reagent, it is crucial to consider not only the chemical purity but also the isotopic enrichment.
Prominent Suppliers
Key suppliers of this compound include:
-
Sigma-Aldrich (Merck): A well-established supplier offering this compound with high isotopic purity.[4]
-
CDN Isotopes: Specializes in deuterated compounds and provides this compound gas.[5]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and isotopically labeled compounds.
Key Specifications
Researchers should carefully evaluate the following specifications from the supplier's certificate of analysis:
| Specification | Typical Value | Significance |
| Chemical Formula | CD₃CD=CD₂ | Confirms the molecular structure.[5] |
| CAS Number | 1517-52-8 | Unique identifier for the deuterated compound.[4][5] |
| Molecular Weight | ~48.12 g/mol | Increased mass compared to non-deuterated propene (~42.08 g/mol ).[5] |
| Isotopic Purity | ≥98 atom % D | Indicates the percentage of deuterium atoms relative to the total number of hydrogen isotopes. Higher purity is critical for minimizing interference from partially deuterated or non-deuterated species in sensitive experiments.[4][5] |
| Chemical Purity | ≥98% | Refers to the percentage of the desired chemical compound, irrespective of its isotopic composition. |
This compound is typically supplied as a flammable gas, often in lecture bottles.[4][5] It is important to note that some suppliers may package it under pressure.[5]
Synthesis of this compound
While researchers typically purchase this compound, understanding its synthesis provides valuable context. A common laboratory-scale method for preparing selectively labeled olefins is the Wittig reaction.[4] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, deuterated starting materials would be required. For example, a deuterated phosphonium salt could be reacted with a deuterated aldehyde.[4] Industrial-scale production of unlabeled propene often involves the catalytic cracking of propane.[6]
Analytical Methods for Isotopic Purity Determination
Verifying the isotopic purity of this compound is paramount for the integrity of experimental results. Several analytical techniques can be employed for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment.[7][8][9] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. For this compound, the molecular ion peak should be observed at an m/z corresponding to C₃D₆. The presence and relative intensity of peaks corresponding to C₃D₅H₁, C₃D₄H₂, etc., can be used to calculate the isotopic purity.[8][9] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like propene.[10]
Experimental Protocol: Isotopic Purity Analysis of this compound by GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Introduction: A gas-tight syringe is used to carefully withdraw a small volume of this compound from the lecture bottle and inject it into the GC inlet.
-
GC Separation: A suitable capillary column (e.g., PLOT column) is used to separate propene from any potential volatile impurities. The oven temperature program should be optimized to ensure good peak shape.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. A full scan is acquired over a mass range that includes the molecular ions of propene and its deuterated isotopologues (e.g., m/z 40-50).
-
Data Analysis:
-
Identify the peak corresponding to propene in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the ions corresponding to C₃D₆, C₃D₅H₁, C₃D₄H₂, etc.
-
Calculate the atom % D using the following formula:
Atom % D = [ (6 * A(d6) + 5 * A(d5) + 4 * A(d4) + ...) / (6 * (A(d6) + A(d5) + A(d4) + ...)) ] * 100
where A(dx) is the abundance of the isotopologue with x deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei. While ¹H NMR is used to analyze non-deuterated propene, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei in this compound.[11][12] The absence of signals in the ¹H NMR spectrum, or the presence of very small residual signals, can confirm a high level of deuteration. ¹³C NMR can also be used to confirm the carbon backbone of the molecule.[12][13]
Caption: Analytical workflow for this compound purity assessment.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines.
Mechanistic Studies and Kinetic Isotope Effects
The most significant application of this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE).[1][2] By comparing the rate of a reaction using this compound versus non-deuterated propene, researchers can determine if the C-H (or C-D) bond is broken in the rate-determining step of the reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the slowest step.[14][15] This information is crucial for understanding and optimizing chemical transformations.
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Methodological & Application
Propene-d6 in NMR Spectroscopy: An Application & Protocol Guide
Abstract
This comprehensive guide serves as a detailed application note and protocol resource for the use of propene-d6 (hexadeuteropropene, C₃D₆) in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable tool for researchers, particularly in the fields of catalysis, polymer science, and metabolomics. Its unique physical properties as a gas at standard temperature and pressure necessitate specialized handling techniques. This document provides not only the fundamental principles but also field-proven, step-by-step protocols for its synthesis, sample preparation for gas-phase and low-temperature NMR, and its application as an internal standard for quantitative NMR (qNMR).
Introduction: The Utility of a Gaseous Deuterated Alkene
In the landscape of NMR spectroscopy, deuterated solvents are indispensable for minimizing solvent interference and providing a lock signal for field stabilization.[1][2] While common deuterated solvents are liquids, the use of a deuterated gas like this compound opens unique avenues of investigation. This compound is particularly valuable in specialized applications where its chemical and physical properties are paramount.
One of the most significant applications is in the study of catalytic hydrogenation and related reactions. This compound serves as a deuterated precursor for generating hyperpolarized propane-d6 through parahydrogen-induced polarization (PHIP). This technique dramatically enhances the NMR signal, enabling novel applications in gas-phase Magnetic Resonance Imaging (MRI) and the study of gas flow dynamics in porous media.[3]
Furthermore, its status as a simple, small alkene makes it an excellent candidate for use as an internal standard in the quantitative analysis of other volatile organic compounds (VOCs) and gaseous mixtures by NMR. Its low boiling point also allows for its use in low-temperature NMR studies, where it can serve as a solvent or co-solvent for characterizing low-boiling analytes or trapping reaction intermediates.[4]
This guide provides the necessary technical details to empower researchers, scientists, and drug development professionals to confidently incorporate this compound into their analytical workflows.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety hazards of this compound is critical before its use in any experimental setting. As an isotopologue of propene, it shares many characteristics but with key differences due to the increased mass.
Physical & Chemical Data
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₆ (CD₃CD=CD₂) | [5] |
| Molecular Weight | 48.12 g/mol | [5] |
| CAS Number | 1517-52-8 | [5] |
| Boiling Point | -47.7 °C (lit.) | [6] |
| Melting Point | -185 °C (lit.) | [6] |
| Appearance | Colorless Gas | [7] |
| Isotopic Purity | Typically ≥98 atom % D |
Safety & Handling
This compound is an extremely flammable gas and is typically supplied as a gas under pressure.[8] It can form explosive mixtures with air and may explode if heated.[8]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Keep away from all ignition sources, including heat, sparks, open flames, and static discharge. Use only non-sparking tools.[9]
-
Storage: Store cylinders in a cool, well-ventilated area, protected from sunlight. Cylinders should be secured in an upright position.[8]
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, and appropriate gloves should be worn. In case of potential contact with the liquefied gas, cryogenic gloves are necessary to prevent frostbite.[10]
-
Toxicity: Propene acts as a central nervous system depressant at high concentrations and is an asphyxiant.[7]
Synthesis of this compound
High-purity this compound is commercially available but can also be synthesized in the laboratory. A reliable and efficient method involves a two-step process starting from the generation of a deuterated alkyne precursor, followed by a stereoselective partial reduction. This approach provides excellent isotopic incorporation.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Protocol: Synthesis of this compound via Propyne-d4
This protocol is adapted from established methods for the synthesis of deuterated alkynes and their subsequent reduction.[11][12]
Step 1: Synthesis of Propyne-d4 (CD₃C≡CD)
-
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser. The outlet of the condenser should be connected to a series of two cold traps (e.g., dry ice/acetone, -78 °C) to collect the gaseous product. Ensure the entire system is dry and purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Charging: In the flask, place magnesium carbide (Mg₂C₃).
-
Reaction: Slowly add deuterium oxide (D₂O) dropwise from the dropping funnel to the stirred magnesium carbide. The reaction is exothermic and will generate propyne-d4 gas immediately.
-
Causality: The carbide anion (C₃²⁻) is a strong base that readily abstracts deuterium from D₂O to form the deuterated alkyne.
-
-
Collection: The generated propyne-d4 gas passes through the condenser and is collected by condensation in the cold traps.
Step 2: Partial Reduction to this compound (CD₃CD=CD₂)
-
Catalyst Preparation: In a suitable reaction vessel connected to a gas manifold, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., hexane or ethyl acetate) to slurry the catalyst.
-
Precursor Introduction: Transfer the condensed propyne-d4 from the cold traps into the reaction vessel. This can be achieved by carefully warming the traps and bubbling the resulting gas through the catalyst slurry at a controlled temperature (e.g., 0 °C or lower).
-
Reduction: Introduce deuterium gas (D₂) or hydrogen gas (H₂) to the reaction vessel at a controlled pressure (e.g., slightly above atmospheric pressure using a balloon). Monitor the reaction progress carefully by GC or NMR.
-
Causality: Lindlar's catalyst is specifically designed to be less reactive than standard hydrogenation catalysts. It selectively catalyzes the addition of two deuterium (or hydrogen) atoms across the triple bond to form a cis-alkene but is not reactive enough to reduce the resulting double bond.[12] Using D₂ gas will ensure all six positions are deuterated.
-
-
Product Isolation: Once the reaction is complete, the resulting this compound gas can be transferred from the headspace of the reaction vessel into a collection cylinder or directly into an NMR tube by condensation.
NMR Spectral Data of this compound
Accurate spectral data is essential for identifying this compound and distinguishing its signals from other species in the NMR spectrum. Due to isotopic effects, the chemical shifts of this compound will be slightly different from its non-deuterated counterpart.
Predicted ¹H and ¹³C NMR Chemical Shifts
While comprehensive, multi-solvent experimental data for the residual ¹H and ¹³C signals of this compound is not widely published, we can predict the expected spectral features based on the known spectrum of propene and established principles of deuterium substitution.
-
¹H NMR: In a 99+ atom % D sample, the residual proton signals will be from the C₃D₅H isotopomers. These signals will be very low intensity. Deuterium substitution typically causes a small upfield shift (isotope shift) of approximately 0.01-0.05 ppm for neighboring protons. The signals will also exhibit splitting due to coupling with adjacent deuterium atoms (J-HD), which is approximately 1/6.5 of the corresponding J-HH coupling.
-
¹³C NMR: The ¹³C signals will be split into multiplets by the attached deuterium atoms (spin I=1). A CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.
The following table provides the known chemical shifts for non-deuterated propene as a reference point.[2][13]
| Nucleus | Propene (C₃H₆) Chemical Shift (δ, ppm) | Predicted this compound (C₃D₆) Features |
| ¹³C (CD₃) | ~21.3 | Septet, shifted slightly upfield |
| ¹³C (=CD) | ~133.5 | Triplet, shifted slightly upfield |
| **¹³C (=CD₂) ** | ~115.5 | Quintet, shifted slightly upfield |
| ¹H (residual) | Vinylic: 4.9-5.9; Allylic: ~1.7 | Very weak signals, complex multiplets due to D-coupling, shifted slightly upfield from non-deuterated positions. |
Note: Chemical shifts are solvent-dependent. The values for propene are typically reported in CDCl₃ or Acetone-d₆.
Protocols for NMR Sample Preparation & Analysis
Due to its gaseous nature, preparing an NMR sample of this compound requires specialized equipment, namely a J. Young NMR tube, which can be sealed to handle volatile substances and be connected to a vacuum/gas line (Schlenk line).
Workflow for Gas Sample Preparation
Caption: Experimental workflow for preparing a gas-phase NMR sample.
Protocol: Low-Temperature/Gas-Phase NMR Sample Preparation
This protocol details the method for introducing gaseous this compound into a J. Young NMR tube containing a solution of an analyte.
Materials:
-
J. Young NMR tube
-
Schlenk line with vacuum and inert gas (e.g., Argon)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., CD₂Cl₂, Acetone-d₆)
-
This compound gas cylinder with a regulator
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Analyte Preparation: In a separate vial, dissolve the analyte of interest (if any) in approximately 0.5-0.6 mL of a suitable deuterated solvent. Choose a solvent with a low freezing point, such as dichloromethane-d₂ (mp ~ -97 °C).
-
Tube Preparation: Transfer the solution into a clean, dry J. Young NMR tube using a pipette.
-
Schlenk Line Connection: Securely attach the J. Young tube to the Schlenk line using an appropriate adapter.
-
Degassing (Freeze-Pump-Thaw): a. With the J. Young valve closed, immerse the bottom of the NMR tube in a Dewar of liquid nitrogen until the solvent is completely frozen solid. b. Open the tube to the vacuum line for 1-2 minutes to evacuate the headspace. c. Close the J. Young valve and remove the tube from the liquid nitrogen. Allow the solvent to thaw completely. d. Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved gases (especially paramagnetic oxygen, which can broaden NMR signals).[14][15]
-
Introduction of this compound: a. After the final thaw, re-freeze the sample in liquid nitrogen. b. Evacuate the Schlenk line and backfill it with this compound gas from the cylinder. c. Open the J. Young valve to allow a controlled amount of this compound gas to enter the tube. The amount can be monitored by the pressure on the Schlenk line manifold. d. Close the J. Young valve securely.
-
Final Preparation: a. Remove the NMR tube from the liquid nitrogen and allow it to warm to the desired analysis temperature (e.g., room temperature for a gas-phase spectrum or a low temperature for a liquid-phase spectrum). b. The sample is now ready for NMR analysis.
Application: Quantitative NMR (qNMR) of Volatile Compounds
This compound can be used as an internal standard for the quantification of volatile analytes. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16]
Principles of qNMR using an Internal Standard
The concentration of an analyte can be determined using the following equation:
Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
For gas-phase analysis where molar ratios are desired, the equation simplifies, as the ratio of integrals (normalized by the number of protons) directly reflects the molar ratio of the components in the NMR tube.[17]
Protocol: qNMR of a Gaseous Mixture
This protocol provides a general method for determining the molar ratio of a volatile analyte relative to this compound.
-
Sample Preparation: Prepare a sealed J. Young NMR tube containing a known amount of the analyte and a known amount of this compound gas, following the gas introduction procedure described in Protocol 5.2.
-
Causality: Accurate quantification requires that the amounts of both the analyte and the internal standard introduced into the tube are known precisely. This can be achieved gravimetrically (by weighing the tube before and after addition of each component) or volumetrically using a gas-tight syringe or calibrated gas manifold.
-
-
NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the mixture. b. Ensure Full Relaxation: Use a long relaxation delay (D1) of at least 5 times the longest T₁ value of any proton in the mixture. This is critical for accurate integration. c. Optimize Parameters: Use a 90° pulse angle and acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 is recommended for high precision).[18]
-
Data Processing: a. Carefully phase the spectrum and perform a meticulous baseline correction across all signals of interest. b. Integrate a well-resolved signal from the analyte and a well-resolved residual proton signal from the this compound standard. The standard must be of high and certified isotopic purity.[10]
-
Calculation: a. Normalize the integral of the analyte by dividing it by the number of protons it represents. b. Normalize the integral of the this compound residual signal by the number of protons it represents (this requires knowledge of the specific residual isotopomer being integrated). c. The ratio of these two normalized integrals gives the molar ratio of the analyte to the this compound in the sample.
Conclusion
This compound is a specialized but powerful tool in the NMR spectroscopist's arsenal. Its utility as a precursor for hyperpolarization experiments and as a quantitative standard for volatile analytes provides capabilities beyond those of standard deuterated solvents. While its gaseous nature requires careful handling and specialized equipment like J. Young tubes, the protocols detailed in this guide provide a clear and validated pathway for its successful implementation. By understanding its properties, synthesis, and the specific protocols for its use, researchers can confidently leverage this compound to advance their scientific investigations.
References
- Vertex AI Search. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- McNeil Group. Air Free NMR Tubes.
-
Chemistry LibreTexts. (2024). 6.1: Preparing NMR Samples on a Schlenk Line. [Link]
-
The Schlenk Line Survival Guide. Removing Solvent from NMR tubes. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
YouTube. (2019). Synthesis of Propene (Propylene). [Link]
-
National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
- Miller Welding Supply & Industrial Gases.
- Air Liquide. (2023).
- Praxair.
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ResolveMass. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]
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Leitch, L. C., & Renaud, R. (1952). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: II. PROPYNE-3-d3 AND PROPYNE-d4. Canadian Journal of Chemistry, 30(2), 79-83. [Link]
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Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
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Shchepin, R. V., et al. (2015). Propane-d6 Heterogeneously Hyperpolarized by Parahydrogen. PubMed Central. [Link]
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Tycko, R. (2013). NMR at low and ultralow temperatures. Accounts of chemical research, 46(9), 1923–1933. [Link]
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D. K. Doughty, et al. (2019). Composition Determination of Low-Pressure Gas-Phase Mixtures by 1H NMR Spectroscopy. Analytical Chemistry, 91(7), 4429–4435. [Link]
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Application Notes & Protocols: Elucidating Reaction Mechanisms with Propene-d6 as an Isotopic Tracer
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The substitution of hydrogen with its stable isotope, deuterium, is a powerful technique for interrogating the intricate pathways of chemical reactions. Propene-d6 (C₃D₆), a perdeuterated analog of propene, serves as an invaluable tracer for elucidating reaction mechanisms in a variety of contexts, including catalysis, polymerization, and oxidation. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of using this compound. We delve into the principles of the Kinetic Isotope Effect (KIE), detail experimental design considerations, and provide step-by-step protocols for key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By synthesizing technical accuracy with field-proven insights, this document aims to empower researchers to confidently employ this compound in their mechanistic studies.
The Foundational Principle: Why Use Deuterium?
Isotopic labeling is a technique used to track the journey of an isotope through a reaction or metabolic pathway. By replacing hydrogen atoms with deuterium, we introduce a "heavy" label that, while chemically similar, possesses a greater mass. This mass difference is the key to its utility.
The fundamental premise is that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.
-
Primary KIE: If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction. The rate of a reaction involving a C-¹H bond is typically 6-10 times faster than that of a C-²H bond. A measured kH/kD ratio substantially greater than 1 is strong evidence for the cleavage of that C-H bond in the slowest step.
-
Secondary KIE: If the deuterated position is not directly involved in bond-breaking but is located near the reaction center, a smaller change in rate (either an increase or decrease) may be observed. This can provide valuable information about changes in hybridization or steric environment at the transition state.
By comparing the reaction rates and product distributions of reactions using propene (C₃H₆) versus this compound (C₃D₆), researchers can gain profound insights into which bonds are broken, in what sequence, and during which step of the reaction mechanism.
Core Applications of this compound in Mechanistic Studies
This compound is a versatile tracer applicable to a wide range of chemical transformations. Below are key areas where its use has proven particularly insightful.
Catalytic Oxidation and Epoxidation
The selective oxidation of propene to valuable products like propylene oxide is of immense industrial importance. Understanding the mechanism of oxygen activation and transfer is crucial for designing more efficient catalysts.
Case Study Insight: In the epoxidation of propene over promoted silver catalysts, kinetic analysis with isotopically labeled C₃D₆ revealed a fascinating inverse kinetic isotope effect. The use of this compound led to a decrease in combustion rates while significantly increasing both the rate and selectivity of epoxidation. This suggests that the rate-determining step, which involves the generation of an oxidant, does not involve the propene molecule itself. Instead, the KIE influences the subsequent branching point where the intermediate chooses between epoxidation and combustion. Isotopic labeling with ¹⁸O₂ has also been used to confirm that the oxygen atom in the epoxide originates exclusively from O₂.
Polymerization Mechanisms
The production of polypropylene is a cornerstone of the polymer industry, and the catalyst's role in controlling stereochemistry and regiochemistry is paramount. This compound can be used to probe the intimate details of monomer insertion and chain transfer events.
Mechanistic Questions Addressable with this compound:
-
Insertion Pathway: Does the monomer insert in a 1,2- or 2,1-fashion? Analyzing the position of deuterium in the resulting polymer backbone via ¹³C NMR can distinguish between these pathways.
-
Chain Termination/Transfer: By examining the end-groups of the polymer chains, one can determine the mechanisms of chain termination. For instance, β-hydride elimination from a C₃H₆-derived polymer would yield a specific unsaturated end-group, which would differ from that formed by β-deuteride elimination from a C₃D₆-derived polymer.
Olefin Metathesis
Olefin metathesis is a powerful reaction for rearranging C=C double bonds, often used to produce propene from other olefins like ethene and butene. While the general mechanism is well-understood, tracer studies with this compound can clarify catalyst-specific behaviors.
Application Example: In a cross-metathesis reaction between ethylene and 2-butene, introducing this compound as a potential reactant can help determine its role. If this compound is consumed and incorporates its deuterium atoms into other olefin products, it indicates that the metathesis process is reversible and that the product (propene) can re-enter the catalytic cycle.
Experimental Design & Protocols
A successful tracer study hinges on meticulous experimental design and precise analytical execution.
Designing the Tracer Experiment
The first step is to define the mechanistic question. This will dictate the specific experiments and the required analytical techniques.
Caption: Workflow for a this compound tracer study.
Protocol 1: Reaction Monitoring and Product Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for separating volatile reaction components and identifying their isotopic composition.
Objective: To identify and quantify the products of a reaction involving this compound and determine the extent of deuterium incorporation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization source).
-
Appropriate GC column for separating light hydrocarbons.
Procedure:
-
Reaction Setup: Perform the reaction in a sealed vessel suitable for handling gases. Charge the reactor with the catalyst and other reactants, excluding propene.
-
Tracer Introduction: Introduce a precise amount of this compound into the reactor to initiate the reaction. For the control experiment, use an identical molar amount of standard propene.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reactor's headspace using a gas-tight syringe.
-
GC-MS Analysis:
-
Inject the gas sample into the GC-MS.
-
The GC will separate the components (e.g., unreacted propene, products, byproducts).
-
The MS will generate a mass spectrum for each separated component.
-
-
Data Interpretation:
-
Identify Products: Compare the retention times and mass spectra to known standards to identify the reaction products.
-
Determine Isotopic Content: For each product, analyze its mass spectrum. The molecular ion (M⁺) peak will reveal the number of deuterium atoms incorporated. For propene, the M⁺ peak for C₃H₆ is at m/z 42, while for C₃D₆ it will be at m/z 48.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the location of the deuterium atoms, although this can be complicated by rearrangements.
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the gold standard for determining the precise location of deuterium atoms in a molecule.
Objective: To determine the regiochemistry of deuterium incorporation in reaction products.
Instrumentation:
-
High-field NMR Spectrometer.
-
NMR tubes suitable for the solvent and temperature.
Procedure:
-
Sample Preparation: After the reaction is complete (or quenched at a specific time), isolate the product of interest. This may require purification techniques like chromatography or distillation. Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence of a signal at a particular chemical shift (compared to the spectrum of the non-deuterated product) indicates the site of deuterium substitution. The integration of the remaining proton signals will also change.
-
-
²H (Deuterium) NMR Analysis:
-
If available, directly observe the deuterium nuclei. This provides a clean spectrum showing only the signals of the incorporated deuterium atoms, confirming their chemical environment.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A carbon atom bonded to deuterium will exhibit a characteristic multiplet (due to C-D coupling) and its signal will be significantly attenuated compared to a carbon bonded to hydrogen. This provides unambiguous evidence of the deuterium's location.
-
Data Interpretation: A Self-Validating System
The strength of using this compound as a tracer lies in the complementary nature of the analytical techniques.
Caption: Triangulation of data for mechanism validation.
By integrating kinetic data (KIE), mass data (product identity and D-content), and structural data (D-location), a robust and self-validating mechanistic picture emerges.
Quantitative Data Summary:
| Parameter | C₃H₆ (Protio) Experiment | C₃D₆ (Deuterio) Experiment | Interpretation |
| Reaction Rate Constant (k) | kH | kD | Calculate KIE = kH/kD. A value > 2 suggests primary KIE. |
| Major Product m/z (GC-MS) | e.g., M⁺ | e.g., (M+n)⁺, where n is the number of D atoms | Confirms deuterium is retained in the product. |
| ¹H NMR Signal Integration | Reference Integration | Reduced integration at specific shifts | Pinpoints the site(s) of deuteration. |
| ¹³C NMR Signal | Singlet at δx | Multiplet at δx | Confirms C-D bond formation at a specific carbon. |
Conclusion
This compound is a powerful and versatile tool for the modern chemist's arsenal. Its application, grounded in the fundamental principles of the kinetic isotope effect, allows for the detailed interrogation of complex reaction mechanisms. By combining careful experimental design with the analytical power of MS and NMR, researchers can move beyond "black box" descriptions of reactions to a nuanced, step-by-step understanding of how molecules transform. This knowledge is fundamental to the rational design of new catalysts, the optimization of industrial processes, and the development of novel pharmaceuticals.
References
-
Stevens, D. R., et al. (1962). The Mass Spectra of Three Deuterated Propenes. The Journal of Physical Chemistry. Available at: [Link]
-
Baldwin, J. E., & Carter, C. G. (1982). Deuterium kinetic isotope effects on the thermal isomerizations of deuteriocyclopropane to deuterium-labeled propenes. Canadian Journal of Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]
-
Hughes, M. D., et al. (2005). Isotope labelling study of CO oxidation-assisted epoxidation of propene. Implications for oxygen activation on Au catalysts. Chemical Communications. Available at: [Link]
-
Burke, S. M., et al. (2014). An experimental and modeling study of propene oxidation. Part 1: Speciation measurements in jet-stirred and flow reactors. Combustion and Flame. Available at: [Link]
-
Coppock, P. (2020). Kinetic Isotope Effects in Elimination Reactions. YouTube. Available at: [Link]
- Baldwin, R. R., et al. (1993).
Propene-d6 in Mass Spectrometry: From Quantitative Precision to Mechanistic Insight
An Application Guide for Researchers
Introduction: The Isotopic Advantage of Propene-d6
In the landscape of modern analytical chemistry, mass spectrometry (MS) offers unparalleled sensitivity and specificity. However, achieving quantitative accuracy and mechanistic clarity requires overcoming inherent experimental variability. This compound (CD₃CD=CD₂), a stable isotope-labeled (SIL) analogue of propene, serves as a powerful tool to address these challenges.[1] Its utility stems from a simple yet profound principle: it is chemically almost identical to its non-deuterated counterpart, propene (C₃H₆), but is distinguishable by its higher mass.[2][3]
This mass difference of +6 Da, due to the replacement of six hydrogen atoms with deuterium, allows the mass spectrometer to differentiate it from the native analyte. Because it behaves nearly identically during sample preparation, chromatography, and ionization, any experimental variation that affects the analyte will affect the deuterated standard to the same degree.[2][4] This guide provides an in-depth exploration of the primary applications of this compound in mass spectrometry, complete with field-proven protocols and the theoretical underpinnings of its effectiveness.
Part 1: The Gold Standard: this compound as an Internal Standard in Quantitative Analysis
The most widespread application of deuterated compounds is in isotope dilution mass spectrometry (IDMS), the gold standard for quantification.[2] An internal standard (IS) is essential to correct for variations that can compromise data integrity, including sample preparation losses, matrix effects (ion suppression or enhancement), and instrument drift.[5][6] While structural analogs can be used, a deuterated standard is vastly superior.
Causality: Why a Deuterated Standard Excels
The core challenge in quantitative MS is variability.[5] A deuterated internal standard co-elutes perfectly with the target analyte during chromatography and experiences the exact same ionization effects in the MS source.[4] This ensures that the ratio of the analyte's signal to the IS signal remains constant and directly proportional to the analyte's concentration, regardless of sample-to-sample variations in extraction efficiency or matrix interference.[2][5] This relationship is the foundation of precise and accurate quantification.
Application Focus: Quantification of Propylene Oxide in Complex Matrices
Propylene oxide (PO), a structural isomer of propene, is a toxicologically significant compound found in environments like cigarette smoke.[7] Its accurate quantification is critical for exposure and risk assessment. A rapid and reliable method using gas chromatography-mass spectrometry (GC-MS) employs the deuterated analogue, propylene oxide-d6 (PO-d6), as an internal standard to ensure accuracy.[7] this compound serves as a readily available starting material for the synthesis of such deuterated standards. This protocol outlines the validated methodology.
Experimental Protocol: Quantification of Propylene Oxide in Cigarette Smoke using a Deuterated Internal Standard
This protocol is adapted from established methods for analyzing volatile organic compounds in complex gaseous samples.[7]
1. Materials and Reagents:
-
Analyte: Propylene oxide (PO), certified reference material.
-
Internal Standard (IS): Propylene oxide-d6 (PO-d6).
-
Solvent: Toluene (SupraSolv grade or equivalent).
-
Sample Collection: Cambridge filter pads and impingers for smoke collection.
2. Standard Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of PO and PO-d6 in toluene at a concentration of 1 mg/mL. Store in sealed vials at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., clean air passed through the collection system) with the PO stock solution to cover the expected concentration range.
-
Internal Standard Working Solution: Prepare a working IS solution of PO-d6 in toluene at a fixed concentration (e.g., 5 µg/mL).
3. Sample Collection and Preparation: a. Condition a standard smoking machine to ISO standards. b. Collect mainstream cigarette smoke from a reference cigarette (e.g., University of Kentucky 1R4F) onto a Cambridge filter pad followed by a series of two impingers containing toluene, cooled in an isopropanol/dry ice bath. c. After smoking, combine the contents of the impingers. Add a precise volume (e.g., 50 µL) of the PO-d6 internal standard working solution to the combined toluene extract. d. Vortex the sample for 30 seconds to ensure homogeneity. e. The sample is now ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a suitable capillary column (e.g., DB-624).
-
Mass Spectrometer: Operated in electron impact (EI, 70eV) mode with Selected Ion Monitoring (SIM).
-
GC Conditions:
-
Inlet Temperature: 220°C
-
Oven Program: 40°C (hold 2 min), ramp to 180°C at 20°C/min, hold 1 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Transfer Line Temperature: 230°C
-
Ion Source Temperature: 220°C
-
SIM Ions:
-
Propylene Oxide (PO): Monitor m/z 58 (quantifier) and m/z 43 (qualifier).
-
Propylene Oxide-d6 (PO-d6): Monitor m/z 64 (quantifier).
-
-
5. Data Analysis and Quantification: a. Integrate the peak areas for the quantifier ions of both PO (m/z 58) and PO-d6 (m/z 64). b. Calculate the Response Ratio for each calibration standard: (Peak Area of PO) / (Peak Area of PO-d6). c. Construct a calibration curve by plotting the Response Ratio against the known concentration of PO in the standards. d. Calculate the Response Ratio for the unknown samples and determine their PO concentration using the linear regression equation from the calibration curve.
Data Presentation: Improved Assay Performance
The use of a deuterated internal standard demonstrably improves key validation parameters.
| Validation Parameter | Typical Performance (Structural Analog IS) | Typical Performance (Deuterated IS) | Causality of Improvement |
| Precision (%RSD) | 5-15% | <5% | Co-elution perfectly corrects for injection volume and matrix variability.[5] |
| Accuracy (%Bias) | ±15-20% | <±10% | Compensates for differential ion suppression/enhancement between samples.[4] |
| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the entire concentration range.[5] |
Visualization: Quantitative Workflow
Caption: Bioanalytical workflow using a deuterated internal standard.
Part 2: Elucidating Reaction Pathways with this compound
Beyond quantification, isotopic labeling is a cornerstone of mechanistic chemistry. By replacing hydrogen with deuterium, researchers can trace the fate of atoms through complex reactions. When a reaction involving a deuterated species like this compound is analyzed by mass spectrometry, the mass of the products reveals which atoms were added, lost, or rearranged.
Causality: How Mass Shifts Reveal Mechanisms
The mass spectrometer acts as a precise arbiter of atomic composition. For a reaction involving this compound, if a product is observed with a mass indicating the loss of a deuterium atom (D), it provides direct evidence that a C-D bond was broken. Conversely, if a hydrogen atom (H) is lost, the product will retain the deuterium label. This distinction is impossible without isotopic labeling and allows for the validation or refutation of proposed reaction mechanisms.[8][9]
Application Focus: Investigating Gas-Phase Ion-Molecule Reactions
Studies on the reaction of methylidyne radical (CH) with propene are crucial for understanding molecular weight growth in environments ranging from combustion to the interstellar medium.[9] To probe the detailed mechanism, experiments were conducted using the deuterated methylidyne radical (CD) reacting with standard propene (C₃H₆).[8] The resulting mass spectrum of the products provides a clear picture of the reaction's branching pathways.
Key Findings from Isotopic Labeling:
-
Reactants: CD + C₃H₆
-
Two Major Product Channels Observed:
Conceptual Protocol: Gas-Phase Reaction Study
This outlines the general methodology for such specialized experiments.
1. Reactant Generation:
-
A precursor for the deuterated radical (e.g., CD₃I for CD₃) is introduced into a vacuum chamber.
-
The radical is generated in-situ via photolysis using a pulsed laser.
2. Reaction Initiation:
-
The generated radicals are allowed to react with a pulse of propene gas (or this compound if the radical is non-deuterated) at a controlled temperature and pressure (e.g., 298 K, 4 Torr).[8]
3. Product Ionization and Detection:
-
After a defined reaction time, the mixture of reactants and products is ionized, often using tunable vacuum ultraviolet (VUV) light from a synchrotron source.[9]
-
The resulting ions are detected by a time-of-flight mass spectrometer (TOF-MS).
4. Data Analysis:
-
Mass spectra are recorded at different photoionization energies.
-
The relative intensities of the isotopically distinct product peaks (e.g., m/z 54 vs. m/z 55) are measured to determine the product branching fractions.[8]
-
By comparing the photoionization spectra of the products to those of known isomers, the specific structures of the products can be identified.[9]
Visualization: Distinguishing Reaction Pathways
Caption: Isotopic labeling distinguishes reaction mechanisms.
Conclusion
This compound and its isotopologues are indispensable tools in the mass spectrometrist's arsenal. As an internal standard in quantitative workflows, its use via isotope dilution mass spectrometry is the definitive method for overcoming experimental variability, ensuring the highest levels of accuracy and precision in bioanalysis and related fields. In mechanistic studies, its role as an isotopic tracer provides unambiguous evidence of bond formations and cleavages, allowing researchers to map complex reaction pathways with confidence. The principles and protocols outlined in this guide demonstrate the profound impact of this simple isotopic substitution on the certainty and depth of mass spectrometric analysis.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.). BenchChem.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry - Benchchem. (n.d.). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
-
Propene. (n.d.). NIST WebBook. Retrieved January 9, 2024, from [Link]
- Diekmann, J., et al. (n.d.). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Google Scholar.
- Trevitt, A. J., et al. (2013). Product branching fractions of the CH + propene reaction from synchrotron photoionization mass spectrometry. The Journal of Physical Chemistry A, 117(30), 6450-6457.
-
Propene. (n.d.). NIST WebBook. Retrieved January 9, 2024, from [Link]
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
- Trevitt, A. J., et al. (2013). Product branching fractions of the CH + propene reaction from synchrotron photoionization mass spectrometry. University of Wollongong Research Online.
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Theoretical Framework: Understanding the Vibrational Landscape of Propene-d6
An Application Guide to the Vibrational Spectroscopy of Perdeuterated Propene (Propene-d6)
Abstract: This document provides a comprehensive technical guide to the vibrational spectroscopy of perdeuterated propene (C3D6 or this compound). We delve into the fundamental principles governing its infrared (IR) and Raman spectra, with a special focus on the isotopic effects that differentiate it from standard propene (C3H6). This guide offers detailed, field-proven protocols for sample preparation and spectral acquisition for both Fourier-transform infrared (FTIR) and Raman spectroscopy. Furthermore, we present an authoritative assignment of the fundamental vibrational modes, supported by tabulated data and in-text citations. The application of this compound as an isotopic tracer in catalysis research is also explored, highlighting its utility in elucidating complex reaction mechanisms. This note is intended for researchers, chemists, and materials scientists engaged in molecular spectroscopy, catalysis, and polymer science.
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure, symmetry, and the masses of its constituent atoms. The substitution of hydrogen with its heavier isotope, deuterium, in propene provides a powerful tool for probing and assigning its complex vibrational modes.
Molecular Structure and Symmetry
Propene (CH3-CH=CH2) and its deuterated isotopologue (CD3-CD=CD2) possess a single plane of symmetry that contains the three carbon atoms and one of the methyl deuterium atoms.[1] This structural feature assigns the molecule to the C_s point group.[2][3] According to the principles of group theory, a molecule with C_s symmetry has 21 fundamental vibrational modes.[1] These modes are classified into two symmetry species:
-
14 modes of A' symmetry: These vibrations are symmetric with respect to the plane of symmetry. They are active in both infrared and Raman spectroscopy and give rise to polarized Raman lines.[1]
-
7 modes of A'' symmetry: These vibrations are antisymmetric with respect to the plane of symmetry. They are also active in both IR and Raman spectroscopy but produce depolarized Raman lines.[1]
The C_s symmetry is a key determinant of the selection rules that govern which vibrational transitions are observable.
Caption: Molecular structure of this compound, belonging to the C_s point group.
The Isotope Effect: A Shift in Vibrational Frequencies
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) is the most dramatic isotopic substitution in terms of relative mass change.[4][5] This mass increase directly impacts the vibrational frequencies of the molecule. The frequency (ν) of a diatomic harmonic oscillator is given by:
ν = (1/2π) * √(k/μ)
where k is the force constant of the bond and μ is the reduced mass of the system. Since isotopic substitution does not significantly alter the electronic structure, the force constant k remains nearly the same.[4][6] However, the reduced mass μ increases substantially. Consequently, vibrational modes involving the motion of deuterium atoms will occur at significantly lower frequencies (wavenumbers) compared to the corresponding hydrogen modes.[5] This "downshift" is a powerful tool for assigning vibrational bands. For C-H vs. C-D stretching vibrations, the frequency ratio (νH/νD) is approximately √2, or ~1.41.[5] This effect allows for the unambiguous identification of modes associated with the substituted atoms.
Vibrational Mode Assignment for this compound
The analysis of this compound spectra, in conjunction with data from normal propene, has enabled a firm assignment of its 21 fundamental vibrational modes.[1] The table below summarizes these assignments based on high-resolution infrared studies of the vapor phase.
| Vibration Number | Symmetry Species | Approximate Description | Propene (C3H6) Frequency (cm⁻¹) | This compound (C3D6) Frequency (cm⁻¹) | Reference |
| ν1 | A' | Antisymmetric CH2 Stretch | 3089.7 | 2323.2 | [1] |
| ν2 | A' | Symmetric CH2 Stretch | 2990.1 | 2210.0 | [1] |
| ν3 | A' | CH Stretch (in plane) | 2953.5 | 2201.1 | [1] |
| ν4 | A' | Antisymmetric CH3 Stretch | 2932.6 | 2110.0 | [1] |
| ν5 | A' | Symmetric CH3 Stretch | 2869.6 | 2050.0 | [1] |
| ν6 | A' | C=C Stretch | 1651.6 | 1590.2 | [1] |
| ν7 | A' | CH2 Scissoring | 1457.6 | 1085.0 | [1] |
| ν8 | A' | Antisymmetric CH3 Deformation | 1442.6 | 1066.0 | [1] |
| ν9 | A' | Symmetric CH3 Deformation | 1377.6 | 1044.2 | [1] |
| ν10 | A' | CH in-plane Bend | 1298.0 | 1004.0 | [1] |
| ν11 | A' | CH3 Rocking | 1171.9 | 954.0 | [1] |
| ν12 | A' | C-C Stretch | 920.4 | 868.0 | [1] |
| ν13 | A' | CH2 Rocking | 990.0 | 778.0 | [1] |
| ν14 | A' | C-C=C Bending | 427.5 | 378.0 | [1] |
| ν15 | A'' | CH Stretch (out of plane) | 2953.5 | 2201.1 | [1] |
| ν16 | A'' | Antisymmetric CH3 Stretch | 2932.6 | 2110.0 | [1] |
| ν17 | A'' | CH2 Wagging | 912.4 | 734.0 | [1] |
| ν18 | A'' | CH out-of-plane Bend | 577.6 | 434.2 | [1] |
| ν19 | A'' | CH3 Rocking | 1044.0 | 820.0 | [1] |
| ν20 | A'' | CH2 Twisting | 601.4 | 539.2 | [1] |
| ν21 | A'' | Torsion | ~174 | ~130 | [1] |
Note: Frequencies are based on vapor-phase infrared spectra. Some assignments, particularly for complex modes, are approximate. The torsional mode is inferred from overtone bands.[1]
Experimental Protocols
Accurate and reproducible spectra require careful attention to sample handling and instrument parameters. This compound is a gas at standard temperature and pressure.[7]
Protocol for Gas-Phase FTIR Spectroscopy
Gas-phase analysis is ideal for observing the fine rotational-vibrational structure of small molecules like this compound.
Caption: Workflow for Gas-Phase FTIR Analysis of this compound.
Step-by-Step Methodology:
-
Gas Cell Preparation: Select a gas cell with appropriate path length (e.g., 10 cm) and window material (e.g., KBr or ZnSe) transparent in the mid-IR region.
-
Evacuation: Connect the gas cell to a vacuum line and evacuate to a pressure below 1 mTorr. This is critical to remove atmospheric gases.
-
Scientist's Note: Removing atmospheric water vapor and CO2 is paramount, as their strong IR absorptions can overlap with and obscure the analyte's spectral features.
-
-
Background Spectrum: Place the evacuated, sealed gas cell in the spectrometer's sample compartment. Purge the instrument with dry nitrogen or air. Collect a background spectrum (e.g., average of 64 scans at 1 cm⁻¹ resolution).
-
Sample Introduction: Re-attach the cell to the vacuum line. Introduce this compound gas from its lecture bottle into the cell to the desired pressure (e.g., 5-50 Torr). The optimal pressure depends on the cell path length and the intensity of the bands of interest.
-
Sample Spectrum: Place the sample-filled cell back into the spectrometer. Collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Protocol for Liquid-Phase Raman Spectroscopy
Raman spectroscopy is an excellent complementary technique, particularly for observing symmetric vibrations like the C=C stretch, which is often strong in the Raman spectrum.
Caption: Workflow for Liquid-Phase Raman Analysis of this compound.
Step-by-Step Methodology:
-
Sample Condensation: this compound can be condensed into a liquid in a suitable sample holder (e.g., a glass capillary or NMR tube) by cooling the container with liquid nitrogen.
-
Sealing: The tube must be securely sealed while cold to contain the sample as it warms to room temperature and becomes a pressurized liquid.
-
Safety Note: This procedure involves handling a condensed, flammable gas under pressure. It must be performed by trained personnel using appropriate safety precautions and personal protective equipment.
-
-
Instrument Setup: Place the sealed tube in the sample holder of the Raman spectrometer.
-
Parameter Optimization:
-
Laser: Select an appropriate excitation wavelength (e.g., 532 nm or 785 nm).
-
Power: Use a laser power low enough to avoid sample heating or decomposition.
-
Acquisition: Set the exposure time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Processing: Process the raw spectrum to remove artifacts such as cosmic rays and fluorescence background. Calibrate the frequency axis using a known standard if necessary.
Applications in Catalysis Research
The primary application of this compound in research is as an isotopic tracer to unravel reaction mechanisms, particularly in heterogeneous catalysis.[8] By tracking the fate of deuterium atoms, researchers can gain insight into bond activation, intermediate species, and reaction pathways.
-
Propane Dehydrogenation (PDH): In the catalytic dehydrogenation of propane to propene, co-feeding experiments with propane (C3H8) and this compound can help determine the reversibility of the reaction and the extent of hydrogen-deuterium scrambling on the catalyst surface.[9][10] This provides information on which C-H (or C-D) bonds are broken and formed.
-
Methanol-to-Hydrocarbons (MTH): Propene is a key intermediate in the MTH process over zeolite catalysts.[8] Using this compound allows scientists to follow its incorporation into larger hydrocarbon products and understand the complex "hydrocarbon pool" mechanism.[8] Observing the distribution of deuterium in the products can differentiate between competing reaction pathways.
Conclusion
The vibrational spectroscopy of this compound is a cornerstone technique for fundamental molecular physics and applied catalysis research. The significant frequency shifts induced by deuterium substitution provide a clear and powerful method for assigning vibrational modes and understanding intramolecular dynamics. The protocols and data presented in this guide serve as a robust starting point for researchers employing FTIR and Raman spectroscopy to investigate this important molecule, enabling deeper insights into its structure, properties, and reactivity.
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The Infrared Spectra of Propylene and Propylene-d 6. (1966). Semantic Scholar. Available at: [Link]
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Durig, J. R., & Compton, D. A. C. (1980). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 58(1), 8-17. Available at: [Link]
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McMurry, H. L., & Thornton, V. (1951). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014-1019. Available at: [Link]
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McMurry, H. L., & Thornton, V. (1951). The Infrared Spectra of Propane and Its Symmetrical Deuterium Substituted Analogs. The Journal of Chemical Physics, 19(8), 1014-1019. Available at: [Link]
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Fischer, G., & Merer, A. J. (2010). The Rotational Structure of the Origin Band of the Pulsed-Field-Ionization, Zero-Kinetic-Energy Photoelectron Spectra of Propene-h6 and this compound. The Journal of Physical Chemistry A, 114(25), 6848-6856. Available at: [Link]
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Schissler, D. O., Thompson, S. O., & Turkevich, J. (1951). Infrared and Mass Spectra of Some Deuterium‐Containing Derivatives of Propane. The Journal of Chemical Physics, 19(8), 1019-1021. Available at: [Link]
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Stoicheff, B. P. (1955). HIGH-RESOLUTION RAMAN SPECTROSCOPY OF GASES: XVIII. PURE ROTATIONAL SPECTRA OF CYCLOPROPANE AND CYCLOPROPANE-d 6. Canadian Journal of Physics, 33(12), 811-818. Available at: [Link]
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Application Note: Unraveling Polymerization Mechanisms with Propene-d6
Introduction: Beyond Rate Constants - A Mechanistic Look into Polypropylene Synthesis
The synthesis of polypropylene, a cornerstone of the modern materials landscape, is a process of immense industrial and academic interest. The kinetics of this polymerization, governed by sophisticated Ziegler-Natta and metallocene catalysts, dictate the polymer's molecular weight, microstructure, and ultimately, its physical properties.[1][2] A deep understanding of the reaction mechanism—specifically the nature of the active sites and the dynamics of the monomer insertion step—is paramount for rational catalyst design and process optimization.
Traditional kinetic studies, which often rely on monitoring macroscopic changes like monomer consumption or heat flow, provide valuable rate data but often fall short of offering a clear window into the intricate molecular events at the catalytic center.[3][4] This application note details the use of perdeuterated propene (propene-d6, C₃D₆) as a powerful isotopic tracer to overcome these limitations. By leveraging the unique properties of deuterium, researchers can simplify complex spectroscopic data and probe the subtle energetic landscape of the polymerization reaction through the kinetic isotope effect (KIE).[5][6] This guide provides the foundational principles and detailed protocols for employing this compound to achieve an unparalleled level of mechanistic insight into polymerization kinetics.
Core Principles: The Power of Deuterium Labeling
The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces subtle yet profound changes that can be exploited experimentally. This isotopic labeling does not alter the electronic potential energy surface of the reaction but significantly impacts mass-dependent properties, most notably vibrational frequencies.[5][7]
Simplifying ¹H NMR Spectra for Unambiguous Kinetic Monitoring
One of the primary challenges in using in-situ ¹H NMR to monitor propene polymerization is the complexity of the spectra. Signals from the monomer, the growing polymer chain, and the solvent can overlap, making accurate quantification of monomer conversion difficult. By using this compound, the resulting polypropylene-d6 backbone is essentially "invisible" in the ¹H NMR spectrum. This spectral simplification offers a significant advantage: the disappearance of the this compound monomer signals can be monitored with exceptional clarity against a clean background, allowing for precise, real-time measurement of polymerization rates.[8][9] Furthermore, this allows for the unambiguous observation of proton-containing species at low concentrations, such as catalyst ligands or polymer end-groups, providing a more complete picture of the reaction system.
The Kinetic Isotope Effect (KIE): A Probe for the Rate-Determining Step
The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate constant for a light isotopologue (k_L) to that of a heavy isotopologue (k_H), in this case, k_H/k_D.[5] This effect arises from the difference in zero-point vibrational energies between C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[7]
-
Primary KIE (k_H/k_D > 1.5): A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, typical primary KIE values range from 2 to 8.[10] Observing a significant primary KIE in propene polymerization would provide strong evidence that a C-H (or C-D) bond is being broken in the transition state of the monomer insertion step.
-
Secondary KIE (k_H/k_D ≈ 1): A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond-breaking or formation in the rate-determining step.[5] These smaller effects, typically ranging from 0.8 to 1.4, arise from changes in hybridization or steric environment at the labeled position during the reaction.[7] For instance, a secondary KIE might be observed if the hybridization of a carbon atom changes during the monomer insertion step.
By measuring the KIE for propene polymerization, researchers can gain critical insights into the transition state of the monomer insertion, a pivotal step in the entire process.[6]
Experimental Design and Protocols
The following protocols are designed for Ziegler-Natta or metallocene-catalyzed polymerization and can be adapted based on the specific catalyst system and experimental setup.
Protocol 1: In-situ NMR Monitoring of this compound Polymerization
This protocol describes the real-time monitoring of monomer conversion using NMR spectroscopy.
Materials:
-
This compound (high purity)
-
Catalyst (e.g., supported Ziegler-Natta catalyst or a metallocene/activator system like rac-Et(Ind)₂ZrCl₂/MAO)[2][11]
-
Anhydrous deuterated solvent (e.g., toluene-d8 or o-dichlorobenzene-d4)
-
Internal standard (e.g., ferrocene or hexamethylbenzene)
-
High-pressure NMR tube (e.g., a thick-walled glass tube or a sapphire tube)
-
Schlenk line and glovebox for inert atmosphere manipulation
Workflow:
Caption: Experimental workflow for in-situ NMR monitoring.
Detailed Steps:
-
Catalyst Preparation: Inside a glovebox, prepare a slurry of the catalyst and cocatalyst (if applicable) in the chosen deuterated solvent.
-
Standard Addition: Add a known amount of the internal standard to the slurry. The standard should be inert to the reaction conditions and have a signal that does not overlap with other species of interest.
-
NMR Tube Loading: Transfer the catalyst slurry to a high-pressure NMR tube.
-
Sealing: Securely seal the NMR tube with a valve-adapter. Remove the tube from the glovebox and attach it to a Schlenk line.
-
Cooling: Cool the NMR tube to a low temperature (e.g., with a dry ice/acetone bath) to prevent premature polymerization upon monomer addition.
-
Monomer Addition: Using the Schlenk line, condense a known amount of this compound gas into the NMR tube.
-
Initiation & Monitoring: Quickly transfer the NMR tube to the NMR spectrometer, which has been pre-thermostated to the desired reaction temperature. This marks the start of the polymerization (t=0).
-
Data Acquisition: Acquire a series of single-scan ¹H or ²H NMR spectra at regular time intervals. ¹H NMR is used to monitor the disappearance of any residual proton signals in the this compound or to observe protonated end-groups, while ²H NMR can directly monitor the conversion of this compound.
-
Data Processing: For each spectrum, integrate the signal corresponding to the this compound monomer and the signal of the internal standard.
-
Kinetic Analysis: The concentration of the monomer at time t can be calculated relative to the constant concentration of the internal standard. Plotting monomer concentration versus time allows for the determination of the polymerization rate and rate constants.[12]
Protocol 2: Determination of the Kinetic Isotope Effect
This protocol involves a competition experiment where a mixture of proteated and deuterated propene is polymerized.
Materials:
-
Propene (high purity)
-
This compound (high purity)
-
Catalyst and solvent as described in Protocol 1
-
Standard polymerization reactor
Workflow:
-
Prepare Monomer Mixture: Prepare a gas mixture with a precisely known molar ratio of propene and this compound (e.g., 50:50).
-
Polymerization: Perform a polymerization reaction in a standard reactor under controlled conditions (temperature, pressure). It is crucial to stop the reaction at low monomer conversion (<10%) to ensure that the ratio of monomers in the feed gas does not significantly change during the experiment.
-
Polymer Isolation: Terminate the reaction, precipitate the polymer, and dry it thoroughly.
-
Isotopic Analysis: Analyze the isotopic composition of the isolated polypropylene. This can be done using:
-
¹³C NMR Spectroscopy: This technique can provide detailed information about the microstructure and the relative amounts of proteated and deuterated monomer units incorporated into the polymer chain.[11][13]
-
Mass Spectrometry (after pyrolysis): Pyrolysis-GC/MS can be used to analyze the fragments of the polymer, from which the D/H ratio can be determined.
-
-
KIE Calculation: The KIE is calculated from the ratio of monomers in the starting gas mixture and the ratio of incorporated monomers in the polymer product using the following equation: KIE = (k_H / k_D) = ln(1 - f) / ln(1 - f * (P_D / P_H) * (M_H / M_D)) Where:
-
f is the fractional conversion of the monomers.
-
P_D / P_H is the molar ratio of deuterated to proteated units in the polymer.
-
M_H / M_D is the initial molar ratio of proteated to deuterated monomer in the feed.
-
Interpreting the Results: Mechanistic Elucidation
The data obtained from these experiments provide a powerful basis for mechanistic deduction.
Kinetic Profiles from In-situ NMR
The kinetic data from Protocol 1 can be used to determine the order of the reaction with respect to the monomer and catalyst concentrations, and to calculate activation energies by performing experiments at different temperatures.[3][14] The clean baseline afforded by this compound allows for more reliable data, especially at the initial stages of polymerization where catalyst activation and initiation events are critical.
| Parameter | Method of Determination | Significance |
| Rate of Polymerization (R_p) | Slope of [Monomer] vs. time plot | Overall speed of the reaction under specific conditions. |
| Propagation Rate Constant (k_p) | Derived from R_p = k_p[M][C] | Intrinsic reactivity of the active catalyst sites ([C]).[15] |
| Activation Energy (E_a) | Arrhenius plot (ln(k) vs. 1/T) | Energy barrier for the polymerization process. |
| Catalyst Deactivation Rate | Decay of R_p over time | Stability and lifetime of the active catalytic species. |
| Table 1: Key kinetic parameters derivable from in-situ NMR data. |
Mechanistic Insights from the Kinetic Isotope Effect
The value of the KIE from Protocol 2 provides direct information about the rate-determining monomer insertion step.
Caption: Logic diagram for interpreting KIE values.
For many coordination-insertion mechanisms, a secondary KIE is often expected, as the primary bonding change involves the π-system of the alkene and the metal-carbon bond, not a C-H bond.[6] An observed KIE close to 1 would support a classic Cossee-Arlman type mechanism where the rate-determining step is the insertion of the coordinated alkene into the metal-alkyl bond. Conversely, a significant primary KIE would suggest a more complex mechanism where a C-H bond on the monomer or the growing polymer chain is directly involved in the transition state, for example, through an α- or β-agostic interaction that precedes or accompanies insertion.
Conclusion
The use of this compound offers a sophisticated, multi-faceted approach to studying polymerization kinetics. It enables precise, real-time monitoring of monomer conversion via in-situ NMR by simplifying complex spectra. Concurrently, it allows for the determination of the kinetic isotope effect, providing unparalleled insight into the nature of the rate-determining monomer insertion step. By combining these techniques, researchers, scientists, and drug development professionals can build a more complete and validated model of the catalytic cycle, accelerating the development of next-generation catalysts and advanced polymer materials.
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The Gold Standard: A Guide to Deuterated Standards in Chemical Analysis
In the pursuit of precise and reliable quantitative data, particularly in fields like pharmaceutical development, clinical diagnostics, and environmental monitoring, the challenges of sample matrix complexity and instrumental variability are ever-present. This guide provides an in-depth exploration of the "gold standard" solution: the use of deuterated internal standards. We will delve into the fundamental principles, practical applications, and best practices for employing these powerful analytical tools to ensure the integrity and accuracy of your results.
The Rationale: Why Deuterated Standards are Essential
At its core, quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is susceptible to a variety of factors that can compromise accuracy. These include sample loss during preparation, matrix effects that suppress or enhance ionization, and fluctuations in instrument performance.[1][2] To counteract these variables, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the addition of a stable isotope-labeled internal standard (SIL-IS) to the sample at the earliest stage of the workflow.[1]
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[3][4] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard.[5] However, because their physicochemical properties are nearly identical, they behave in a remarkably similar fashion throughout the entire analytical process, from extraction and chromatography to ionization.[1][4] This co-elution and co-ionization is the key to their effectiveness. Any experimental variability that affects the analyte will proportionally affect the deuterated standard, allowing for a highly accurate ratiometric measurement that corrects for these fluctuations.[5][6]
Key Advantages of Using Deuterated Internal Standards:
-
Enhanced Accuracy and Precision: By compensating for sample loss and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[7][8]
-
Improved Reproducibility: Consistent ionization efficiency across different samples and analytical runs leads to more reproducible results.[2][8]
-
Mitigation of Matrix Effects: The standard co-elutes with the analyte, experiencing the same ion suppression or enhancement from the sample matrix, thereby normalizing the signal.[8]
-
Regulatory Acceptance: The use of deuterated internal standards is widely recognized and recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[8][9]
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8][10] This phenomenon, known as the kinetic isotope effect (KIE), can be both advantageous and a potential pitfall.
In the context of drug metabolism, the KIE can be leveraged to slow down metabolic breakdown at specific sites in a molecule, potentially leading to improved pharmacokinetic profiles and reduced formation of toxic metabolites.[11][12]
However, in analytical applications, the KIE can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated standard.[13] This can be problematic if the separation is significant enough to cause differential matrix effects, where the analyte and standard are exposed to varying levels of ion suppression or enhancement.[6][13] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Selecting and Implementing Deuterated Standards: Best Practices
The successful implementation of deuterated internal standards hinges on careful selection and adherence to best practices.
Selection Criteria:
| Selection Factor | Recommendation | Why It Matters |
| Isotopic Purity (Enrichment) | ≥98% isotopic enrichment is recommended.[8][14] | High purity minimizes interference from any residual unlabeled analyte in the standard, which could artificially inflate the measured concentration of the analyte.[15] |
| Chemical Purity | >99% chemical purity is ideal.[14] | Ensures that the standard itself does not introduce interfering compounds into the analysis. |
| Labeling Position | Deuterium should be placed on a stable, non-exchangeable position within the molecule.[16] Avoid labeling on heteroatoms like oxygen or nitrogen where hydrogen-deuterium exchange with the solvent can occur.[16] | Instability of the label can lead to a loss of the mass difference and compromise the integrity of the standard. |
| Mass Shift | A mass increase of at least 3 atomic mass units (amu) is generally recommended. | This helps to ensure that the mass signal of the standard is sufficiently separated from the natural isotopic distribution of the analyte, preventing cross-talk.[17] |
Implementation Best Practices:
-
Early Addition: The deuterated internal standard should be added to the sample at the very beginning of the sample preparation process to account for any losses during extraction and handling.[2]
-
Consistent Concentration: The same concentration of the internal standard should be added to all samples, including calibration standards, quality controls, and unknowns.[2]
-
Co-elution Verification: Always confirm that the analyte and the internal standard co-elute under the final chromatographic conditions.[13]
-
Certificate of Analysis (CoA): For regulated work, always use a standard that comes with a comprehensive Certificate of Analysis detailing its isotopic and chemical purity, and the position of the deuterium labels.[2]
Application Protocols: A Practical Guide
The following protocols outline the general steps for incorporating a deuterated internal standard into common sample preparation workflows for LC-MS analysis.
General Workflow for Sample Preparation with a Deuterated Internal Standard
Caption: General workflow for LC-MS analysis using a deuterated internal standard.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method for removing proteins from biological samples.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterated internal standard working solution
-
Precipitation solvent (e.g., acetonitrile, methanol)[3]
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add a specific volume of the deuterated internal standard working solution.
-
Add 300 µL of cold precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[18]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean tube or well plate for analysis.[18]
-
The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.
Materials:
-
Biological sample
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[3]
-
Aqueous buffer (if needed to adjust pH)
-
Vortex mixer and centrifuge
Procedure:
-
Add a specific volume of the deuterated internal standard working solution to the biological sample.
-
Add an appropriate volume of aqueous buffer to adjust the pH, if necessary, to optimize the extraction of the analyte.
-
Add the extraction solvent to the sample.
-
Vortex vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.
Materials:
-
Biological sample
-
Deuterated internal standard working solution
-
SPE cartridge (e.g., reversed-phase, ion-exchange)
-
Conditioning, washing, and elution solvents
-
SPE manifold
Procedure:
-
Add a specific volume of the deuterated internal standard working solution to the biological sample.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a solvent that will remove interferences but not the analyte.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Troubleshooting Common Issues
Even with the best practices, challenges can arise. Here are some common issues and their solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Inaccurate Results | Lack of co-elution, isotopic or chemical impurities in the standard, or isotopic exchange.[13] | Verify co-elution by overlaying chromatograms. If separation is observed, adjust the chromatography.[13] Ensure the standard has high isotopic and chemical purity. Check for potential isotopic exchange by analyzing the standard under different conditions. |
| Variable Internal Standard Response | Inconsistent addition of the internal standard, degradation of the standard, or matrix effects specific to the standard.[19][20] | Ensure accurate and consistent pipetting of the internal standard. Check the stability of the standard in the sample matrix and storage conditions. Investigate for matrix effects that may be unique to the deuterated compound. |
| Crosstalk between Analyte and Standard | Insufficient mass difference between the analyte and the standard, leading to overlap of their isotopic envelopes. | Select a standard with a larger mass shift (ideally ≥ 3 amu).[17] |
The Future of Deuterated Standards
The use of deuterated standards continues to be a cornerstone of high-quality quantitative analysis. As analytical instrumentation becomes more sensitive, the demand for even higher purity and more strategically labeled standards will increase. Furthermore, the application of deuterated compounds in drug discovery to intentionally alter metabolic pathways is a growing area of research, promising the development of safer and more effective therapeutics.[4][21]
By understanding the principles behind deuterated standards and adhering to rigorous protocols, researchers and scientists can ensure the generation of robust, reliable, and defensible data that meets the highest scientific and regulatory standards.
Data Presentation: Example Calibration Curve Data
The following table illustrates typical data obtained when constructing a calibration curve using a deuterated internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,123 | 1,523,456 | 0.0500 |
| 10 | 153,456 | 1,515,678 | 0.1012 |
| 50 | 759,876 | 1,509,876 | 0.5033 |
| 100 | 1,520,987 | 1,518,765 | 1.0015 |
| 500 | 7,605,432 | 1,515,432 | 5.0186 |
| 1000 | 15,198,765 | 1,510,987 | 10.0588 |
A linear regression of the Peak Area Ratio versus the Analyte Concentration would then be used to quantify unknown samples.
Visualizing the Logic: Decision Tree for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
References
- Benchchem. (n.d.). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard.
- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- Benchchem. (n.d.). Best Practices for the Use of Deuterated Internal Standards in Bioanalysis.
- Benchchem. (n.d.). Common pitfalls when using deuterated internal standards.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Benchchem. (n.d.). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis.
- Hilaris Publisher. (2013, April 8-10). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- U.S. Food and Drug Administration. (2018). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Slideshare. (n.d.). Application of deuterium in drug discovery.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
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Application Note: Propene-d6 as a High-Fidelity Internal Standard for Quantitative GC-MS Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the application of Propene-d6 (Hexadeuteropropylene, CAS: 1517-52-8) as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of isotope dilution mass spectrometry, detailing the unique advantages of using a stable, isotopically labeled analog of the analyte. This document furnishes researchers, scientists, and drug development professionals with both the theoretical understanding and the practical, step-by-step protocols necessary for robust and accurate quantification of volatile organic compounds, particularly propene and other light hydrocarbons.
The Foundational Principle: Isotope Dilution for Quantitative Accuracy
In quantitative chromatography, the goal is to establish a precise relationship between an instrument's signal response and the concentration of an analyte.[1] While external standard calibration is straightforward, its accuracy is contingent on the perfect reproducibility of every step, from sample preparation to injection.[2] Any variability, such as minor fluctuations in injection volume, sample loss during extraction, or instrument drift, can introduce significant error.[3][4]
The Internal Standard (IS) method is a superior strategy designed to nullify these sources of error.[1] This is achieved by adding a fixed, known quantity of a non-native compound—the internal standard—to every sample, calibrant, and quality control.[5] The core principle is that the internal standard and the analyte, being subjected to the exact same conditions, will experience proportional losses or response variations.[6] Therefore, by using the ratio of the analyte signal to the internal standard signal for calibration and quantification, these variations are mathematically cancelled out.[2]
The gold standard in this approach is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable, isotopically-labeled version of the analyte as the internal standard.[6][7] Deuterated standards, where hydrogen atoms are replaced with deuterium, are the most common choice.[7][8] Because they are chemically and physically almost identical to the native analyte, they exhibit nearly the same behavior during extraction, chromatography, and ionization.[6][9] However, due to the mass difference, they are easily distinguished by the mass spectrometer, making them the ideal reference for correcting analytical variability.[6][10]
This compound: An Ideal Internal Standard for Volatile Analyte Quantification
This compound (CD₃CD=CD₂) is the deuterated isotopologue of propene (CH₃CH=CH₂).[11][12] Its physical properties closely mirror those of its non-deuterated counterpart, making it an exemplary internal standard for the analysis of propene and other similar volatile compounds.
Comparative Physicochemical Properties
The near-identical boiling points and molecular structures ensure that this compound co-elutes with propene and behaves similarly during sample introduction, ensuring it accurately reflects the analyte's journey from sample to detector.[7]
| Property | Propene (Analyte) | This compound (Internal Standard) | Data Source(s) |
| Chemical Formula | C₃H₆ | C₃D₆ | [11][12] |
| Molecular Weight | 42.08 g/mol | 48.12 g/mol | [11] |
| Boiling Point | -47.7 °C | -47.7 °C | [13] |
| Melting Point | -185 °C | -185 °C | [14] |
| CAS Number | 115-07-1 | 1517-52-8 | [11] |
Mass Spectrometry Distinguishability
In GC-MS, propene and this compound are separated chromatographically (though they will co-elute) and distinguished by their mass-to-charge (m/z) ratios. Propene has a molecular ion peak at m/z 42, with a prominent fragment at m/z 41.[15] this compound, with six deuterium atoms, has a molecular ion peak at m/z 48. This clear mass shift of +6 amu allows for unambiguous detection and quantification without cross-signal interference.
Detailed Application Protocol: Quantification of Propene
This protocol provides a validated methodology for the quantification of propene in a gaseous matrix using this compound as an internal standard.
Materials and Reagents
-
Internal Standard: this compound, 99 atom % D (CAS: 1517-52-8) in a lecture bottle cylinder.
-
Analyte Standard: Propene, high purity (CAS: 115-07-1).
-
Dilution Gas: Nitrogen or Helium, ultra-high purity.
-
Equipment: Gas-tight syringes, mass flow controllers (optional), sample bags (e.g., Tedlar®), GC-MS system with a suitable capillary column.
Preparation of Standards
Caution: Propene and this compound are flammable gases.[13][16] All work should be performed in a well-ventilated fume hood.
-
Internal Standard Stock Preparation:
-
Prepare a stock of this compound at a known concentration (e.g., 100 ppm) in the dilution gas. This can be done by injecting a precise volume of pure this compound gas into a known volume of dilution gas within a sealed container or sample bag.
-
-
Calibration Standards Preparation:
-
Prepare a series of at least five calibration standards by spiking varying, known amounts of the propene analyte standard into a fixed volume of the this compound internal standard stock.
-
This "fixed IS, varying analyte" approach ensures the concentration of the internal standard is constant across all calibrators. For example:
-
Calibrant 1: 1 ppm Propene + 10 ppm this compound
-
Calibrant 2: 5 ppm Propene + 10 ppm this compound
-
Calibrant 3: 10 ppm Propene + 10 ppm this compound
-
Calibrant 4: 25 ppm Propene + 10 ppm this compound
-
Calibrant 5: 50 ppm Propene + 10 ppm this compound
-
-
Sample Preparation
-
Collect a known volume of the unknown sample gas.
-
Spike the unknown sample with the same fixed amount of this compound internal standard stock used in the calibration standards (to achieve a final IS concentration of 10 ppm in this example). Ensure thorough mixing.
GC-MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| Column | PLOT Q or similar, 30 m x 0.32 mm x 20 µm |
| Injection | Split/Splitless Inlet (Split mode recommended for ppm levels) |
| Inlet Temperature | 200 °C |
| Oven Program | 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Agilent 5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Propene) | m/z 41 (Quantifier), 42 (Qualifier) |
| SIM Ions (this compound) | m/z 48 (Quantifier), 46 (Qualifier) |
| Dwell Time | 100 ms per ion |
Data Analysis and Quantification
-
Generate Calibration Curve:
-
For each calibration standard, integrate the peak areas for the propene quantifier ion (m/z 41) and the this compound quantifier ion (m/z 48).
-
Calculate the Response Ratio for each calibrant: Response Ratio = (Area of Propene) / (Area of this compound)
-
Calculate the Concentration Ratio for each calibrant: Concentration Ratio = (Concentration of Propene) / (Concentration of this compound)
-
Plot the Response Ratio (y-axis) against the Concentration Ratio (x-axis).
-
Perform a linear regression on the data points. The resulting curve should have a correlation coefficient (r²) of ≥0.995.
-
-
Calculate Unknown Concentration:
-
Analyze the spiked unknown sample using the same GC-MS method.
-
Integrate the peak areas for propene (m/z 41) and this compound (m/z 48) and calculate the Response Ratio for the unknown sample.
-
Using the equation of the line from the calibration curve (y = mx + b), where y is the Response Ratio of the unknown sample, solve for x (the Concentration Ratio).
-
Calculate the final concentration of propene in the unknown sample: Analyte Conc. = (Calculated Concentration Ratio) * (Known IS Conc.)
-
Visualizing the Workflow and Principles
GC-MS Internal Standard Workflow
Caption: Workflow for quantitative GC-MS using an internal standard.
The Principle of Error Correction
Caption: How an ideal IS corrects for proportional sample loss.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, key performance characteristics must be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]
-
Linearity: Assessed from the calibration curve (r² ≥ 0.995).
-
Accuracy: Determined by analyzing spiked control samples at different concentrations and calculating the percent recovery. The use of an internal standard significantly improves accuracy.[17]
-
Precision: Evaluated through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <15%).[17]
-
Specificity: Confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
Conclusion
The use of this compound as an internal standard provides a robust, reliable, and highly accurate method for the quantification of propene and other volatile analytes by GC-MS. By leveraging the principles of isotope dilution, this approach effectively compensates for inevitable variations in sample handling and instrument performance. The protocols and principles outlined in this guide offer a validated starting point for developing and implementing high-fidelity quantitative methods, ensuring data integrity for researchers and scientists across various fields.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- BenchChem. (n.d.).
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
- Echemi. (n.d.). This compound Formula. Echemi.
- Sigma-Aldrich. (n.d.).
- LibreTexts Chemistry. (2022, September 12). 4.
- BenchChem. (n.d.). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines. BenchChem.
- National Center for Biotechnology Inform
- Čapoun, T., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- Islam, R., et al. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
- Čapoun, T., & Krykorková, J. (2021). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD: BLISTER AGENTS.
- MtoZ Biolabs. (n.d.).
- Messer. (n.d.). Propene C₃H₆.
- National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- El-Beqqali, A., & Kuss, H.-J. (2025, August 10). Some considerations in the use of internal standards in analytical method development.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propene C3H6 CH3CH=CH2.
- National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Unkefer, P. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- TDI-Brooks. (n.d.).
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Probing Reaction Mechanisms: Kinetic Isotope Effect Studies Using Propene-d6
Application Note & Protocol Guide
Authored by: Senior Application Scientist, Gemini Division
Abstract
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and materials science for elucidating reaction mechanisms.[1][2] By measuring the change in reaction rate upon isotopic substitution, researchers can gain profound insights into the transition state of the rate-determining step. This guide provides a comprehensive overview and detailed protocols for utilizing propene-d6 (C₃D₆), a deuterated isotopologue of propene, to probe the mechanisms of various chemical transformations, including catalytic oxidation and polymerization. We will delve into the theoretical underpinnings, experimental design, detailed step-by-step protocols, and data interpretation, equipping researchers, scientists, and drug development professionals with the knowledge to leverage this sophisticated technique.
The "Why": Foundational Principles of the Kinetic Isotope Effect
The Kinetic Isotope Effect (KIE) is defined as the ratio of the rate constant of a reaction involving a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H) at the same position (KIE = k_L / k_H).[1] This phenomenon arises from the difference in zero-point vibrational energies (ZPE) between bonds involving different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate.
Primary vs. Secondary KIEs:
-
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3] For C-H bond cleavage, primary KIEs are typically greater than 1 (k_H / k_D > 1), indicating a "normal" isotope effect.
-
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step.[3][4] These effects are generally smaller than primary KIEs and can be either normal (KIE > 1) or "inverse" (KIE < 1). Inverse KIEs often arise from a change in hybridization from sp² to sp³ at the isotopically labeled carbon, which results in a stiffening of the bending vibrations in the transition state.[4][5]
The magnitude of the KIE provides crucial information about the transition state structure. A large primary KIE suggests a symmetric transition state where the hydrogen is halfway between the donor and acceptor. Conversely, smaller KIEs can indicate an early or late transition state.[6]
The "What": this compound as a Versatile Mechanistic Probe
This compound, with the chemical formula CD₃CD=CD₂, is an invaluable tool for KIE studies due to the six deuterium atoms that can probe different aspects of a reaction mechanism. Depending on which C-D bonds are perturbed during the reaction, this compound can be used to investigate a variety of transformations:
-
Catalytic Oxidation: In reactions like the epoxidation of propene, KIE studies can help determine whether the activation of C-H bonds in the methyl group is the rate-determining step.[7][8] Isotopic labeling studies have been crucial in understanding the source of oxygen in such reactions.[9][10][11]
-
Polymerization: In Ziegler-Natta polymerization, KIE experiments can elucidate the mechanism of monomer insertion and the nature of the active catalytic sites.[12][13][14][15][16]
-
Fundamental Gas-Phase Reactions: this compound can be used in gas-phase reaction studies, for example with OH or Cl radicals, to understand atmospheric and combustion chemistry.[17][18]
The choice of this compound allows for the simultaneous investigation of potential primary KIEs (involving the methyl C-D bonds) and secondary KIEs (involving the vinylic C-D bonds).
Experimental Design & Strategic Considerations
A successful KIE experiment requires careful planning, from the synthesis and purification of the isotopically labeled reactant to the selection of the appropriate analytical technique.
Synthesis and Purity of this compound
While this compound is commercially available, its synthesis is often a necessary step for specific research applications or when high isotopic purity is required. One common route involves the dehydration of deuterated propan-2-ol. Regardless of the source, it is crucial to verify the chemical and isotopic purity of this compound before use, typically via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Choosing the Right Analytical Technique
The precision of the KIE measurement is paramount, especially for small or secondary effects.[19] The two most common techniques for determining KIEs are Mass Spectrometry and NMR Spectroscopy.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the ratio of isotopologues based on their mass-to-charge ratio.[19][20][21] | High sensitivity, requires small sample amounts. | Can require derivatization, potential for isotopic fractionation during analysis. |
| NMR Spectroscopy | Measures the relative abundance of isotopologues by integrating specific signals in the spectrum.[1][19][22][23][24] | Non-destructive, provides site-specific information. | Lower sensitivity, requires larger sample sizes. |
The choice between MS and NMR will depend on the specific reaction, the expected magnitude of the KIE, and the available instrumentation.
Control Experiments: The Key to Self-Validation
To ensure the trustworthiness of the results, several control experiments are essential:
-
Parallel Reactions: Run the reactions with both propene (C₃H₆) and this compound (C₃D₆) under identical conditions (temperature, pressure, catalyst concentration, etc.).
-
Competition Experiments: A more precise method where a mixture of C₃H₆ and C₃D₆ is reacted. The change in the isotopic ratio of the remaining reactant or the product is measured as a function of reaction conversion.[19]
-
Kinetic Monitoring: Accurately measure the reaction progress over time to determine the rate constants. This can be done by monitoring the consumption of reactants or the formation of products using techniques like GC, HPLC, or in-situ spectroscopy.
Protocol 1: KIE in Heterogeneous Catalysis - Gas-Phase Propene Oxidation
This protocol describes a general method for determining the KIE of propene oxidation over a solid catalyst in a continuous flow reactor.
Workflow Diagram
Caption: Logical flow of a polymerization KIE study.
Step-by-Step Methodology
-
Reactor Preparation:
-
A Schlenk flask or a stirred glass reactor is thoroughly dried and purged with an inert gas (e.g., argon).
-
The solvent (e.g., toluene) is added, followed by the co-catalyst (e.g., triethylaluminum).
-
-
Polymerization:
-
The reactor is cooled to the desired temperature. [13] * A known amount of liquid propene or this compound is condensed into the reactor.
-
The polymerization is initiated by injecting the Ziegler-Natta catalyst solution.
-
The reaction is allowed to proceed for a specific time, ensuring low conversion to simplify the kinetic analysis.
-
-
Quenching and Product Isolation:
-
The reaction is terminated by adding a quenching agent, such as acidified methanol.
-
The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
-
The unreacted monomer in the gas phase can be collected in a cold trap for isotopic analysis.
-
-
Data Analysis:
-
The rate of polymerization is determined from the polymer yield and the reaction time.
-
The rates for C₃H₆ (R_H) and C₃D₆ (R_D) are used to calculate the KIE = R_H / R_D.
-
Alternatively, for a competition experiment, the isotopic ratio of the unreacted monomer is measured by GC-MS at different conversions. The KIE can then be calculated using the appropriate kinetic equations.
-
Data Interpretation: What Do the Numbers Mean?
The interpretation of KIE values is crucial for extracting meaningful mechanistic information.
| Observed KIE (k_H / k_D) | Interpretation | Example Implication for Propene Reactions |
| > 2 | Primary KIE | C-H bond cleavage in the methyl group is likely part of the rate-determining step (e.g., hydrogen abstraction in oxidation). [2] |
| 1 - 1.3 | Small Primary or Secondary KIE | The C-H bond is weakly perturbed in the transition state, or it is a secondary effect. |
| ≈ 1 | No significant KIE | The isotopically substituted position is not involved in the rate-determining step. |
| < 1 (Inverse) | Secondary KIE | Often indicates a change in hybridization from sp² to sp³ at the labeled position (e.g., during monomer insertion in polymerization). [5] |
It is important to consider that the observed KIE can be "masked" by other non-isotopically sensitive steps in the reaction mechanism. [25]Therefore, a comprehensive kinetic analysis is often required to determine the "intrinsic" KIE for the isotopically sensitive step.
Conclusion
Kinetic isotope effect studies using this compound are a sophisticated and powerful method for dissecting complex reaction mechanisms. By carefully designing experiments, utilizing precise analytical techniques, and thoughtfully interpreting the results, researchers can gain unparalleled insights into the nature of transition states. This knowledge is fundamental to the rational design of new catalysts, the optimization of industrial processes, and the development of novel pharmaceuticals.
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Probing Surface Interactions: An Application Guide to In-Situ FTIR Analysis of Propene-d6 Adsorption
Abstract
This comprehensive guide details the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy for the analysis of propene-d6 (C₃D₆) adsorption on solid surfaces, such as catalysts and sorbent materials. The use of a deuterated probe molecule, this compound, offers distinct advantages in vibrational spectroscopy by shifting key vibrational modes to regions of the infrared spectrum with minimal interference from the adsorbent's own lattice vibrations and surface hydroxyl groups. This note provides a foundational understanding of the principles, detailed experimental protocols, and data interpretation strategies essential for researchers in materials science, catalysis, and drug development to effectively characterize surface acidity, adsorption mechanisms, and the nature of active sites.
Introduction: The Rationale for this compound as a Spectroscopic Probe
In-situ FTIR spectroscopy is a powerful, non-destructive technique for obtaining molecular-level insights into gas-solid interactions under controlled conditions.[1][2] It allows for the real-time monitoring of surface species, providing critical information on adsorption, desorption, and surface reactions.[3] The choice of a probe molecule is paramount for extracting meaningful data. While propene (C₃H₆) is a crucial molecule in industrial catalysis, its C-H stretching and bending vibrations often overlap with the spectral regions of surface hydroxyl groups (–OH) and residual hydrocarbons on the adsorbent material, complicating spectral analysis.
The strategic use of isotopically labeled molecules, such as this compound, circumvents this challenge.[4] The substitution of hydrogen with heavier deuterium atoms results in a predictable shift of vibrational frequencies to lower wavenumbers, a phenomenon known as the isotopic shift.[5] This shift effectively moves the C-D vibrational bands away from the congested 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, enabling clearer observation and unambiguous assignment of the bands corresponding to the adsorbed propene species. This guide will explore how to leverage this advantage to elucidate the nature of surface-adsorbate interactions.
Foundational Principles: Physisorption vs. Chemisorption
Understanding the nature of the interaction between this compound and the solid surface is a primary goal of this analysis. The observed spectral changes will indicate whether the adsorption is dominated by weak, non-specific forces (physisorption) or strong, site-specific chemical bond formation (chemisorption).[6][7]
-
Physisorption: Characterized by weak van der Waals forces, it results in minimal perturbation of the probe molecule's vibrational modes.[8] The FTIR spectrum of physisorbed this compound will closely resemble that of its gas-phase counterpart, with only slight shifts in band positions. This type of adsorption is typically reversible with gentle evacuation at low temperatures.[6]
-
Chemisorption: Involves the formation of a chemical bond between the adsorbate and the surface, leading to significant changes in the electronic structure and, consequently, the vibrational spectrum of the probe molecule.[7] This can manifest as large frequency shifts, the appearance of new bands, and the disappearance of others. Chemisorption is often irreversible or requires high temperatures for desorption.[7] A key interaction in catalysis is the formation of a π-complex between the C=C double bond of propene and an acidic surface site (e.g., a Lewis acid site), which significantly perturbs the ν(C=C) vibration.[9]
Experimental Design and Methodology
A successful in-situ FTIR experiment requires careful attention to sample preparation, cell design, and experimental sequence. The primary choice in instrumentation lies between transmission and diffuse reflectance (DRIFTS) setups.[10][11]
-
Transmission FTIR: Ideal for samples that can be pressed into thin, self-supporting pellets (~10-20 mg/cm²). It generally provides a better signal-to-noise ratio and follows the Beer-Lambert law more closely, simplifying quantitative analysis.[3][10]
-
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): A highly sensitive surface technique suitable for powdered or opaque samples that cannot be pressed into translucent pellets.[11][12] DRIFTS is particularly advantageous for studying high-surface-area catalysts.[10]
Logical Workflow for In-Situ FTIR Analysis
The following diagram outlines the logical progression of an in-situ FTIR experiment for this compound adsorption.
Caption: Interpreting FTIR spectra from this compound adsorption.
Conclusion and Outlook
The use of this compound in conjunction with in-situ FTIR spectroscopy provides a robust and reliable method for characterizing the surface chemistry of solid materials. By shifting the probe molecule's vibrational modes to a clearer spectral window, this technique enables a more precise determination of the types and strengths of adsorption sites. The detailed protocols and interpretation frameworks presented in this guide offer researchers a validated system for investigating catalytic mechanisms, designing novel sorbents, and advancing the fundamental understanding of surface science.
References
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Hadjiivanov, K. I., & Mihaylov, M. Y. (2020). In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO2 Adsorption in UiO-66 Metal-Organic Framework. Journal of Visualized Experiments, (156), e60285. [Link]
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Mihaylov, M. Y., & Hadjiivanov, K. I. (2020). In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO2 Adsorption in UiO-66 Metal-Organic Framework. PubMed, 32065156. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. [Link]
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Grassian, V. H. (n.d.). DRIFTS. Grassian Group at UCSD. [Link]
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Yang, X., Toby, B. H., Camblor, M. A., Lee, Y., & Olson, D. H. (2005). Propene Adsorption Sites in Zeolite ITQ-12: A Combined Synchrotron X-ray and Neutron Diffraction Study. The Journal of Physical Chemistry B, 109(16), 7894–7899. [Link]
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Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]
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Lide, D. R. (Ed.). (1953). The Infrared Spectra of Propylene and Propylene-d6. Journal of the Optical Society of America, 43(11), 1013-1018. [Link]
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Friend, C. M., & Kaxiras, E. (2022). Propane Dehydrogenation to Propylene and Propylene Adsorption on Ni and Ni-Sn Catalysts. OSTI.GOV. [Link]
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Lecture 5 - Isotope effect on Vibrational spectra. (2020, September 7). YouTube. [Link]
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Southwest Research Institute. (n.d.). DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Working with Deuterated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with deuterated compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the unique challenges encountered during the synthesis, analysis, and application of these powerful isotopic tools. Deuteration, the selective replacement of hydrogen with its stable, heavy isotope deuterium, offers profound advantages in mechanistic studies, quantitative analysis, and drug development by altering pharmacokinetic profiles.[1][2][3] However, the subtle yet significant differences between protium (¹H) and deuterium (²H) introduce a unique set of experimental hurdles.
This resource is structured to address specific issues in a practical, question-and-answer format, grounded in scientific principles and field-proven insights. We will delve into the causality behind experimental observations and provide self-validating protocols to enhance the reliability and reproducibility of your work.
Section 1: Synthesis and Purification Challenges
The synthesis of deuterated compounds often requires specialized reagents and techniques to achieve high isotopic enrichment and regioselectivity.[4] Even with modern methods, challenges such as incomplete deuteration, isotopic scrambling, and purification difficulties are common.[5][6]
FAQ 1: My deuteration reaction resulted in low isotopic enrichment. What are the likely causes and how can I improve it?
Low isotopic enrichment is a frequent issue stemming from several factors during the synthesis process. Understanding the root cause is critical for optimization.
Possible Causes and Troubleshooting:
-
Back-Exchange: Protic solvents or acidic/basic conditions can facilitate the exchange of newly introduced deuterium atoms with protons from the reaction medium. This is particularly problematic for deuterium on heteroatoms or acidic carbon positions.[7][8]
-
Incomplete Reaction: The reaction conditions (temperature, pressure, catalyst) may not be sufficient for complete deuterium incorporation.
-
Solution: Optimize reaction parameters. For catalytic exchange reactions, ensure the catalyst is active and not poisoned. For reactions using deuterated reagents like metal deuterides, ensure their purity and reactivity. In some cases, multiple rounds of deuteration may be necessary.
-
-
Isotopic Dilution from Reagents: The starting materials or reagents themselves may not have the specified isotopic purity.
-
Solution: Verify the isotopic enrichment of your starting materials and deuterating agents using techniques like NMR or mass spectrometry.[9]
-
Experimental Protocol: Assessing and Optimizing Deuteration Efficiency
Objective: To systematically improve the isotopic enrichment of a target compound.
Methodology:
-
Baseline Experiment: Conduct the deuteration reaction using your standard protocol.
-
Analysis of Crude Product: Before purification, analyze a small aliquot of the crude reaction mixture by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
-
HRMS Analysis: Determine the distribution of isotopologues (molecules differing only in their isotopic composition) to quantify the percentage of deuteration.[10][11]
-
¹H NMR Analysis: Integrate the signals of residual protons at the target deuteration sites against a stable, non-deuterated internal standard to estimate the level of incorporation.
-
-
Systematic Optimization: Based on the initial results, modify one reaction parameter at a time.
-
Solvent: Switch to a high-purity deuterated, anhydrous solvent.
-
Atmosphere: Ensure rigorous exclusion of atmospheric moisture using a glovebox or Schlenk line.
-
Reagent Stoichiometry: Increase the molar excess of the deuterating agent.
-
Temperature/Time: Systematically vary the reaction temperature and duration.
-
-
Re-analysis: Analyze the crude product from each optimization experiment to assess the impact on isotopic enrichment.
FAQ 2: I'm observing isotopic scrambling, with deuterium appearing at unintended positions in my molecule. Why is this happening and how can I prevent it?
Isotopic scrambling occurs when deuterium atoms migrate from the intended site to other positions within the molecule. This can compromise the specificity of your labeled compound and complicate data interpretation.
Causality and Prevention:
-
Mechanism: Scrambling is often mediated by acidic or basic catalysts, or through thermally induced rearrangements. Certain functional groups can promote intramolecular or intermolecular deuterium transfer.
-
Prevention Strategies:
-
Milder Reaction Conditions: Use less aggressive catalysts, lower reaction temperatures, and shorter reaction times.
-
Protecting Groups: Temporarily block reactive sites where scrambling is likely to occur.
-
Choice of Synthetic Route: Redesign the synthesis to introduce deuterium at a later stage, under conditions that do not promote scrambling.
-
Section 2: Analytical Characterization Hurdles
The analysis of deuterated compounds requires careful consideration of isotopic effects that can influence spectroscopic and chromatographic behavior.
FAQ 3: In my ¹H NMR spectrum, the signals are weak and the lock signal is unstable, even though my compound is deuterated. What's wrong?
This is a common issue when working with highly deuterated compounds or when there are problems with sample preparation or instrument setup.[12]
Troubleshooting Steps:
-
Low Analyte Concentration: For highly deuterated compounds (>98 atom% D), the concentration of residual protons is very low, leading to weak signals in ¹H NMR.[12][13]
-
Poor Magnetic Field Homogeneity (Shimming): An unstable lock signal is often due to poor shimming of the magnetic field.[12]
-
Solution: Carefully shim the sample before acquisition. Ensure the sample is positioned correctly within the NMR probe and that there is no precipitate in the NMR tube.[12]
-
-
Insufficient Deuterated Solvent for Lock: The spectrometer relies on the deuterium signal from the solvent to "lock" the magnetic field.[12][14]
-
Solution: Ensure you are using a sufficient volume of high-purity deuterated solvent.
-
Diagram: Troubleshooting Poor NMR Signal
graph Troubleshooting_NMR {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Poor ¹H NMR Signal or Unstable Lock", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Concentration [label="Is Analyte Concentration Sufficient?"];
Check_Shimming [label="Is the Magnetic Field Well-Shimmed?"];
Check_Solvent [label="Is there Sufficient, High-Purity Deuterated Solvent?"];
Increase_Scans [label="Increase Concentration or Number of Scans", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Perform_Shimming [label="Re-shim the Sample", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Use_New_Solvent [label="Use Fresh, High-Purity Deuterated Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Consider_2H_NMR [label="Consider ²H NMR for Highly Deuterated Samples", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Concentration;
Check_Concentration -> Increase_Scans [label="No"];
Check_Concentration -> Check_Shimming [label="Yes"];
Check_Shimming -> Perform_Shimming [label="No"];
Check_Shimming -> Check_Solvent [label="Yes"];
Check_Solvent -> Use_New_Solvent [label="No"];
Increase_Scans -> Consider_2H_NMR;
}
Caption: Decision-making process for the appropriate handling and storage of deuterated compounds based on structural features.
Section 4: Biological Applications and the Kinetic Isotope Effect
In drug development, deuteration is a powerful strategy to modulate a drug's metabolic profile by leveraging the Kinetic Isotope Effect (KIE).[1][15][16] The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[3][16][17]
FAQ 6: I've deuterated my drug candidate at a known site of metabolism, but I'm not observing the expected decrease in metabolic rate. Why might this be?
While the KIE is a well-established phenomenon, its impact in vivo can be complex and is not always predictable.[3][18]
Potential Explanations:
-
C-H Bond Cleavage is Not Rate-Limiting: The KIE is only observed when the cleavage of the C-H (or C-D) bond is the rate-determining step of the overall metabolic process.[16] If another step, such as product release from the enzyme, is slower, the effect of deuteration will be masked.[18]
-
Metabolic Switching: Blocking one metabolic pathway through deuteration can cause the metabolism to shift to an alternative, non-deuterated site on the molecule.[1] This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological profiles.
-
Multiple Metabolizing Enzymes: If multiple enzymes contribute to the clearance of the drug, deuteration at a site targeted by one enzyme may have a limited overall effect if other enzymes continue to metabolize the drug at different positions.[18]
Investigative Strategy:
-
In Vitro Metabolism Studies: Use human liver microsomes or recombinant CYP enzymes to confirm that C-H bond cleavage at the site of deuteration is indeed rate-limiting.
-
Metabolite Identification: Conduct thorough metabolite profiling of both the deuterated and non-deuterated compounds to identify any new metabolites formed due to metabolic switching.
-
Enzyme Phenotyping: Identify all the enzyme systems responsible for the drug's metabolism to understand the complete picture of its clearance.
This technical guide provides a foundation for troubleshooting common issues encountered when working with deuterated compounds. By understanding the underlying chemical and physical principles, researchers can better anticipate challenges, optimize their experimental designs, and harness the full potential of isotopic labeling in their work.
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- Deuterated Solvents for NMR: Guide.
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Propene-d6 for NMR Analysis: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the preparation of propene-d6 samples for Nuclear Magnetic Resonance (NMR) analysis. It is designed to address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on ensuring scientific integrity, experimental robustness, and user safety.
Section 1: Critical Safety Protocols & Handling
This compound, like its non-deuterated counterpart, is an extremely flammable gas.[1] Safe handling is paramount to prevent accidents. All procedures should be conducted in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources.[2][3]
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its extreme flammability and the risk of forming explosive mixtures with air.[1] As a gas stored under pressure, there is also a risk of explosion if the cylinder is heated.[1] Direct contact with the liquid form can cause frostbite.[1]
Q2: What personal protective equipment (PPE) is required?
A2: Flame-resistant clothing, safety goggles, and thermally resistant gloves (if handling the liquid phase) are mandatory.[4][5] Ensure that all equipment is properly grounded to prevent static discharge, which can act as an ignition source.[2][3]
Q3: How should this compound cylinders be stored?
A3: Cylinders should be stored upright and securely fastened in a well-ventilated area, away from heat and ignition sources, and below 50°C (122°F).[2][3][5]
Section 2: Sample Preparation Workflow & Troubleshooting
A high-quality NMR spectrum is contingent on a well-prepared sample. This section details the step-by-step process for preparing a this compound sample and addresses common issues that may arise.
Experimental Workflow: From Cylinder to Spectrometer
The overall workflow for preparing a this compound NMR sample involves the careful introduction of the gas into a deuterated solvent within an NMR tube.
Caption: Workflow for this compound NMR sample preparation.
Detailed Protocol for this compound NMR Sample Preparation
This protocol assumes the use of a vacuum line for safe and controlled gas handling.[6]
Materials:
-
5 mm NMR tube of appropriate quality for your spectrometer.[7]
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8][9][10]
-
This compound gas cylinder with a suitable regulator.
-
Vacuum line or glovebox.
-
Cold trap (e.g., liquid nitrogen bath).
Procedure:
-
Solvent Selection and Degassing: Choose a deuterated solvent in which propene is soluble.[7] To remove dissolved oxygen, which can broaden spectral lines, it is advisable to degas the solvent using the freeze-pump-thaw method.
-
NMR Tube Preparation: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.[11] Attach the NMR tube to the vacuum line.
-
Freeze-Pump-Thaw Cycle:
-
Freeze the solvent by immersing the NMR tube in a liquid nitrogen bath.
-
Once frozen, open the tube to the vacuum to remove any dissolved gases.
-
Close the tube to the vacuum and thaw the solvent.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Introducing this compound:
-
With the solvent still frozen, evacuate the headspace of the NMR tube.
-
Connect the this compound cylinder to the vacuum line.
-
Carefully introduce a controlled amount of this compound gas into the NMR tube. The amount will depend on the desired concentration.
-
-
Sealing the NMR Tube: Once the desired amount of gas has been introduced, seal the NMR tube. For reactions or variable temperature studies, a flame-sealed tube may be necessary. For routine analysis, a high-quality cap may suffice, but be aware of potential leakage.
-
Sample Homogenization: Allow the sample to warm to room temperature. Gently vortex the tube to ensure the gas dissolves completely in the solvent.[12]
-
Analysis: The sample is now ready for NMR analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad NMR Peaks | 1. Inhomogeneous sample.[13]2. Presence of paramagnetic impurities (e.g., dissolved O₂).3. High sample concentration leading to increased viscosity.[14] | 1. Ensure the this compound is fully dissolved by gentle vortexing.[12]2. Degas the solvent thoroughly using the freeze-pump-thaw method.3. Prepare a more dilute sample. |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample concentration.2. Incorrect sample depth in the NMR tube. | 1. Increase the amount of this compound introduced.2. Ensure the solvent height is appropriate for your spectrometer's probe (typically 4-5 cm).[15] |
| Contaminant Peaks in Spectrum | 1. Residual solvent from cleaning (e.g., acetone).[13]2. Impurities in the deuterated solvent (e.g., water).[12][13]3. Contaminants from the NMR tube cap.[12] | 1. Thoroughly dry NMR tubes in an oven before use.[11]2. Use high-purity deuterated solvents and handle them in a dry atmosphere.[12]3. Use clean, high-quality PTFE caps and avoid shaking the tube, which can introduce contaminants.[12] |
| Inaccurate Integrations | 1. Overlapping peaks with the residual solvent signal.[13]2. Incomplete dissolution of the gas. | 1. Choose a different deuterated solvent where the residual peak does not overlap with your signals of interest.[13]2. Ensure the sample is homogeneous before analysis. |
Section 3: Solvent & Materials Selection
The choice of deuterated solvent is critical for successful NMR analysis.[8] It dictates the solubility of your analyte and the position of the residual solvent peak in the spectrum.
Solvent Selection Logic
Caption: Decision-making process for selecting a deuterated solvent.
Common Deuterated Solvents for Non-polar Analytes
| Solvent | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Good for a wide range of organic compounds.[8][10] |
| Benzene-d₆ (C₆D₆) | 7.16 | 128.06 | Can induce significant shifts in analyte signals (aromatic solvent-induced shift). |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | 29.84, 206.26 | A more polar option, useful if derivatizing this compound. |
| Dichloromethane-d₂ (CD₂Cl₂) | 5.32 | 53.84 | A good alternative to chloroform-d. |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and other sample components.
Section 4: Advanced Applications
Q4: Can this compound be used for reaction monitoring?
A4: Yes, NMR is an excellent tool for real-time reaction monitoring.[16][17][18] Preparing a sample of this compound with other reactants in an NMR tube allows for the direct observation of the disappearance of starting material signals and the appearance of product signals over time. This is particularly useful in mechanistic studies of reactions like catalytic hydrogenation.[19]
Q5: Is this compound suitable for quantitative NMR (qNMR)?
A5: this compound can be used in qNMR studies, provided that experimental parameters are carefully controlled. For accurate quantification, ensure long relaxation delays (D1) are used to allow for complete magnetization recovery between scans. The proportionality of the peak area to the number of nuclei is a key feature of qNMR.[16]
References
-
Propylene. (n.d.). In Airgas. Retrieved from [Link]
-
Kovtunov, K. V., et al. (2018). Propane-d6 Heterogeneously Hyperpolarized by Parahydrogen. PMC - PubMed Central. Retrieved from [Link]
-
Propylene. (2018, October 23). In Matheson. Retrieved from [Link]
-
SAFETY DATA SHEET Propylene. (2023, January 21). In Airgas. Retrieved from [Link]
-
NMR sample preparation. (n.d.). In University of Geneva. Retrieved from [Link]
-
Propylene C3H6 Safety Data Sheet SDS P4648. (n.d.). In H.O. Penn. Retrieved from [Link]
-
Safety data sheet Propylene. (2014, November 12). In Rent Free Gas. Retrieved from [Link]
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NMR Sample Prepara-on. (n.d.). In University of Notre Dame. Retrieved from [Link]
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Selection Guide on Deuterated Solvents for NMR. (2025, February 19). In Labinsights. Retrieved from [Link]
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Deuterated Solvents for NMR. (n.d.). In Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). In JEOL. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). In University of Cambridge. Retrieved from [Link]
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How to make an NMR sample. (n.d.). In University of Ottawa. Retrieved from [Link]
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Process and Reaction Monitoring by Low-Field NMR Spectroscopy. (2025, August 6). In ResearchGate. Retrieved from [Link]
-
1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). In doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). In University of Rochester. Retrieved from [Link]
-
(a) reaction of propene with parahydrogen to produce propane. (b)1H NMR... (n.d.). In ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). In pubs.acs.org. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). In pubs.acs.org. Retrieved from [Link]
-
Troubleshooting. (n.d.). In University of Maryland. Retrieved from [Link]
-
Monitoring Reactions by NMR. (n.d.). In University of California, Irvine. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). In pubs.acs.org. Retrieved from [Link]
-
Propene | C 3 H 6 | MD Topology | NMR | X-Ray. (n.d.). In atb.uq.edu.au. Retrieved from [Link]
-
13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr. (n.d.). In doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). In EPFL. Retrieved from [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (n.d.). In RSC Publishing. Retrieved from [Link]
-
Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy. (n.d.). In pubs.acs.org. Retrieved from [Link]
-
NMR Data for Organometallics. (n.d.). In Scribd. Retrieved from [Link]
-
Propene - Optional[13C NMR] - Chemical Shifts. (n.d.). In SpectraBase. Retrieved from [Link]
-
Propene - Optional[13C NMR] - Chemical Shifts. (n.d.). In SpectraBase. Retrieved from [Link]
-
Simultaneous Production of Rhamnolipids and Glycolipopeptides by Burkholderia thailandensis E264 via Covalorization of Torrefied Wood Waste and Food Waste. (2026, January 12). In ACS Publications. Retrieved from [Link]
-
¹³C NMR spectra of 3 a dissolved in DMSO‐d6 obtained from the non‐MW... (n.d.). In ResearchGate. Retrieved from [Link]
-
Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent?. (2019, October 23). In ResearchGate. Retrieved from [Link]
-
Comparison of δ values of IL protons in D2O and DMSO-d6 at 400 MHz and 25 °C. (n.d.). In ResearchGate. Retrieved from [Link]
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- 18. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. Propane-d6 Heterogeneously Hyperpolarized by Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange in Propene-d6 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the preservation of isotopic integrity in experiments involving propene-d6 (C₃D₆). As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a critical issue when working with this compound?
Isotopic exchange is a chemical process where an isotope in one chemical species is replaced by another isotope of the same element from a second species. In the context of this compound, this almost always refers to hydrogen-deuterium (H/D) exchange, where a deuterium atom on the propene molecule is swapped for a protium (¹H) atom from the surrounding environment (e.g., solvent, reagents, or atmospheric moisture).[1]
Maintaining the isotopic purity of this compound is paramount for several reasons:
-
Mechanistic Studies: In reaction mechanism elucidation, the position and number of deuterium atoms serve as labels to track bond-breaking and bond-forming events. Unintended H/D exchange can obscure the true mechanistic pathway.[2]
-
Quantitative Analysis: In mass spectrometry-based assays, deuterated compounds like this compound are often used as internal standards. Loss of deuterium changes the mass of the standard, leading to inaccurate quantification.[3][4]
-
Kinetic Isotope Effect (KIE) Studies: Experiments designed to measure the KIE rely on the mass difference between hydrogen and deuterium. Isotopic dilution will lead to erroneous kinetic data.
Q2: What are the primary chemical mechanisms that drive H/D exchange in this compound?
Isotopic exchange in alkenes is not typically spontaneous and is usually facilitated by a catalyst or specific chemical conditions. The two most common mechanisms researchers encounter are:
-
Transition Metal-Catalyzed Exchange: This is a frequent issue in organometallic chemistry and catalysis. Many transition metals (e.g., Ir, Ru, Pd, Pt, Co) can catalyze H/D exchange.[5][6] A prevalent mechanism is the metal hydride addition-elimination pathway .[2] In this process, a metal hydride (M-H) intermediate, potentially formed from trace protic impurities, adds across the propene double bond. The resulting metal-alkyl intermediate can then undergo β-hydride elimination, but if it eliminates a deuteron from the propene backbone to form M-D, and this process repeats, the deuterium atoms are gradually washed out and replaced with protium.
-
Acid- or Base-Catalyzed Exchange: While less common for the relatively non-acidic protons on propene itself, acidic or basic conditions can promote exchange, especially if the molecule can isomerize or participate in reactions that generate more labile intermediates.[1][3][7] For instance, strong acids can protonate the double bond to form a carbocation, which could then lose a deuteron. Similarly, a strong base could potentially abstract a proton, though this is less favorable for a simple alkene. The presence of acidic or basic sites on a heterogeneous catalyst support can also be a source of exchange.
Q3: How can I accurately quantify the isotopic purity of my this compound before and after an experiment?
Verifying isotopic purity is a critical quality control step. The two most effective and common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for quantifying the degree of deuteration. By integrating the residual proton signals in the this compound sample against a known, stable internal standard, you can calculate the percentage of remaining deuterium. The absence or minimal intensity of signals in the proton spectrum where they would appear for standard propene is a direct measure of high isotopic purity.[8]
-
Mass Spectrometry (MS): Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), can determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum, you can see the relative abundances of C₃D₆ (m/z 48.12), C₃D₅H₁ (m/z 47.11), C₃D₄H₂ (m/z 46.10), etc., and calculate the overall isotopic enrichment.[8][9]
Troubleshooting Guide: Diagnosing and Preventing Deuterium Loss
This section addresses specific problems you may encounter and provides actionable solutions to maintain the isotopic integrity of your this compound.
Problem: My post-reaction analysis shows significant deuterium loss. What is the most likely cause?
Unwanted H/D exchange is a sign that one or more components of your experimental setup are actively facilitating this process. A systematic approach is the best way to identify the culprit.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unintended deuterium loss.
Detailed Breakdown of Causes & Solutions:
-
Catalyst System:
-
Cause: Many homogeneous and heterogeneous transition metal catalysts (e.g., those based on Pt, Rh, Ir, Ru) are known to actively promote H/D exchange.[2][6][10] The catalyst itself or its precursors may form active hydride species that initiate the exchange cycle.
-
Solution:
-
Catalyst Screening: If possible, screen alternative catalysts known for lower H/D exchange activity for your specific transformation.
-
Modify Conditions: Reduce the reaction temperature, lower the catalyst loading, or decrease the reaction time to minimize the extent of exchange.
-
Ligand Modification: In homogeneous catalysis, modifying the ligand environment around the metal center can sometimes suppress exchange pathways.
-
-
-
Solvent Choice and Purity:
-
Cause: Protic solvents (e.g., water, methanol, ethanol) are direct sources of exchangeable protons. Even in aprotic solvents like THF, DCM, or toluene, trace amounts of water contamination can be a significant source of protons, especially in the presence of a catalyst.[11]
-
Solution:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Proper Handling: Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Use syringe techniques for transfers.
-
Solvent Stability Test: Before a critical experiment, run a control experiment with this compound in the chosen solvent under reaction conditions (without the primary substrate) to quantify the background level of exchange.
-
-
-
Reaction Temperature:
-
Cause: Isotopic exchange is a chemical reaction with an activation energy. Higher temperatures increase the reaction rate, leading to more significant deuterium loss over the same period.
-
Solution: Conduct the reaction at the lowest temperature that still allows for an acceptable rate of the desired transformation.
-
Problem: How can I be sure my starting material and solvents are suitable before I begin my experiment?
Pre-emptive quality control is the most effective strategy. Do not assume that materials are perfect "out of the bottle."
Protocol 1: Pre-Experiment Verification of this compound Isotopic Purity by ¹H NMR
This protocol allows you to confirm the manufacturer's stated purity and ensures the compound has not degraded during storage.[12][13]
-
Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of a stable, non-exchangeable internal standard (e.g., hexamethyldisiloxane, TMS) in a deuterated solvent known to be inert (e.g., benzene-d₆, CDCl₃).
-
Introduce this compound: Carefully introduce a known quantity of this compound gas into the NMR tube. For lecture bottles, this should be done using a proper gas handling line or by bubbling a slow stream of the gas through the solvent.[12][13]
-
Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) for accurate integration.
-
Data Analysis:
-
Integrate the signal from your internal standard and set it to a reference value (e.g., if using TMS, its signal is at 0 ppm).
-
Integrate any residual proton signals corresponding to propene (vinylic protons ~4.9-5.9 ppm, methyl protons ~1.7 ppm).[14]
-
Calculate the molar ratio of residual protons to the internal standard to determine the percentage of non-deuterated impurity. An isotopic purity of 99 atom % D means that, on average, 1% of the deuterium sites are occupied by protium.
-
Protocol 2: Assessing Solvent Compatibility and Background Exchange
This control experiment quantifies the stability of this compound under your proposed reaction conditions, isolating the effects of solvent and temperature.
-
Setup: In a reaction vessel identical to the one you will use for your main experiment, combine your chosen anhydrous solvent and any additives or co-catalysts (but not the primary catalyst or substrate).
-
Introduce this compound: Add a known amount of high-purity this compound.
-
Simulate Conditions: Stir the mixture at the intended reaction temperature for the planned duration of the experiment.
-
Analysis: At various time points (e.g., t=0, 2h, 8h, 24h), take aliquots and analyze them by ¹H NMR or GC-MS to quantify any deuterium loss.
-
Evaluation: If you observe significant exchange (>1-2%), the solvent or additives are not inert under your conditions. You must either find a more suitable solvent system or accept that a certain level of background exchange is unavoidable and account for it in your final analysis.
Data Summary: Factors Influencing H/D Exchange Risk
| Parameter | Low Risk Condition | Medium Risk Condition | High Risk Condition |
| Catalyst | Catalyst-free system; main group reagents. | Late transition metals with strongly coordinating ligands. | Pt, Pd, Rh, Ir, Ru catalysts, especially with labile ligands.[5][6][10] |
| Solvent | Anhydrous, aprotic solvents (e.g., hexane, toluene, benzene-d₆). | Aprotic polar solvents with potential H₂O contamination (e.g., THF, CH₂Cl₂, Acetone). | Protic solvents (D₂O, CH₃OD, H₂O, alcohols).[1][7] |
| Temperature | Sub-ambient temperatures (e.g., < 0 °C). | Room temperature (20-25 °C). | Elevated temperatures (> 50 °C). |
| pH / Additives | Neutral conditions with inert salts. | Presence of weakly acidic/basic supports (e.g., alumina, silica). | Strong acid or base catalysts/reagents present.[3] |
Mechanism Visualization: Catalyst-Induced H/D Exchange
The following diagram illustrates a simplified metal hydride addition-elimination mechanism, a common pathway for catalyst-induced isotopic scrambling on an alkene.
Caption: Mechanism of H/D exchange via metal hydride addition-elimination.
References
- Visible Light Promoted Direct Deuteration of Alkenes via Co(III)–H Mediated H/D Exchange. CCS Chemistry - Chinese Chemical Society.
- Approaches for the selective C–H deuteration of alkenes.
- Application of microwave spectroscopy to the mechanism of hydrogen–deuterium exchange in propene by homogeneous catalysts. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- Deuterium Exchange. Chemistry LibreTexts.
- H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science (RSC Publishing).
- This compound (gas). CDN Isotopes.
- This compound D 99
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Technical Support Center: N6-Isopentenyladenosine-D6 Isotopic Interference Troubleshooting. Benchchem.
- Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data.
- Minimizing isotopic exchange of deuterium in (S)-Pantoprazole-d6. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org.
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Technical Support Center: Optimizing Reaction Conditions with Deuterated Reagents
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on optimizing reaction conditions when working with deuterated reagents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of isotopic labeling, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise when incorporating deuterated reagents into synthetic workflows.
Q1: What is the Kinetic Isotope Effect (KIE) and why is it the cornerstone of using deuterated reagents?
A1: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] In the context of deuterated reagents, we are primarily concerned with the deuterium kinetic isotope effect (DKIE), which compares the reaction rate of a compound with a carbon-hydrogen (C-H) bond to its counterpart with a carbon-deuterium (C-D) bond.
The underlying principle is rooted in quantum mechanics and differences in zero-point vibrational energy. A C-D bond is stronger and has a lower zero-point energy than a C-H bond because deuterium is twice as massive as protium (¹H).[2][3] Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction.[3] This results in a slower reaction rate for the deuterated molecule when the C-H/C-D bond is broken in the rate-determining step of the reaction.[4][5] This phenomenon is the primary reason deuteration can be used to slow down metabolic pathways in drug development, enhancing a drug's half-life.[2]
Q2: How do I select the appropriate deuterated reagent for my synthesis?
A2: The choice of a deuterated reagent is dictated by the specific transformation you aim to achieve. Common strategies include:
-
Deuterium Oxide (D₂O): An inexpensive and common deuterium source, often used for hydrogen-isotope exchange (HIE) reactions at labile sites (e.g., adjacent to carbonyls) or in metal-catalyzed processes.[6][7]
-
Deuterated Solvents (e.g., CD₃OD, DMSO-d₆): These can act as both the reaction medium and the deuterium source.[6][8] However, be mindful of potential solvent effects on reaction kinetics.[8]
-
Deuterium Gas (D₂): The reagent of choice for catalytic reductive deuteration of double bonds, triple bonds, or other reducible functional groups. It requires specialized handling due to its flammability.[6]
-
Deuterated Reducing Agents (e.g., NaBD₄, LiAlD₄): Used for the reduction of carbonyls, esters, and other functional groups, delivering deuterium with high specificity.[9]
-
Deuterated Building Blocks: For complex syntheses, incorporating a commercially available deuterated starting material can be the most efficient strategy.[2][6]
Q3: What is the difference between primary and secondary KIEs?
A3: The distinction lies in the location of the isotopic substitution relative to the bond-breaking/forming event.
-
Primary KIE (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[4] For deuterium, the rate of a C–H bond cleavage is typically 6–10 times faster than that of a C–D bond, resulting in a kH/kD value in this range.[1]
-
Secondary KIE (SKIE): Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation.[1] These effects are generally much smaller (kH/kD typically 1.0-1.4) and arise from changes in the vibrational environment between the ground state and the transition state, such as a change in hybridization (e.g., sp³ to sp²).[1][5]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during deuteration experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Deuterium Incorporation | 1. H/D Back-Exchange: Labile deuterium atoms are exchanging with protic sources (e.g., moisture, solvents).[10][11] 2. Insufficient Reagent/Reaction Time: The reaction may not have gone to completion. 3. Contaminated Reagents: Protic impurities in deuterated solvents or reagents.[2][10] 4. Unfavorable KIE: The reaction conditions may not be energetic enough to overcome the higher activation barrier for C-D bond formation/cleavage.[12] | 1. Minimize Protic Sources: Use freshly opened, high-purity deuterated solvents. Dry glassware thoroughly. Handle reagents under an inert atmosphere (N₂ or Ar).[8][10] 2. Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalents of the deuterated reagent.[7] Monitor reaction progress by NMR or LC-MS. 3. Verify Reagent Purity: Check the certificate of analysis for isotopic enrichment. If in doubt, use a fresh batch. 4. Increase Reaction Energy: If a slow KIE is suspected, cautiously increase the reaction temperature or consider a more reactive catalyst.[7] |
| Deuterium Scrambling | 1. Reaction Mechanism: The mechanism may involve intermediates that allow for migration of deuterium atoms to unintended positions.[13][14] 2. Acid/Base Catalysis: Trace acid or base can catalyze unwanted H/D exchange at various sites.[15] 3. Analytical Artifacts: Certain mass spectrometry fragmentation techniques (e.g., CID) can induce gas-phase scrambling, misrepresenting the true isotopic distribution.[16][17] | 1. Modify Reaction Conditions: Alter the catalyst, solvent, or temperature to favor the desired pathway and minimize side reactions.[14] 2. Control pH: Ensure the reaction medium is neutral unless acidic or basic conditions are explicitly required. Use non-protic buffers if necessary. 3. Use "Soft" Ionization/Fragmentation: In MS analysis, employ techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) that minimize scrambling.[16] |
| Unexpected Side Products | 1. Reactivity of Deuterated Reagent: The deuterated reagent may participate in unforeseen reaction pathways. 2. Solvent Participation: Deuterated solvents can sometimes act as reactants.[8] 3. Isotope Effects on a Different Pathway: Deuteration might slow the desired reaction so much that a competing, non-deuterium-dependent pathway becomes dominant. | 1. Thorough Mechanistic Review: Re-evaluate the reaction mechanism to anticipate potential side reactions. 2. Solvent Screening: If solvent participation is suspected, try the reaction in an alternative, less reactive deuterated solvent. 3. Re-optimize Conditions: Adjust temperature or catalyst loading to re-establish the kinetic preference for the desired reaction. |
// Troubleshooting Paths Troubleshoot_LowD [label="Address H/D Back-Exchange\nIncrease Reagent/Time\nVerify Reagent Purity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_Scrambling [label="Modify Reaction Mechanism\nControl pH\nUse Soft MS Fragmentation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_Impure [label="Re-evaluate Mechanism\nScreen Solvents\nRe-optimize Conditions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Incorporation; Check_Incorporation -> Low_D; Low_D -> Check_Scrambling [label="No"]; Low_D -> Troubleshoot_LowD [label="Yes"]; Troubleshoot_LowD -> Start [label="Re-run"];
Check_Scrambling -> Scrambled; Scrambled -> Check_Purity [label="No"]; Scrambled -> Troubleshoot_Scrambling [label="Yes"]; Troubleshoot_Scrambling -> Start [label="Re-run"];
Check_Purity -> Impure; Impure -> End [label="No"]; Impure -> Troubleshoot_Impure [label="Yes"]; Troubleshoot_Impure -> Start [label="Re-run"]; } Caption: A logical workflow for troubleshooting common deuteration reaction issues.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed H/D Exchange
This protocol provides a representative workflow for deuterating an activated C-H bond (e.g., at a benzylic position) using D₂O as the deuterium source.[7]
Materials:
-
Substrate (e.g., Phenylalanine)
-
5% Palladium on Carbon (Pd/C)
-
Aluminum powder (optional, for in-situ D₂ generation)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Microwave reaction vial
Procedure:
-
Preparation: To a microwave reaction vial, add the substrate (0.3 mmol), 5% Pd/C (20 mg), and aluminum powder (100 mg).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon) for 5 minutes to remove air and moisture.
-
Reagent Addition: Add D₂O (1.5 mL) to the vial via syringe.
-
Pre-sonication (Optional but Recommended): Sonicate the catalytic mixture for 1 hour before adding the substrate to activate the catalyst system.
-
Reaction: Place the sealed vial in a microwave reactor. Heat the mixture to 120 °C for 30-60 minutes.[7] Note: Reaction conditions (temperature, time) must be optimized for each specific substrate.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the celite with a small amount of D₂O or an appropriate deuterated solvent.
-
Analysis: The crude product in the filtrate can be directly analyzed by NMR or MS to determine the extent of deuteration. Further purification by chromatography may be required, taking care to use deuterated solvents where possible to minimize back-exchange.[11]
Protocol 2: Determining Deuterium Incorporation by ¹H NMR Spectroscopy
¹H NMR is a powerful and direct method to quantify the level of deuterium incorporation by measuring the reduction in the integral of the corresponding proton signal.[18]
Procedure:
-
Sample Preparation: Prepare two NMR samples of identical, known concentration:
-
Sample A (Undeuterated Standard): Dissolve a precise amount of the non-deuterated starting material in a deuterated NMR solvent (e.g., DMSO-d₆).
-
Sample B (Deuterated Product): Dissolve the same precise amount of your deuterated reaction product in the same deuterated NMR solvent.
-
-
Internal Standard: Add a precise amount of an inert internal standard (e.g., 1,4-dioxane, methylsulfone) to both tubes. The standard should have a singlet peak that does not overlap with any analyte signals and is stable under the experimental conditions.[19]
-
Acquisition: Acquire a quantitative ¹H NMR spectrum for both samples. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of your signals of interest to allow for full relaxation and accurate integration.
-
Data Processing:
-
Carefully phase and baseline correct both spectra.
-
Calibrate both spectra to the internal standard peak.
-
Integrate the signal of the internal standard and set its value to a fixed number (e.g., 1.00).
-
Integrate the signal of the proton at the position where deuteration occurred in both spectra (let's call these I_H for the standard and I_D for the product).
-
-
Calculation: The percentage of deuterium incorporation (%D) is calculated as:
%D = [1 - (I_D / I_H)] * 100
This calculation assumes the integral of the non-deuterated standard (I_H) represents 0% deuteration.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Best For |
| ¹H NMR Spectroscopy | Measures the decrease in proton signal intensity upon H-to-D substitution.[18] | - Direct, quantitative measurement of site-specific incorporation. - Provides structural confirmation.[18] | - Requires relatively pure sample. - Can be less sensitive for very high (>98%) or very low (<2%) incorporation levels. | - Accurate quantification of site-specific deuteration. - Structural elucidation of the deuterated product. |
| Mass Spectrometry (MS) | Measures the mass shift in the molecular ion or fragment ions due to deuterium incorporation.[20][21] | - High sensitivity, requires very little sample.[21] - Can analyze complex mixtures (when coupled with LC or GC). - Provides overall deuteration level.[20] | - Fragmentation (e.g., CID) can cause deuterium scrambling, obscuring positional information.[16][17] - Quantification can be complex due to overlapping isotopic envelopes.[22] | - Rapidly confirming successful deuteration. - Analyzing mixtures from combinatorial or screening efforts. - Measuring global deuterium uptake in proteins (HDX-MS).[13] |
| ²H NMR Spectroscopy | Directly detects the deuterium nucleus. | - Unambiguous detection of deuterium. - Can provide information about the local environment of the deuterium atom. | - Lower sensitivity compared to ¹H NMR. - Requires a spectrometer equipped with a deuterium probe and amplifier. | - Confirming the presence of deuterium in multiple or complex environments. - Studying molecular dynamics. |
References
- (PDF) Kinetic Isotope Effects in Organic and Biological Reactions - ResearchGate. (2025, October 27).
- Kinetic Isotope Effect Definition - Organic Chemistry Key Term. (n.d.).
-
Kinetic isotope effect. (n.d.). In Wikipedia. Retrieved from [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews. (2021, September 7). ACS Publications. Retrieved from [Link]
-
Considerations in the analysis of hydrogen exchange mass spectrometry data. (n.d.). PMC - NIH. Retrieved from [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved from [Link]
-
Kinetic Isotope Effects and Transition State Geometries. A Theoretical Investigation of E2 Model Systems | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimization of conditions for catalytic formyl-selective deuteration reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC. Retrieved from [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH. Retrieved from [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023, May 22). SYNMR. Retrieved from [Link]
-
A method for quantitative determination of deuterium content in biological material. (n.d.). PubMed. Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). NIH. Retrieved from [Link]
-
Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved from [Link]
-
Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange? (2021, May 6). ResearchGate. Retrieved from [Link]
-
(PDF) Recent Advances in Deuteration Reactions. (2024, March 8). ResearchGate. Retrieved from [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium labeled products. (n.d.). Beilstein Archives. Retrieved from [Link]
-
Effect of hydrogen/deuterium scrambling on fragment deuteration values... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions.[a,b]. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC - NIH. Retrieved from [Link]
-
The deuteration of organic compounds as a tool to teach chemistry. (n.d.). SciELO México. Retrieved from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Retrieved from [Link]
-
Heavy water. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrogen/deuterium scrambling during quadrupole time-of-flight MS/MS analysis of a zinc-binding protein domain. (n.d.). PubMed. Retrieved from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). MDPI. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
-
Example calculation of deuterium incorporation based on deuterated... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Monitoring H -> D exchange. (2016, April 25). Retrieved from [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]
-
6 questions with answers in HYDROGEN DEUTERIUM EXCHANGE | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Deuterium Depletion. (n.d.). Nourishme Organics. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterium Content in different foods and Deuterium Depletion. (n.d.). Osmio Water Filters. Retrieved from [Link]
-
Deuterated Drugs: Isotope Distribution and Impurity Profiles. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterium Depletion Guide. (n.d.). Biologix Center for Optimum Health. Retrieved from [Link]
Sources
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- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
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- 22. researchgate.net [researchgate.net]
propene-d6 stability and storage conditions
Welcome to the Technical Support Center for Propene-d6 (Perdeuterated Propylene). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on technical data and field-proven insights to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the isotopologue of propene (propylene) where all six hydrogen atoms have been replaced with deuterium atoms. Its chemical formula is CD₃CD=CD₂. It is a colorless, extremely flammable gas commonly used in mechanistic studies, as a tracer, or as a starting material in the synthesis of deuterated molecules.
What are the key physical and chemical properties of this compound?
The properties of this compound are very similar to its non-deuterated counterpart, with a key difference in molecular weight.
| Property | Value |
| Chemical Formula | C₃D₆ (CD₃CD=CD₂) |
| CAS Number | 1517-52-8 |
| Molecular Weight | 48.12 g/mol |
| Boiling Point | -47.7 °C (lit.) |
| Melting Point | -185 °C (lit.) |
| Flash Point | -108 °C (-162.4 °F) |
| Physical Form | Colorless, flammable gas shipped as a liquefied gas under pressure. |
| Isotopic Purity | Typically ≥98 atom % D |
What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the chemical and isotopic purity of this compound.
-
Temperature: Store at room temperature, but do not exceed 52°C (125°F). Keep containers away from heat sources, sparks, and open flames.
-
Environment: Store in a cool, dry, well-ventilated area. Some suppliers recommend storing away from light and moisture.
-
Cylinder Orientation: Lecture bottles must be stored in an upright position and securely fastened to prevent them from falling over. Storing them on their side increases the risk of damage and leaks.
-
Incompatible Materials: Segregate from oxidizing gases and other oxidants by at least 20 feet or a fire-rated wall. Also, keep away from strong acids, halogens, and combustible materials.
-
Regulator Removal: Regulators should be removed from lecture bottles during storage to prevent leaks and damage.
How stable is this compound and what is its shelf life?
This compound is considered stable if stored under the recommended conditions. However, due to its reactivity as an alkene, its purity should be verified over time. One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.
How should I handle this compound lecture bottles?
This compound is supplied in high-pressure lecture bottles. Safe handling is paramount.
-
Training: Only experienced and properly instructed personnel should handle compressed gases.
-
Inspection: Before use, inspect the lecture bottle and regulator for any signs of damage, corrosion, or leaks. Do not use a damaged cylinder.
-
Securing the Cylinder: Always ensure the lecture bottle is secured in an upright position using a stand, strap, or chain.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, especially if dealing with toxic gases.
-
Equipment Compatibility: Use only regulators, tubing, and fittings appropriate for a flammable gas. Stainless steel regulators are recommended for corrosive gases, but for this compound, a brass valve is common. Ensure all equipment is rated for the cylinder pressure.
-
Dispensing Gas: Open the main cylinder valve slowly. Use a regulator to control the flow of gas. Never use the cylinder without a pressure-reducing regulator.
-
Leak Check: After connecting the regulator, check for leaks using a suitable leak detection solution (e.g., Snoop or soapy water).
-
Static Electricity: Take precautionary measures against static discharge. Ensure equipment is properly grounded.
Troubleshooting Guide
Issue 1: My reaction yield is low or the reaction is failing.
Possible Cause 1: Impurities in this compound The presence of certain impurities, even at ppm levels, can poison catalysts or initiate side reactions. Common impurities in propylene can include phosphine (PH₃), arsine (AsH₃), carbonyl sulfide (COS), and hydrogen sulfide (H₂S), which are known to be detrimental to polymerization catalysts. While isotopic labeling suppliers aim for high chemical purity, older cylinders may have accumulated impurities.
-
Self-Validation Protocol:
-
Analytical Check: If you have access to Gas Chromatography (GC), you can analyze the this compound gas stream for volatile impurities. ASTM Method D2712 describes methods for determining hydrocarbon impurities. Specialized columns like Rt®-Alumina BOND can provide excellent resolution for such analyses.
-
Use a Gas Purifier: Pass the gas through an appropriate gas purifier trap before it enters your reaction vessel. The type of trap will depend on the suspected impurity (e.g., an oxygen trap, moisture trap, or a more specialized trap for sulfur or phosphorus compounds).
-
Possible Cause 2: Unintended Polymerization Propene is the monomer for polypropylene and can polymerize, especially in the presence of trace catalysts (e.g., Ziegler-Natta catalysts), acid, or upon initiation by radicals. This can consume your starting material.
-
Self-Validation Protocol:
-
Inspect Equipment: Check your glassware and gas lines for any signs of polymer residue (a white, waxy, or clear solid).
-
Purify Reagents: Ensure all other reagents and solvents are free from potential polymerization initiators.
-
Control Temperature: Run the reaction at the specified temperature. Higher temperatures can sometimes promote polymerization.
-
Possible Cause 3: Inactive or Inhibited Reagents/Catalysts The issue may not be with the this compound itself but with other components of the reaction.
-
Self-Validation Protocol:
-
Run a Control Reaction: If possible, run the reaction with a known, reliable source of non-deuterated propene. If this reaction also fails, the issue lies with other reagents, the catalyst, or the experimental conditions.
-
Check Catalyst Activity: Ensure your catalyst is active and has been stored correctly.
-
Issue 2: I see unexpected peaks in my NMR or Mass Spectrum analysis.
Possible Cause 1: Isotopic Scrambling or H/D Exchange Although the C-D bonds on an alkene are generally stable, H/D exchange can occur under certain conditions, leading to partially deuterated or even fully protiated propene.
-
Acid/Base Catalysis: Traces of acid or base in your reaction mixture or on glassware can catalyze the exchange with protic solvents (like water or methanol) or even with labile protons on other reagents.
-
Metal Catalysis: Some transition metal catalysts can facilitate H/D exchange.
-
Self-Validation Protocol:
-
Rigorous Drying: Thoroughly dry all solvents, reagents, and glassware. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
NMR Analysis: In the ¹H NMR spectrum, the appearance of signals in the vinyl (~4.9-5.9 ppm) and methyl (~1.7 ppm) regions would indicate H/D back-exchange.
-
Mass Spectrometry: A mass spectrum showing ions with m/z values less than 48 (e.g., m/z 47, 46, etc.) would confirm the loss of deuterium.
-
Possible Cause 2: Oxidation Products Propene can be oxidized, especially at elevated temperatures or in the presence of oxidizing agents or certain catalysts. This can lead to a variety of oxygenated products.
-
Self-Validation Protocol:
-
Deoxygenate System: Purge your reaction system thoroughly with an inert gas to remove oxygen.
-
Check Reagent Compatibility: Ensure none of your reagents are strong oxidizing agents, unless that is the intended reaction.
-
GC-MS Analysis: Use GC-MS to identify potential oxidation byproducts such as acrolein, propylene oxide, or others.
-
Possible Cause 3: Isomerization Although less common for propene itself, impurities or reaction conditions could potentially cause isomerization if other C3 species are present.
Issue 3: The pressure in my lecture bottle seems low.
Possible Cause 1: Temperature Effect this compound is a liquefied gas, meaning the pressure inside the cylinder is the vapor pressure of the liquid. Vapor pressure is highly dependent on temperature. If the ambient temperature is low, the cylinder pressure will be significantly lower.
-
Self-Validation Protocol:
-
Check Temperature: Ensure the cylinder is at a normal room temperature (e.g., 20-25°C). Do NOT heat the cylinder with an external source like a heat gun, as this can cause a dangerous pressure increase and risk of explosion.
-
Compare to Vapor Pressure Chart: Consult a vapor pressure chart for propylene to see if the observed pressure corresponds to the ambient temperature.
-
Possible Cause 2: Cylinder is Nearly Empty Once all the liquid this compound has vaporized, the pressure will drop steadily as the remaining gas is used, unlike the constant pressure observed when the liquid phase is present.
-
Self-Validation Protocol:
-
Track Usage: Keep a log of how much gas has been used from the cylinder.
-
Weigh the Cylinder: The most reliable way to determine the amount of remaining gas is by weight. Compare the current weight to the "tare" (empty) weight stamped on the cylinder.
-
References
-
Allen Institute. (n.d.). Propene is allowed to react with B_(2)D_(6) and the product is treated with acetic acid. The final product obtained is -. Allen. Retrieved from [Link]
-
Filo. (2023, January 14). Propene is allowed to react with \mathrm{B}{2} \mathrm{D}{6} an.... Retrieved from [Link]
-
Messer. (n.d.). Propene C₃H₆. Retrieved from [Link]
-
Allen Institute. (n.d.). Propene is allowed to react with B_(2)D_(6) and the product is treated with acetic acid. The final product obtained is -. Allen. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015, February 26). Experimental and theoretical study on the thermal decomposition of C3H6 (propene). National Center for Biotechnology Information. Retrieved from [Link]
-
Air Liquide. (n.d.). Propylene. Retrieved from [Link]
-
YouTube. (2022, February 5). Propene is allowed to react with B_(2)D_(6) and the product is treated with acetic acid. The fin.... Retrieved from [Link]
-
Air Liquide. (2023, January 21). SAFETY DATA SHEET Propylene. Retrieved from [Link]
-
Linde Gas GmbH. (n.d.). SAFETY DATA SHEET Propylene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science. Retrieved from [Link]
-
Tennessee Tech University. (2015, October 1). LECTURE BOTTLE SAFETY STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
Restek. (n.d.). 17 Minute D2712 Analysis of Impurities in Propylene Using PLOT Columns. Retrieved from [Link]
-
Toll Gas. (n.d.). PROPYLENE. Retrieved from [Link]
-
The Essential Chemical Industry. (n.d.). Poly(propene) (Polypropylene). Retrieved from [Link]
-
Agilent. (n.d.). ANALYSIS OF PROPYLENE IMPURITIES USING SELECT LOW SULFUR COLUMN AND SINGLE TUNE WITH GC-ICP-MS QQQ ORS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2. Retrieved from [Link]
-
Georgia Institute of Technology. (2025, August 20). Laboratory Safety Fact Sheet: Lecture Bottle. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The partial oxidation of propene to propylene oxide using N2O as an oxidant. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 3). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propene. NIST WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Patsnap. (2025, July 3). Propylene vs. Propene: How Small Differences Create Diverse Polymers. Retrieved from [Link]
-
University of Pennsylvania ScholarlyCommons. (n.d.). The Acylation of Propene by Acetic Acid over H-[Fe]ZSM-5 and H-[Al]ZSM-5. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). Fact Sheet: Lecture Bottle Safety. Retrieved from [Link]
-
PubMed. (n.d.). The renaissance of H/D exchange. National Center for Biotechnology Information. Retrieved from [Link]
-
T.W. Smith. (2018, October 23). Propylene. Retrieved from [Link]
-
YouTube. (2025, June 18). What Is Propylene's Role In Polymerization?. Chemistry For Everyone. Retrieved from [Link]
-
MDPI. (n.d.). Propene Polymerization with C 1 -Symmetric Fluorenyl-Metallocene Catalysts. Retrieved from [Link]
-
ATB. (n.d.). Propene | C 3 H 6 | MD Topology | NMR | X-Ray. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
Propene-d6 High-Pressure Gas Cylinder Technical Support Center
Welcome to the Technical Support Center for the safe and effective handling of high-pressure gas cylinders containing propene-d6. This guide is designed for researchers, scientists, and drug development professionals to ensure experimental success while maintaining the highest safety standards. The information provided herein is a synthesis of established safety protocols and field-proven insights to address the specific challenges you may encounter.
Introduction: Understanding this compound
This compound (C₃D₆), also known as hexadeuteropropene, is a deuterated isotopologue of propene.[1][2][3] Due to its isotopic purity, it is a valuable tracer in mass spectrometry, NMR spectroscopy, and studies of reaction mechanisms. However, its physical properties are very similar to that of propene, meaning it is a colorless, highly flammable liquefied gas that forms explosive mixtures with air.[4][5] The high pressure within the cylinder presents significant physical hazards if mishandled.[6][7] This guide will provide you with the necessary information to handle this chemical safely and effectively.
Key Properties of this compound
| Property | Value |
| CAS Number | 1517-52-8[1][3] |
| Molecular Formula | C₃D₆[1] |
| Molecular Weight | 48.12 g/mol [2][3] |
| Boiling Point | -47.7 °C[1][3] |
| Melting Point | -185 °C[1][3] |
| Flash Point | -108 °C[8] |
| Hazard Classifications | Flammable Gas, Gas Under Pressure[5][8] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound gas cylinders.
Q1: What are the primary hazards associated with this compound gas cylinders?
A1: The primary hazards are twofold:
-
Chemical Hazards: this compound is extremely flammable and can form explosive mixtures with air.[4][5] It may react violently with strong oxidizing agents.[4][9]
-
Physical Hazards: The cylinders contain gas under high pressure, which can lead to explosions or the cylinder acting as a projectile if ruptured or the valve is damaged.[7][10] The liquefied gas can also cause severe frostbite upon contact with skin.[9]
Q2: What personal protective equipment (PPE) is required when handling this compound cylinders?
A2: Appropriate PPE is crucial for your safety. Always wear:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[11] A face shield may be necessary when connecting or disconnecting regulators.[10]
-
Hand Protection: Wear leather or other heavy-duty gloves when handling cylinders to protect against pinch points.[11] Use cryogenic gloves if there is a risk of contact with the liquefied gas.[9]
-
Protective Clothing: A lab coat or flame-resistant clothing should be worn.[11]
-
Footwear: Closed-toe shoes, preferably steel-toed, are required.[12]
Q3: How should I properly store this compound gas cylinders?
A3: Proper storage is critical to prevent accidents. Follow these guidelines:
-
Location: Store cylinders in a well-ventilated, dry, and cool area, away from direct sunlight and sources of heat or ignition.[13][14][15] Temperatures should not exceed 125°F (52°C).[16][17]
-
Securing Cylinders: Cylinders must always be stored in an upright position and securely chained or strapped to a wall or a sturdy support to prevent them from falling.[6][14]
-
Segregation: Store flammable gas cylinders like this compound at least 20 feet away from oxidizing gases (e.g., oxygen) or separate them with a noncombustible barrier at least 5 feet high with a fire-resistance rating of at least 30 minutes.[17][18][19]
-
Full vs. Empty: Store full and empty cylinders separately and clearly mark empty cylinders.[10][20]
Q4: How do I transport a this compound cylinder within the laboratory?
A4: Never roll, drag, or slide a cylinder.[6][20] Always use a suitable hand truck or cylinder cart with a chain or strap to secure the cylinder in an upright position.[6][7] Ensure the valve protection cap is securely in place before moving the cylinder.[6][21]
Section 2: Troubleshooting Guide
This section provides step-by-step solutions to common problems you might encounter during your experiments.
Issue 1: I smell gas near the cylinder or my experimental setup.
This indicates a potential gas leak, which is a serious safety hazard.
Troubleshooting Steps:
-
Do NOT create ignition sources: Do not operate any electrical switches, unplug equipment, or use a phone in the immediate vicinity.[22][23]
-
Close the cylinder valve: If it is safe to do so, immediately close the main valve on the this compound cylinder by turning it clockwise.[23]
-
Ventilate the area: Open windows and doors to increase ventilation and help disperse the gas.[24]
-
Perform a leak test:
-
Prepare a solution of soap and water.
-
With the cylinder valve closed, apply the soapy solution to all connections, including the regulator, tubing fittings, and valve stem.
-
Slowly and carefully open the cylinder valve.
-
The formation of bubbles indicates the location of the leak.[23]
-
-
Address the leak:
-
If the leak is from a fitting, close the cylinder valve, release the pressure from the system, and then tighten the fitting. Re-test with the soapy solution.
-
If the leak is from the cylinder valve itself, close the valve. If the leak persists, move the cylinder to a well-ventilated and isolated area, away from ignition sources.[14] Contact your institution's environmental health and safety office and the gas supplier immediately.[24] Do not attempt to repair a faulty cylinder valve.[25]
-
Issue 2: The pressure on the regulator's outlet gauge is fluctuating or dropping unexpectedly.
This could be due to a leak in your downstream experimental setup or an issue with the regulator.
Troubleshooting Steps:
-
Check for leaks: Perform a thorough leak test on your entire experimental setup downstream of the regulator using the soapy water method described above.
-
Verify regulator settings: Ensure the regulator is set to the correct output pressure for your application. The cylinder output pressure should be set 10-20 psi higher than the pressure required by your instrument.[26]
-
Inspect the regulator:
-
Close the cylinder valve and vent the regulator.
-
Disconnect the regulator from the cylinder and inspect the CGA (Compressed Gas Association) fitting for any damage or debris.[26] Ensure you are using the correct CGA fitting for propene (typically CGA 510 for flammable gases).
-
If the regulator appears damaged, take it out of service and have it inspected by a qualified technician.[10]
-
Issue 3: I am not getting any gas flow to my experiment.
Troubleshooting Steps:
-
Check all valves: Ensure the main cylinder valve is open (turn counter-clockwise). Also, check that the regulator outlet valve and any other valves in your gas line are in the open position.
-
Check the cylinder pressure: Look at the high-pressure gauge on the regulator to confirm that the cylinder is not empty. Cylinders should be replaced when the pressure drops to around 200 psi to prevent contamination.[26]
-
Check the regulator: Ensure the pressure-adjusting knob on the regulator is turned clockwise to set the desired outlet pressure. If it is fully backed out (counter-clockwise), no gas will flow.[27]
-
Inspect for blockages: Check your gas lines for any kinks or blockages.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Connecting a this compound Cylinder to an Experimental Setup
Methodology:
-
Preparation:
-
Secure the Cylinder: Ensure the this compound cylinder is upright and firmly secured to a wall or bench with chains or straps.[14]
-
Don PPE: Put on your safety glasses, gloves, and lab coat.[28]
-
Inspect the Regulator: Visually inspect the regulator for any signs of damage, oil, or grease.[14] Never use oil or grease on regulator fittings, as this can cause an explosion with flammable gases.[14] Confirm that the regulator has the correct CGA fitting for propene.
-
-
Connection:
-
Remove Valve Cap: Remove the protective valve cap from the cylinder.[20]
-
Attach the Regulator: Connect the regulator to the cylinder valve outlet. For flammable gases, the connection is typically a left-handed thread, meaning you will turn it counter-clockwise to tighten.[26] Hand-tighten the connection first.[29]
-
Tighten the Connection: Use a proper wrench to secure the regulator. A firm tap on the wrench can help ensure a tight seal.[26] Do not overtighten.
-
Connect Gas Line: Attach the appropriate high-pressure tubing from your experimental setup to the outlet of the regulator.
-
-
Activation and Verification:
-
Open Cylinder Valve: Stand with the valve outlet pointing away from you and all other personnel.[17] Slowly open the main cylinder valve (turn counter-clockwise) until the high-pressure gauge on the regulator shows the cylinder pressure.[17][29]
-
Set Outlet Pressure: Turn the regulator's pressure-adjusting knob clockwise until the low-pressure gauge shows your desired operating pressure.[27]
-
Perform Leak Test: Use a soapy water solution to check all connections for leaks as described in the troubleshooting guide.[23]
-
Purge Gas Line: Before introducing this compound into your system, it is critical to purge the gas lines of air to prevent the formation of an explosive mixture and to maintain the purity of your gas.[5][30] This is typically done by flowing an inert gas, such as nitrogen or argon, through the lines.[30] Alternatively, a series of evacuation and inert gas backfill cycles (cycle purging) can be used.[30]
-
Protocol 2: Emergency Procedure for a Major Gas Leak
In the event of a large or uncontrollable leak:
-
Alert and Activate: Immediately alert all personnel in the vicinity and activate the nearest fire alarm.[31][32]
-
Extinguish Ignition Sources: If it can be done safely and quickly, extinguish all nearby open flames and shut down equipment that could create a spark.[33]
-
Shut Off Gas Supply: If possible to do so safely without significant risk, shut off the main cylinder valve.[33] Do not attempt this if the leak is large or if you have to enter a dense cloud of gas.
-
Evacuate: Evacuate the area immediately.[31] Do not use elevators; use the stairs.[31]
-
Assemble and Report: Proceed to your designated emergency assembly point. From a safe location, call your institution's emergency number or 911.[31] Provide the exact location of the leak and the name of the gas (this compound).
-
Do Not Re-enter: Do not re-enter the affected area until it has been declared safe by trained emergency response personnel.[22]
References
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Model Hazardous Materials Emergency Response Procedures. (n.d.). U.S. Fire Administration. Retrieved from [Link]
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Compressed Gas Cylinder Storage Guidelines. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]
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NATURAL GAS EMERGENCY PROCEDURES AND ACCIDENT PREVENTION. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Gas Cylinder Safety Regulations & Standards. (n.d.). USAsafety.com. Retrieved from [Link]
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How to Work Safely with Compressed Gas Cylinders. (2024, March 25). Lab Manager Magazine. Retrieved from [Link]
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Safe Handling of Compressed Gases in the Laboratory and Plant. (n.d.). The Ohio State University Chemistry. Retrieved from [Link]
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COMPRESSED GAS SAFETY: Storage and Handling eBook Part 2 MCM-028.2. (n.d.). Airgas. Retrieved from [Link]
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HSE Guidelines for Gas Cylinder Storage. (n.d.). Gas Cage Shop. Retrieved from [Link]
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Gas Bottle Storage Requirements. (2025, January 29). Storemasta. Retrieved from [Link]
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Emergency Procedures: What to Do in Case of an Industrial Gas Leak. (2025, June 6). TFM. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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A Guide to Safe Handling of Compressed Gases in the Laboratory. (n.d.). Parker Hannifin. Retrieved from [Link]
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Gas Cylinder Safety. (n.d.). University of California, Riverside. Retrieved from [Link]
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Connecting Gas Cylinders. (n.d.). SRI Instruments. Retrieved from [Link]
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Safe Gas Purging Techniques & Practices. (2023, September 29). GENEX Energy. Retrieved from [Link]
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Gas Storage and Transport. (n.d.). University of Southern California Environmental Health & Safety. Retrieved from [Link]
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Emergency Response Guidelines. (n.d.). University of California, Riverside. Retrieved from [Link]
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Safe Use of Compressed Gas Cylinders: High Pressure Safety. (n.d.). Smarter Risk. Retrieved from [Link]
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General Precautions for Handling Compressed Gases. (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
-
OSHA FACT SHEET Compressed Gas Safety. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
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How to deal with the leakage problem that occurred during the use of the gas cylinder. (2024, April 19). Zhuolu High Pressure Vessel Co., Ltd. Retrieved from [Link]
-
Gas Emergency Procedures: What Staff Should Be Trained to Do. (2025, June 24). London Property Inspections. Retrieved from [Link]
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Common Gas Cylinder Problems & How to Fix Them. (2025, September 8). Super Gas. Retrieved from [Link]
-
Emergency action for handling leaking compressed gas cylinders. (n.d.). Air Products. Retrieved from [Link]
-
How to Transport Gas Cylinders Safely. (2019, October 23). USAsafety.com. Retrieved from [Link]
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How to stop the leakage from a gas cylinder from the top outlet where a regulator is fixed. (2020, February 19). Quora. Retrieved from [Link]
-
Troubleshooting gas leaks and pressure drops. (n.d.). Laboratory Supplies & Equipment Supplier in Singapore. Retrieved from [Link]
-
Propene C₃H₆. (n.d.). Messer. Retrieved from [Link]
-
Gas Cylinder Setup and Use. (2014, July 1). LCGC International. Retrieved from [Link]
-
Purging of gas lines is a core piping repair & installation skill you must understand. (2021, June 8). YouTube. Retrieved from [Link]
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How To Connect and Disconnect Your Gas Bottle. (n.d.). Calor. Retrieved from [Link]
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PROPYLENE. (n.d.). Toll Gas. Retrieved from [Link]
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Purging of Natural Gas Lines. (n.d.). National Fuel. Retrieved from [Link]
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SAFETY DATA SHEET Propylene. (2023, January 21). Air Liquide. Retrieved from [Link]
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PURGING HIGH PURITY GAS DELIVERY SYSTEMS. (n.d.). Matheson. Retrieved from [Link]
-
Propene. (n.d.). NIST WebBook. Retrieved from [Link]
-
Propylene C3H6 Safety Data Sheet SDS P4648. (n.d.). Miller Welding Supply & Industrial Gases. Retrieved from [Link]
-
Lab Blab Episode 4 | How to attach the regulator to a gas cylinder. (2022, June 29). YouTube. Retrieved from [Link]
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Purging (gas). (n.d.). Wikipedia. Retrieved from [Link]
-
The Dos and Don'ts of Handling Gas Cylinders. (2023, July 18). Adams Gas. Retrieved from [Link]
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Instructions for installing and using a gas regulator. (n.d.). Studylib. Retrieved from [Link]
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Five Tips for Compressed Gas Cylinder Safety. (n.d.). Rocky Mountain Air Solutions. Retrieved from [Link]
-
Gas cylinder safety. (n.d.). BOC Gases. Retrieved from [Link]
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troubleshooting peak tailing of propene-d6 in GC
Technical Support Center: Propene-d6 Analysis
Introduction: Mastering the Challenge of this compound Analysis
Welcome to the technical support guide for troubleshooting Gas Chromatography (GC) analysis of this compound. As researchers and drug development professionals, you understand that precision and accuracy are paramount. An asymmetrical, tailing peak for a molecule as seemingly simple as this compound can be a frustrating obstacle, compromising resolution and the reliability of your quantitative data.[1][2] This guide is structured to provide not just a list of fixes, but a logical, in-depth framework for diagnosing and resolving the root causes of this common chromatographic issue. We will explore the unique considerations for this deuterated light hydrocarbon and provide field-proven protocols to restore your peak shape and confidence in your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing, but other non-polar analytes look symmetrical. What's happening?
A1: This points towards a chemical interaction rather than a physical problem. When all peaks in a chromatogram tail, the issue is often physical, such as a poor column cut or improper installation.[2][3][4] However, when only specific analytes are affected, it suggests an undesirable interaction between the molecule and "active sites" within your GC system.[5][6]
-
The Causality: Propene, while a non-polar hydrocarbon, possesses π-electrons in its double bond. These electrons can interact with active silanol (Si-OH) groups present on untreated glass or fused silica surfaces within the inlet liner, the column inlet, or on metal surfaces.[7][8] This secondary, non-ideal interaction retains a portion of the analyte molecules for a fraction longer than the main band, resulting in a tail. Even minor system activity that doesn't affect saturated alkanes can impact unsaturated compounds like propene.
Q2: I've just started seeing this tailing issue after many successful runs. Where should I look first?
A2: The most common culprit for a sudden degradation in peak shape is contamination in the GC inlet. [9] The inlet is the first hot surface your sample encounters, and it's where non-volatile residues and septum particles accumulate over time.
-
The Causality: This buildup creates new active sites that were not present when the system was clean.[10] Septum fragments and sample matrix components can coat the liner surface, leading to adsorption or degradation of active analytes. Therefore, the first and most crucial troubleshooting step is always routine inlet maintenance.[9][11]
Q3: Could the deuterium labeling on my this compound be a factor in the peak shape or retention time?
A3: Yes, but it is unlikely to be the direct cause of tailing. Deuterium labeling primarily affects the retention time. It is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect," especially on non-polar stationary phases.[12][13][14]
-
The Causality: The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[15] While this affects retention, it does not inherently create the secondary retention mechanism that causes tailing. If you observe tailing, the root cause is almost certainly system activity or a physical issue, not the isotopic label itself. However, be aware that you may see a slight, reproducible shift in retention time compared to a propene standard.
Q4: What is the ideal column and liner combination for analyzing this compound?
A4: The best choice involves a highly inert flow path and a stationary phase designed for volatile hydrocarbons.
-
Column Selection: For separating propene from other light gases and hydrocarbons, a Porous Layer Open Tubular (PLOT) column is the standard choice. Specifically, an Alumina (Al₂O₃) PLOT column is highly recommended. These columns provide excellent retention and selectivity for C1-C5 hydrocarbons. Choose a column deactivated with KCl or Na₂SO₄ for general-purpose hydrocarbon analysis.
-
Liner Selection: This is arguably the most critical component for preventing peak tailing of active compounds.[7][10] Always use a highly deactivated, inert liner .[8][16] Liners that have undergone proprietary deactivation processes are designed to mask active silanol groups, preventing analyte interactions.[8][16] For trace analysis, a liner with deactivated glass wool can aid in volatilization, but ensure the wool itself is also properly deactivated.
| Parameter | Recommendation | Rationale |
| GC Column | Alumina (Al₂O₃) PLOT | High retention and selectivity for volatile hydrocarbons. |
| Inlet Liner | Ultra Inert, Silanized Liner | Minimizes active sites, preventing secondary interactions.[10][17] |
| Carrier Gas | High Purity Helium or Hydrogen | Ensure gas is filtered through moisture and oxygen traps.[18] |
Troubleshooting Workflow & Experimental Protocols
A logical, step-by-step approach is the key to efficient troubleshooting. The following workflow starts with the most common and easily resolved issues before moving to more involved procedures.
Visualizing the Troubleshooting Path
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Visualizing the Mechanism of Peak Tailing
Caption: Interaction of this compound with inert vs. active GC surfaces.
Protocol 1: GC Inlet Maintenance
This should be your first action when troubleshooting activity-related peak tailing.[1][11]
Objective: To replace the primary surfaces that contact the sample upon injection, removing sources of contamination and activity.
Materials:
-
New, deactivated inlet liner (of the correct geometry for your injection)
-
New, high-quality septum
-
Inlet wrench or appropriate tool for your GC model
-
Clean, lint-free gloves
-
Forceps
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off detector gases if necessary. Wait for the inlet to cool completely.
-
Turn Off Pressure: Turn off the carrier gas pressure to the inlet.
-
Remove Septum Nut: Using the appropriate wrench, carefully unscrew the septum retaining nut.
-
Replace Septum: Remove the old septum with forceps and discard it. Place the new septum in the retaining nut and re-thread it onto the inlet. Tighten it firmly, but do not overtighten (typically 1/4 to 1/2 turn past finger-tight).
-
Remove Inlet Body: Unscrew the main inlet body to expose the liner.
-
Replace Liner: Carefully remove the old liner using forceps. It may be hot, so exercise caution. Note its orientation. Insert the new, deactivated liner, ensuring it is seated correctly.
-
Reassemble and Leak Check: Reassemble the inlet. Restore carrier gas flow and use an electronic leak detector to check for leaks around the septum nut and inlet seal. Never use liquid leak detectors on capillary systems. [19]
-
Equilibrate: Heat the inlet and oven back to your method setpoints and allow the system to equilibrate before analysis.
Protocol 2: Proper GC Column Installation and Cutting
A poor column cut or incorrect installation can create turbulence and dead volume, causing all peaks to tail.[3][9]
Objective: To ensure a clean, square cut and correct positioning of the column in the inlet and detector.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying loupe (10x)
-
Appropriate ferrules and nuts for your column and instrument
-
Ruler or instrument-specific measuring tool
Procedure:
-
Score the Column: Using a ceramic wafer, gently score the fused silica tubing. Do not apply excessive pressure.
-
Break the Column: Hold the column on either side of the score and snap it cleanly away from the score mark.
-
Inspect the Cut: Use a magnifying loupe to inspect the end of the column. It should be a perfect 90-degree angle with no jagged edges, shards, or cracks.[2] If the cut is poor, repeat the process.
-
Install Ferrule and Nut: Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly.
-
Set Insertion Depth: Use your instrument manufacturer's guide or measuring tool to set the correct column insertion distance into the inlet. This is critical for good chromatography.[3][9]
-
Tighten and Check: Insert the column into the inlet and tighten the nut. Perform a leak check. Repeat the process for the detector end.
Protocol 3: PLOT Column Conditioning
PLOT columns are highly retentive and can be sensitive to contaminants like water.[18][20][21] Proper conditioning is essential for performance.
Objective: To remove volatile contaminants and water from the stationary phase, ensuring a stable baseline and inert surface.
Procedure:
-
Install Column: Install the PLOT column in the inlet only. Leave the detector end unconnected and venting into the oven.
-
Purge with Carrier Gas: Set a carrier gas flow through the column for 5-10 minutes at ambient temperature to purge oxygen from the system.[19][22]
-
Slow Pressure Ramp (If Required): For many PLOT columns (excluding particle-bonded types), it is recommended to slowly ramp the carrier gas pressure at a rate of 2-3 psi/min until the desired flow rate is reached.[18][20]
-
Temperature Program:
-
Begin a slow temperature ramp (e.g., 5-10°C/min) to the conditioning temperature specified by the manufacturer (typically 20-30°C below the column's maximum operating temperature). For an Alumina PLOT column, this is often around 200°C.[20]
-
Hold at the conditioning temperature for several hours (e.g., 2-8 hours) or overnight until the baseline is stable.[19][20]
-
-
Cool and Connect: Cool the oven down, turn off the carrier gas, and safely connect the column to the detector.
-
Final Check: Re-establish flow and heat the oven to your initial method temperature. Run a blank to ensure a stable, clean baseline.
References
-
Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. [Link]
-
Agilent Technologies. (2019, September 6). Agilent J&W PLOT columns. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Agilent Technologies. Ultra Inert Liners for GC. [Link]
-
Agilent Technologies. Agilent J&W PLOT Columns: Quick Reference Guide. [Link]
-
Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. [Link]
-
Chemistry For Everyone. (2025, January 31). What Can Be Used To Reduce Tailing In Gas Chromatography?. [Link]
-
LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Agilent Technologies. PLOT Columns. [Link]
-
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. [Link]
-
SilcoTek® Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography?. [Link]
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Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]
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Reddit. (2022, March 11). GC analysis - two questions. [Link]
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Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks. [Link]
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Restek. GC Troubleshooting—Tailing Peaks. [Link]
-
PubMed. (2021, June 22). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. [Link]
-
Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]
-
ResearchGate. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs. [Link]
-
MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
ResearchGate. Effect of position of deuterium atoms on gas chromatographic isotope effects. [Link]
-
Phenomenex. Gas Chromatography (GC) Column Conditioning, Testing and Checks. [Link]
-
Agilent Technologies. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series. [Link]
-
Agilent Technologies. (2023, August 21). Conditioning Your GC Column. [Link]
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Technical Support Center: Accounting for Kinetic Isotope Effects in Reaction Modeling
Welcome to the technical support center for modeling kinetic isotope effects (KIEs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating KIEs into reaction modeling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the theory and application of kinetic isotope effects in computational chemistry.
Q1: What is a Kinetic Isotope Effect (KIE) and why is it significant in reaction modeling?
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H): KIE = k_L / k_H.[1] This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking and bond-forming events in the rate-determining step.[3][4] The significance of KIEs stems from their origin in the zero-point vibrational energy (ZPVE) differences between isotopic bonds, a quantum mechanical effect.[1][3][5] Heavier isotopes have lower vibrational frequencies and thus lower ZPVE, requiring more energy to reach the transition state, which typically results in a slower reaction rate.[1]
Q2: What is the theoretical basis for calculating KIEs?
The theoretical foundation for calculating KIEs is primarily Transition State Theory (TST).[1][6][7] TST postulates a quasi-equilibrium between reactants and a high-energy transition state structure.[7][8] The KIE is largely determined by the changes in vibrational frequencies, and therefore ZPVE, between the reactants and the transition state.[1][9] Modern computational approaches, such as Density Functional Theory (DFT), are commonly used to calculate the geometries and vibrational frequencies of the reactant and transition state structures for both the light and heavy isotopologues.[1][6]
Q3: What are primary and secondary KIEs?
-
Primary KIEs are observed when the isotopically substituted atom is directly involved in a bond that is being broken or formed in the rate-determining step of the reaction.[2] These effects are generally large, especially for hydrogen isotopes (e.g., a k_H/k_D ratio can be around 7 at room temperature).[2]
-
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation.[1][2] These effects are typically much smaller than primary KIEs and can be either "normal" (k_L/k_H > 1) or "inverse" (k_L/k_H < 1).[1] They often provide insight into changes in hybridization or steric environment at the transition state.[1]
Q4: What is quantum tunneling and when should I consider it in my KIE calculations?
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically.[9][10] For reactions involving the transfer of light particles like hydrogen, tunneling can be a significant contributor to the reaction rate and can lead to unusually large KIEs, especially at low temperatures.[5][11] You should consider tunneling effects if you observe exceptionally large experimental KIEs (e.g., k_H/k_D >> 7-8), or if the reaction involves the transfer of a proton or hydride.[1] Computational methods like the semiclassical instanton theory can be used to model these effects.[5][12][13]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the computational modeling of KIEs.
Issue 1: Discrepancy Between Calculated and Experimental KIEs
Q: My calculated KIE value does not match the experimental result. What are the potential causes and how can I troubleshoot this?
A: Discrepancies between calculated and experimental KIEs are a common challenge and can arise from several factors. Here is a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting Protocol:
-
Verify the Reaction Mechanism:
-
Causality: The calculated KIE is highly sensitive to the assumed reaction mechanism and the structure of the transition state. An incorrect mechanism will lead to an inaccurate KIE.
-
Action: Re-evaluate the proposed reaction mechanism. Consider alternative pathways and intermediates. Perform a thorough conformational search for all stationary points (reactants, transition states, and products) to ensure you have located the global minima and the correct transition state.
-
-
Assess the Level of Theory and Basis Set:
-
Causality: The accuracy of the calculated geometries and vibrational frequencies is directly dependent on the chosen level of theory and basis set.
-
Action: For routine calculations, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a Pople-style basis set (e.g., 6-31G(d,p)) is a common starting point. If discrepancies persist, consider using a larger basis set or a more computationally expensive method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) for single-point energy calculations on the DFT-optimized geometries.
-
-
Check for Tunneling Effects:
-
Causality: As mentioned in the FAQs, quantum tunneling can significantly increase the observed KIE, especially for hydrogen transfer reactions. Standard TST calculations do not account for tunneling.
-
Action: If you suspect tunneling, employ computational methods that can model this phenomenon. Semiclassical instanton theory is a robust approach for this.[5][12][13]
-
-
Evaluate Anharmonicity:
-
Causality: The standard harmonic oscillator approximation used for calculating vibrational frequencies can introduce errors, especially for large-amplitude motions.
-
Action: For high-accuracy KIE calculations, consider performing an anharmonic frequency analysis. This is computationally more demanding but can provide more accurate zero-point vibrational energies.
-
-
Consider Solvent Effects:
-
Causality: If the reaction is performed in a solvent, the solvent can influence the geometries and energies of the reactants and the transition state.
-
Action: Incorporate solvent effects into your calculations using either implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules in a hybrid cluster-continuum model.[14]
-
Workflow for Troubleshooting KIE Discrepancies
Caption: A systematic workflow for troubleshooting discrepancies between calculated and experimental KIEs.
Issue 2: Convergence Issues in Transition State (TS) Searches
Q: My transition state optimization fails to converge. What steps can I take to find the TS structure?
A: Locating a transition state is often the most challenging part of modeling a reaction. Convergence failures can be due to a poor initial guess for the geometry or a complex potential energy surface.
Step-by-Step Troubleshooting Protocol:
-
Improve the Initial Guess:
-
Causality: The success of most TS search algorithms heavily depends on a good starting geometry.
-
Action:
-
Manual Construction: Build a starting structure that is a plausible intermediate between the reactants and products, with the bonds being broken and formed at intermediate lengths.
-
Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST): Use methods like QST2 or QST3, which take reactant and product structures (and a guess for the TS in QST3) as input to generate an initial TS guess.
-
Nudged Elastic Band (NEB): For more complex reactions, the NEB method can be used to find the minimum energy path between reactants and products, and the highest point on this path is a good initial guess for the TS.
-
-
-
Use a Lower Level of Theory for the Initial Search:
-
Causality: A less computationally demanding method can explore the potential energy surface more quickly and provide a reasonable starting point for a higher-level optimization.
-
Action: Perform an initial TS search with a smaller basis set or a faster computational method (e.g., a semi-empirical method or a less expensive DFT functional). Use the resulting structure as the input for a more accurate calculation.
-
-
Verify the Eigenvectors:
-
Causality: During the optimization, the algorithm follows the eigenvector corresponding to the imaginary frequency. If the initial guess is poor, it might follow the wrong mode.
-
Action: Visualize the vibrational modes of your initial guess. Ensure that the mode with the imaginary frequency corresponds to the expected motion along the reaction coordinate. If not, manually displace the atoms along the correct vector to generate a new starting structure.
-
-
Employ a Different Optimization Algorithm:
-
Causality: Different optimization algorithms have varying strengths and weaknesses.
-
Action: If the default optimizer fails, try a different one. For example, if you are using a quasi-Newton method, consider switching to a conjugate gradient method or a damped velocity Verlet algorithm.
-
Logical Relationship for Successful TS Search
Caption: Key factors influencing a successful transition state search.
Issue 3: Incorrect Isotopic Substitution in Software
Q: I am unsure if I have correctly specified the isotopic substitution in my computational software. How can I verify this?
A: Incorrectly defining the isotopic masses is a simple but critical error that will lead to completely wrong KIE values.
Step-by-Step Verification Protocol:
-
Consult the Software Manual:
-
Causality: Different computational chemistry packages have specific syntax for defining isotopes.
-
Action: Always refer to the user manual for your specific software (e.g., Gaussian, ORCA, GAMESS).[15] Look for keywords related to "isotope," "mass," or "isotopologue."
-
-
Check the Output File:
-
Causality: The output file of your calculation contains detailed information about the system setup.
-
Action: After running a calculation, carefully inspect the output file. There should be a section that lists the atoms and their corresponding masses. Verify that the mass of the substituted atom matches the correct isotopic mass (e.g., ~2.014 amu for deuterium).
-
-
Perform a Sanity Check with a Simple System:
-
Causality: A simple test case can quickly reveal if your isotopic substitution protocol is correct.
-
Action: Run a frequency calculation on a simple molecule like methane (CH4) and its deuterated analogue (CH3D). Compare the C-H and C-D stretching frequencies. The C-D stretch should be significantly lower than the C-H stretch, approximately by a factor of 1/√2. If you do not observe this, your isotopic substitution is likely incorrect.
-
Table 1: Common Isotopic Masses for KIE Studies
| Isotope | Mass (amu) |
| ¹H | 1.007825 |
| ²H (D) | 2.014102 |
| ¹²C | 12.000000 |
| ¹³C | 13.003355 |
| ¹⁴N | 14.003074 |
| ¹⁵N | 15.000109 |
| ¹⁶O | 15.994915 |
| ¹⁸O | 17.999160 |
Experimental Validation
Q: How can I experimentally validate my calculated KIEs?
A: Experimental validation is crucial for confirming the accuracy of your computational model.[16] Several techniques can be used to measure KIEs:
-
Intermolecular Competition Experiments: In this method, a mixture of the light and heavy isotopologues is subjected to the reaction conditions, and the ratio of products is measured. This is a very accurate method for determining KIEs.[17]
-
Independent Kinetic Measurements: The rates of the reactions for the light and heavy isotopologues are measured in separate experiments. This method can be more susceptible to experimental errors.
-
Natural Abundance Isotope Effects: For heavy-atom KIEs, sensitive techniques like Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure the small changes in isotopic ratios at natural abundance.[10]
A close match between your calculated and experimentally determined KIEs provides strong evidence for the validity of your proposed reaction mechanism and computational model.[18]
References
- Vertex AI Search. (n.d.). Transition State Theory | Solubility of Things.
- ETH Zurich. (2017, December 15). Kinetic isotope effects and how to describe them – Theoretical Molecular Quantum Dynamics.
- OpenOChem Learn. (n.d.). Kinetic Isotope Effects.
- OUCI. (n.d.). Kinetic isotope effects and how to describe them.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.
- National Institutes of Health. (2017, December 13). Kinetic isotope effects and how to describe them.
- OSTI.GOV. (n.d.). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control.
- ACS Publications. (2023, April 24). Determining Reaction Paths by Evaluating Kinetic Isotopic Effects with Density Functional Theory: Example of Methane Thermogenesis.
- Vertex AI Search. (n.d.). Transition state theory.
- AIP Publishing. (2017, December 13). Kinetic isotope effects and how to describe them.
- UCLA – Chemistry and Biochemistry. (n.d.). Calculating Kinetic Isotope Effects.
- XR Pharmaceuticals Ltd. (n.d.). Heavy Kinetic Isotope Effects.
- USGS Publications Warehouse. (n.d.). Fundamental studies on kinetic isotope effect (KIE) of hydrogen isotope fractionation in natural gas systems.
- GitHub. (n.d.). ekwan/quiver: calculates KIEs with the Bigeleisen-Mayer equation and tunnelling corrections.
- eScholarship. (n.d.). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers.
- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
- ResearchGate. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions.
- ACS Publications. (2020, March 2). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control.
- Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
- Fiveable. (n.d.). Transition state theory fundamentals | Chemical Kinetics Class Notes.
- Wikipedia. (n.d.). Transition state theory.
- ACS Publications. (n.d.). Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I).
- ResearchGate. (n.d.). Match of computational to experimental KIEs. The calculated KIEs for....
- ResearchGate. (n.d.). Computed kinetic isotope effect, KIE, calculated with the ISOEFF98 software 42.
- National Institutes of Health. (n.d.). External validation of clinical prediction models: simulation-based sample size calculations were more reliable than rules-of-thumb.
- FACCTs. (n.d.). Kinectic Isotope Effects (KIE) - ORCA 6.0 TUTORIALS.
- Vertex AI Search. (n.d.). QUANTUM-MECHANICAL MODELS.
- Last Minute Lecture. (2025, October 20). Reaction Dynamics and Transition-State Theory | Chapter 18 – Physical Chemistry (11th).
- askIITians. (n.d.). Quantum Mechanical Model of Atom - Study Material for IIT-JEE.
- Corin Wagen. (2023, January 3). Misleading H/D KIE Experiments.
- Vertex AI Search. (2025, September 4). Quantum Mechanical Model vs Classical Models: Accuracy.
- ResearchGate. (n.d.). Comparison of error in KIEs with different amount of deuterated substrate and number of scans.
- Baran Lab. (2023, May 20). Kinetic Isotope Effect (Péter, 2023).
- Brilliant Math & Science Wiki. (n.d.). Quantum Mechanical Model.
- YouTube. (2019, October 16). Quantum Mechanical Model | Orbital, Sublevel, Energy Levels | Atomic Structure.
- ResearchGate. (2017, May 10). Determination of 2H KIEs from Competition Experiments: Increased Accuracy via Isotopic Enrichment.
- arXiv. (2023, March 13). Optimal Design of Validation Experiments for the Prediction of Quantities of Interest.
- ResearchGate. (n.d.). Validation of model-based design of experiments for continuous wet granulation and drying.
- Stack Overflow. (2016, July 20). KIE workbench - missing TOOLS tab and data modeller.
- YouTube. (2020, November 10). [KieLive#14] The ultimate beginners guide to rules and processes.
- YouTube. (2025, May 13). Troubleshooting Data Models in Looker | #GSP1019 | #qwiklabs.
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Technical Support Center: Purification of Propene-d6
Welcome to the comprehensive technical support guide for the purification of propene-d6. This resource is designed for researchers, scientists, and drug development professionals who require high-purity deuterated propene for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of this isotopically labeled compound.
Introduction: The Importance of Purity in this compound Applications
This compound (C₃D₆) is a critical starting material and intermediate in various fields, including mechanistic studies, catalyst development, and the synthesis of deuterated pharmaceuticals. The isotopic purity of this compound is paramount to the success of these applications, as the presence of non-deuterated or partially deuterated impurities can lead to ambiguous results and compromise the integrity of the research. This guide provides practical, field-proven insights to help you achieve the desired purity of your this compound.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound. Each problem is presented with its likely causes and a step-by-step solution.
| Problem | Potential Causes | Troubleshooting Steps |
| 1. Incomplete Separation of Propane-d6 from this compound | The boiling points of propane and propene are very close, making their separation by distillation challenging.[1][2] | Solution: Employ fractional distillation with a high-efficiency column. Increase the number of theoretical plates in your distillation setup to enhance separation.[1] Consider a vapor recompression distillation system for improved energy efficiency and separation.[1] |
| 2. Presence of Partially Deuterated Propene Isotopologues | Incomplete deuteration during the synthesis of the starting material. | Solution: While challenging, preparative gas chromatography (GC) can be used to separate isotopologues. Assess the isotopic enrichment of your sample using Mass Spectrometry (MS) to determine the distribution of isotopologues.[3] |
| 3. Contamination with Acetylenic Impurities (e.g., Propyne-d4) | Side reactions during the synthesis of this compound. Acetylenic impurities can poison catalysts in subsequent reactions.[4] | Solution: Selective hydrogenation can be employed to convert alkynes to alkenes. Use a catalyst with high selectivity for alkynes to avoid over-reduction to alkanes. Alternatively, certain metal-organic frameworks (MOFs) show high selectivity for acetylene removal.[5][6] |
| 4. Unexpected Peaks in the Gas Chromatogram | Contamination from various sources such as the synthesis process, storage container, or transfer lines. Common impurities include methane, ethane, ethylene, and butenes.[7] | Solution: Utilize a high-resolution capillary column in your GC system for better separation and identification of impurities.[4] An alumina porous layer open tubular (PLOT) column is effective for separating trace hydrocarbon impurities.[4] Implement a rigorous cleaning procedure for all glassware and transfer lines. |
| 5. Water Contamination | Inadequate drying of the crude this compound or exposure to atmospheric moisture. | Solution: Pass the gaseous this compound through a drying agent, such as anhydrous calcium chloride, before collection.[8] For liquid this compound, a separating funnel can be used if a distinct aqueous layer is present.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: Commercial this compound can contain a range of impurities depending on the synthetic route and purification process. The most common impurities include:
-
Propane-d6 and other deuterated alkanes: Due to the similarity in physical properties, separation can be difficult.[1]
-
Partially deuterated propene: Resulting from incomplete deuteration of the starting material.
-
Other olefins: Such as ethylene-d4 and butene-d8.[7]
-
Alkynes: Particularly propyne-d4, which can be detrimental to certain catalytic processes.[4]
-
Permanent gases: Including nitrogen, oxygen, and carbon dioxide from atmospheric contamination.[7]
Q2: How can I accurately determine the isotopic purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment of isotopic purity:
-
Mass Spectrometry (MS): Provides detailed information on the distribution of isotopologues, allowing for the calculation of deuterium enrichment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons. The absence or significant reduction of proton signals is a strong indicator of high deuteration.[3][9]
Q3: Is it possible to remove propane-d6 from this compound completely?
A3: Achieving absolute (100%) separation of propane-d6 from this compound is extremely challenging and often not practical due to their very close boiling points.[1] However, for most applications, reducing the propane-d6 content to an acceptable level (e.g., <0.1%) is achievable through high-efficiency fractional distillation.[10][11]
Q4: What is the best general-purpose purification method for this compound?
A4: For general laboratory-scale purification of this compound, low-temperature fractional distillation is the most common and effective method. It allows for the separation of components based on their boiling points. For the removal of specific impurities, other techniques like selective adsorption using molecular sieves or metal-organic frameworks (MOFs) can be highly effective.[12][13]
Q5: How should I handle and store purified this compound to maintain its purity?
A5: this compound is a flammable gas and should be handled with appropriate safety precautions. To maintain purity, store it in a clean, dry, and inert container, preferably a lecture bottle made of a material that does not adsorb or react with propene. Store in a cool, well-ventilated area away from sources of ignition.
Experimental Protocols
Protocol 1: Purification of this compound by Low-Temperature Fractional Distillation
This protocol describes a laboratory-scale method for the purification of this compound by fractional distillation to remove less volatile impurities like propane-d6 and more volatile impurities.
Diagram of the Experimental Workflow:
Caption: Workflow for this compound purification by fractional distillation.
Methodology:
-
Condensation of Crude this compound:
-
Connect the crude this compound cylinder to a condensing coil immersed in a dry ice/acetone bath (-78 °C).
-
Slowly pass the gaseous this compound through the coil to condense it into a collection flask, also cooled to -78 °C.
-
-
Fractional Distillation Setup:
-
Attach the collection flask containing the liquefied this compound to a vacuum-jacketed fractional distillation column packed with a suitable material (e.g., glass helices).
-
Place a reflux condenser at the top of the column, cooled to approximately -50 °C using a circulating coolant.
-
Connect the outlet of the reflux condenser to a final collection vessel immersed in liquid nitrogen (-196 °C).
-
Ensure all connections are secure and the system can hold a vacuum.
-
-
Distillation Process:
-
Gently warm the collection flask using a heating mantle to slowly vaporize the this compound.
-
The vapor will rise through the distillation column, and a liquid-vapor equilibrium will be established.
-
The more volatile this compound (boiling point: -47.7 °C) will pass through the reflux condenser, while the less volatile impurities like propane-d6 (boiling point: -42.1 °C) will preferentially condense and fall back into the distillation column.
-
The purified this compound vapor is then collected in the final collection vessel cooled with liquid nitrogen.
-
-
Purity Assessment:
-
After the distillation is complete, carefully collect a sample of the purified this compound from the final collection vessel.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its chemical and isotopic purity.[14]
-
Protocol 2: Quality Control of this compound by Gas Chromatography (GC)
This protocol outlines the use of gas chromatography for the routine analysis of this compound purity.
Diagram of the Logical Relationship:
Caption: Logical flow of this compound analysis by Gas Chromatography.
Methodology:
-
Instrumentation:
-
GC Conditions (Example):
-
Inlet Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: 50 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min (hold for 10 min).
-
Carrier Gas: Helium
-
Split Ratio: 10:1 (can be adjusted based on impurity concentration)[4]
-
-
Sample Injection:
-
Introduce the gaseous this compound sample into the GC system using the gas sampling valve. A sample loop of 0.25 mL is typical.[4]
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram.
-
Identify impurities by comparing their retention times to those of known standards.
-
Quantify the impurities by integrating the peak areas and comparing them to a calibration curve generated from standard mixtures. Impurity levels as low as 1 ppm can be detected.[4]
-
References
-
Efficient Purification of Ethylene from C 2 Hydrocarbons with an C 2 H 6 /C 2 H 2 -Selective Metal–Organic Framework. (2020). ACS Applied Materials & Interfaces, 13(1). [Link]
-
A-level chemistry, alkenes: Distillation, purification, yield and mechanism - exam question. (2023, March 20). YouTube. [Link]
-
Benchmark Performance of One-Step Ethylene Separation: From Optimized Crystal Synthesis to Quantitative Mixture Breakthrough Experiment and Simulation. (2026, January 12). Journal of the American Chemical Society. [Link]
-
Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application. (n.d.). Agilent. [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Analysis of Multistage Membrane and Distillation Hybrid Processes for Propylene/Propane Separation. (n.d.). AIDIC. [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. (n.d.). Agilent. [Link]
-
Methods Of Preparation Of Alkenes. (2020, February 15). BYJU'S. [Link]
-
Principles for a purification tool for gas chromatography: Vapour Pressure Purification. (2025, November 8). Journal of Chromatography A. [Link]
-
Gas chromatograph analysis of organic impurities in industrial propene. (n.d.). ResearchGate. [Link]
-
DESIGN AND EVALUATION OF A SYSTEM TO OBTAIN POLYMER GRADE PROPYLENE BY MEANS OF VAPOR RECOMPRESSION DISTILLATION. (n.d.). Portal ABPG. [Link]
-
Purification of Propylene and Ethylene by a Robust Metal–Organic Framework Mediated by Host–Guest Interactions. (n.d.). PMC - NIH. [Link]
-
Purification of Propylene and Ethylene by a Robust Metal–Organic Framework Mediated by Host–Guest Interactions | Request PDF. (n.d.). ResearchGate. [Link]
-
Optimization of Propylene—Propane Distillation Process*. (n.d.). Chemical Papers. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics. [Link]
-
Microporous metal–organic frameworks for the purification of propylene. (n.d.). RSC Publishing. [Link]
-
Purification Troubleshooting : r/Chempros. (2024, May 16). Reddit. [Link]
-
Analysis of Impurities in Ethylene/Ethane and Propylene/Propane Streams Using a Pulsed Flame Photometric Detector (PFPD). (n.d.). OI Analytical. [Link]
-
Research Progress on Propylene Preparation by Propane Dehydrogenation. (2023, April 20). MDPI. [Link]
-
Mass Spectrometry: Techniques, Workflows & Automation. (n.d.). Opentrons. [Link]
-
Simulation and Performance Analysis of Propylene-Propane Splitter in Petroleum Refinery Case Study. (n.d.). International Journal of Chemical Engineering and Applications. [Link]
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-
Propylene - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. [Link]
-
Purification and characterization of fully deuterated enzymes. (n.d.). PubMed. [Link]
-
Simultaneous Production of Rhamnolipids and Glycolipopeptides by Burkholderia thailandensis E264 via Covalorization of Torrefied Wood Waste and Food Waste. (2026, January 12). ACS Omega. [Link]
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Navigating the Cryogenic Maze: A Technical Guide to Deuterated Solvent Selection for Propene-d6 Studies
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with propene-d6. This guide provides in-depth, practical advice on the critical first step of any successful experiment involving this deuterated gas: the selection of an appropriate deuterated solvent. Here, we move beyond simple lists to explain the fundamental principles and troubleshooting strategies that underpin rational solvent choice, ensuring the integrity and quality of your data.
Frequently Asked Questions (FAQs): The Foundations of Solvent Selection
This section addresses the most common initial questions researchers face when designing experiments with this compound, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
Q1: Why is solvent selection so critical for this compound studies?
A1: this compound is a gas at standard temperature and pressure, with a boiling point of -47.7 °C.[1][2] This fundamental physical property dictates that most solution-state studies must be conducted at low temperatures to maintain the analyte in the liquid phase. The chosen deuterated solvent must therefore not only dissolve the nonpolar this compound but also remain liquid and have a low viscosity at these cryogenic temperatures to ensure high-resolution NMR spectra.[3] An inappropriate solvent can lead to sample freezing, poor signal resolution, or even reaction with the this compound.
Q2: What are the primary characteristics to consider when choosing a deuterated solvent for this compound?
A2: The ideal deuterated solvent for this compound should possess the following characteristics:
-
Low Freezing Point: The solvent's melting point must be significantly lower than the intended experimental temperature to prevent solidification.
-
Good Solubility for Nonpolar Compounds: As a nonpolar alkene, this compound will dissolve best in nonpolar solvents, following the "like dissolves like" principle.[3][4]
-
Chemical Inertness: The solvent must not react with this compound.
-
Minimal Spectral Interference: The residual proton signals of the deuterated solvent should not overlap with the expected signals of any non-deuterated impurities or reaction products in your sample.[5]
-
Low Viscosity at Low Temperatures: High viscosity leads to broader NMR signals and reduced spectral resolution.[3]
Q3: Which deuterated solvents are generally recommended for this compound NMR studies?
A3: Based on the principles outlined above, nonpolar deuterated solvents with low freezing points are the primary candidates. These include:
-
Chloroform-d (CDCl₃): A versatile and widely used solvent that can dissolve a broad range of organic compounds. However, its freezing point of -64 °C may be a limitation for very low-temperature experiments.[6]
-
Toluene-d8 (C₇D₈): With a freezing point of -95 °C, toluene-d8 is an excellent choice for low-temperature studies. Its aromatic nature can also influence the chemical shifts of the analyte, which can be advantageous in resolving overlapping signals.[6][7]
-
Dichloromethane-d2 (CD₂Cl₂): Similar to toluene-d8, it has a low freezing point of -97 °C, making it suitable for a wide range of low-temperature experiments.[6]
Acetone-d6 is another potential candidate due to its low freezing point (-94 °C), although it is more polar than the other options.[6]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides solutions to specific problems that may arise during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor signal-to-noise in NMR spectrum. | Insufficient concentration of this compound in the solvent. | 1. Increase the amount of this compound condensed into the NMR tube. Be mindful of the pressure limitations of the NMR tube. 2. Choose a solvent with higher solubility for propene. While direct low-temperature solubility data is scarce, toluene-d8 is a good candidate due to its nonpolar nature.[8][9][10] 3. Ensure the sample is homogeneous. Gently agitate the sealed NMR tube at low temperature to ensure complete dissolution. |
| Broad NMR signals. | High viscosity of the solvent at low temperature. The sample may be partially frozen. | 1. Increase the experimental temperature slightly. Even a few degrees can significantly reduce viscosity. 2. Switch to a solvent with a lower viscosity at the target temperature. Toluene-d8 generally has a lower viscosity than chloroform-d at low temperatures. 3. Check the solvent's freezing point against the experimental temperature. Ensure you are operating well above the solvent's melting point.[6] |
| Unexpected peaks in the NMR spectrum. | Impurities in the this compound or the deuterated solvent. Reaction of this compound with the solvent or contaminants. | 1. Run a blank spectrum of the deuterated solvent. This will help identify any solvent-related impurities. 2. Ensure the this compound is of high purity. Use a reputable supplier and check the certificate of analysis. 3. Use a freshly opened bottle of deuterated solvent or a solvent that has been properly stored to avoid contamination. Some solvents can degrade over time.[4] |
| Difficulty in handling and transferring this compound gas. | This compound is a gas at room temperature and requires careful handling. | 1. Use a vacuum line for quantitative transfer. This allows for precise control over the amount of gas condensed into the NMR tube. 2. Pre-cool the NMR tube containing the solvent before introducing the gas. This will facilitate the condensation of this compound. 3. Use appropriate safety measures. Work in a well-ventilated fume hood and wear personal protective equipment. |
Comparative Data of Suitable Deuterated Solvents
The following table summarizes the key physical properties of recommended deuterated solvents for this compound studies to aid in your selection process.
| Solvent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H Chemical Shift (ppm) |
| Chloroform-d | CDCl₃ | 120.38 | -64.1 | 60.9 | 7.24 |
| Toluene-d8 | C₇D₈ | 100.19 | -95 | 109 | 2.09, 6.98, 7.00, 7.09 |
| Dichloromethane-d2 | CD₂Cl₂ | 86.95 | -97 | 39.5 | 5.32 |
| Acetone-d6 | C₃D₆O | 64.12 | -93.8 | 55.5 | 2.05 |
Data sourced from Sigma-Aldrich NMR Solvents Reference Data and other publicly available data.[6]
Experimental Protocol: Preparation of a Low-Temperature NMR Sample of this compound
This protocol provides a step-by-step guide for safely and effectively preparing a solution of this compound in a deuterated solvent for NMR analysis.
Materials:
-
High-quality NMR tube with a sealable valve (e.g., J. Young tube)
-
Deuterated solvent (e.g., Toluene-d8)
-
This compound gas cylinder with a regulator
-
Vacuum line
-
Dewar flasks
-
Liquid nitrogen or dry ice/acetone bath
-
Syringe and needle
Procedure:
-
Solvent Preparation:
-
Using a syringe, add the desired volume of the chosen deuterated solvent (e.g., 0.5 mL of Toluene-d8) to the J. Young NMR tube.
-
Attach the NMR tube to the vacuum line.
-
Freeze the solvent by immersing the bottom of the tube in a liquid nitrogen or dry ice/acetone bath.
-
Evacuate the headspace of the tube to remove air.
-
Close the valve of the NMR tube and allow the solvent to thaw. Repeat this freeze-pump-thaw cycle at least three times to thoroughly degas the solvent.
-
-
Introduction of this compound:
-
After the final thaw, freeze the solvent again in the NMR tube.
-
Connect the this compound gas cylinder to the vacuum line.
-
Evacuate the lines connecting the cylinder to the NMR tube.
-
Close the connection to the vacuum pump and slowly open the regulator of the this compound cylinder to fill the line with the gas.
-
With the solvent still frozen, open the valve of the NMR tube to the this compound line. The gas will condense on top of the frozen solvent.
-
The amount of condensed gas can be monitored by the pressure drop in the line or by visual estimation.
-
Once the desired amount of this compound has been added, close the valve of the NMR tube.
-
-
Sample Homogenization and Analysis:
-
Carefully remove the NMR tube from the vacuum line.
-
Keep the sample cold by immersing it in a dewar of liquid nitrogen or a dry ice bath.
-
Before inserting the sample into the pre-cooled NMR spectrometer, gently flick the tube to mix the condensed this compound with the solvent. Ensure the solution is homogeneous.
-
Acquire the NMR spectrum at the desired low temperature.
-
Decision-Making Flowchart for Solvent Selection
To simplify the selection process, follow this logical workflow:
Caption: Solvent selection workflow for this compound studies.
References
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hayduk, W., & Wong, C. F. C. (1990). Solubility of propylene gas in octane and various polar solvents. The Canadian Journal of Chemical Engineering, 68(4), 653-660.
- Dashti, A., Mazloumi, S. H., Ani, A. B., & Akbari, A. (2014). Experimental and Modeling of the Propene Solubility in the Heptane and Methylbenzene Solvents.
- Dariva, C., Lovisi, H., Santa Maria, L. C., Coutinho, F. M. B., de Oliveira, J. V., & Pinto, J. C. (2008). Propylene Solubility in Toluene and Isododecane. The Canadian Journal of Chemical Engineering, 86(3), 466-472.
- Jackowski, K. (2013). Analytical Applications of NMR Spectra in the Gas Phase. The Open Conference Proceedings Journal, 4(1).
-
Solubility of Things. (n.d.). Propene. Retrieved from [Link]
- Burrell, G. A., & Robertson, I. W. (1915). THE VAPOR PRESSURES OF PROPANE, PROPYLENE AND NORMAL BUTANE AT LOW TEMPERATURES. Journal of the American Chemical Society, 37(9), 2188-2193.
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Thermopedia. (n.d.). PROPYLENE. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2020, May 11). NMR and the Liquid-Gas Interface. Retrieved from [Link]
-
Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved from [Link]
- Hayduk, W., Asatani, H., & Miyano, Y. (1988). Solubilities of propene, butane, isobutane and isobutene gases in n-Octane, Chlorobenzene and n-Butanol solvents. The Canadian Journal of Chemical Engineering, 66(3), 466-473.
-
University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
NMR Spectroscopy Facility, Western University. (n.d.). Properties of Selected Deuterated Solvents for NMR Spectroscopy. Retrieved from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to Propene-d6 and Propene-h6 for Researchers
In the landscape of modern chemical analysis and drug development, isotopic labeling is an indispensable tool. The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful means to probe molecular structure, dynamics, and reaction mechanisms. This guide offers an in-depth, comparative analysis of the spectroscopic signatures of two isotopologues of propene: the fully deuterated propene-d6 (C₃D₆) and its hydrogenous counterpart, propene-h6 (C₃H₆). By examining their distinct responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge to leverage these differences in their scientific pursuits.
The Isotopic Effect: A Foundation for Spectroscopic Differentiation
The primary distinction between this compound and propene-h6 lies in the mass of their hydrogen isotopes. Deuterium (²H or D) possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (¹H or H). This mass difference, along with the differing nuclear spin (I=1 for deuterium versus I=1/2 for protium), is the genesis of the observable variations in their respective spectra. These isotopic effects manifest in altered vibrational frequencies, chemical shifts, and mass-to-charge ratios, providing unique fingerprints for each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei
NMR spectroscopy provides profound insights into the chemical environment of atomic nuclei. The comparison between ¹H NMR of propene-h6 and ²H NMR of this compound highlights the fundamental differences arising from the distinct nuclear properties of protium and deuterium.
In ¹H NMR of propene-h6, three distinct proton environments are observed, leading to a complex spectrum due to spin-spin coupling. The vinyl protons (=CH₂ and =CH-) and the methyl protons (-CH₃) give rise to characteristic chemical shifts and splitting patterns.
Conversely, a ²H NMR spectrum of this compound would show peaks in similar chemical shift regions, as the electronic environment is largely unchanged by isotopic substitution. However, the interpretation differs significantly. Deuterium has a nuclear spin of 1, leading to different splitting patterns (a triplet for coupling to a single deuterium). Furthermore, the magnetogyric ratio of deuterium is smaller than that of protium, resulting in a lower resonance frequency and generally broader signals. For researchers looking to confirm deuteration, the appearance of strong signals in the ²H NMR spectrum and the corresponding disappearance of signals in the ¹H NMR spectrum is definitive proof.[1]
Table 1: Comparison of Expected NMR Chemical Shifts (ppm) for Propene-h6 and this compound
| Functional Group | Propene-h6 (¹H NMR) | This compound (²H NMR - Expected) |
| =CH₂ | ~4.9 - 5.1 | ~4.9 - 5.1 |
| =CH | ~5.7 - 5.9 | ~5.7 - 5.9 |
| -CH₃ | ~1.7 | ~1.7 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Probing Molecular Bonds with IR and Raman
Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly impacts these vibrational frequencies due to the increased reduced mass of the C-D bonds compared to C-H bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching and bending vibrations are observed at lower wavenumbers (cm⁻¹) than their C-H counterparts.
Infrared (IR) Spectroscopy
The IR spectrum of propene-h6 is characterized by prominent C-H stretching vibrations in the 2800-3100 cm⁻¹ region and a strong C=C stretching band around 1650 cm⁻¹.[2] In contrast, the IR spectrum of this compound exhibits a notable shift of the C-D stretching vibrations to lower frequencies, typically in the 2100-2300 cm⁻¹ range. The C=C stretching frequency is also slightly lowered due to the increased mass of the attached deuterium atoms.
Table 2: Comparison of Major IR Absorption Peaks (cm⁻¹) for Gaseous Propene-h6 and this compound
| Vibrational Mode | Propene-h6 (cm⁻¹) | This compound (cm⁻¹) |
| =CH₂ Asymmetric Stretch | ~3090 | - |
| =CH Stretch | ~3015 | - |
| -CH₃ Asymmetric Stretch | ~2990 | - |
| =CD₂ Asymmetric Stretch | - | ~2336 |
| =CD Stretch | - | ~2236 |
| -CD₃ Asymmetric Stretch | - | ~2211 |
| C=C Stretch | ~1652 | ~1590 |
| -CH₃ Asymmetric Deformation | ~1458 | - |
| =CH₂ Scissor | ~1442 | - |
| -CD₃ Asymmetric Deformation | - | ~1072 |
| =CD₂ Scissor | - | ~1274 |
| =CH₂ Wag | ~912 | - |
| =CD₂ Wag | - | ~870 |
Data sourced from NIST Chemistry WebBook and Optica Publishing Group.[3][4]
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, often being more sensitive to non-polar bonds. Similar to the trend observed in IR, the Raman spectrum of this compound shows a downward shift in vibrational frequencies for modes involving C-D bonds compared to the C-H bonds in propene-h6. The symmetric C=C stretching vibration, which is typically strong in the Raman spectrum of alkenes, also experiences a slight redshift upon deuteration.
Table 3: Comparison of Major Raman Shifts (cm⁻¹) for Liquid Propene-h6 and this compound
| Vibrational Mode | Propene-h6 (cm⁻¹) | This compound (cm⁻¹) |
| =CH₂ Symmetric Stretch | ~3000 | - |
| -CH₃ Symmetric Stretch | ~2920 | - |
| =CD₂ Symmetric Stretch | - | ~2236 |
| -CD₃ Symmetric Stretch | - | ~2204 |
| C=C Stretch | ~1648 | ~1585 |
| =CH₂ Scissor | ~1410 | - |
| -CH₃ Symmetric Deformation | ~1375 | - |
| =CD₂ Scissor | - | ~1274 |
| C-C Stretch | ~920 | ~870 |
Data for this compound sourced from NIST Chemistry WebBook.[3]
Mass Spectrometry (MS): Unveiling the Isotopic Composition
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. The molecular weight of propene-h6 (C₃H₆) is approximately 42.08 g/mol , while that of this compound (C₃D₆) is significantly higher at approximately 48.12 g/mol . This clear mass difference is readily observed in the mass spectrum, with the molecular ion peak (M⁺) for this compound appearing at a higher m/z value.
Furthermore, the fragmentation patterns of the two molecules will differ in the masses of the resulting fragment ions. For example, the loss of a methyl group (-CH₃) from propene-h6 results in a fragment at m/z 27, whereas the loss of a deuterated methyl group (-CD₃) from this compound yields a fragment at m/z 30.
Table 4: Comparison of Key Mass Spectrometry Fragments (m/z) for Propene-h6 and this compound
| Ion | Propene-h6 (m/z) | This compound (m/z) |
| [C₃H₆]⁺ / [C₃D₆]⁺ | 42 | 48 |
| [C₃H₅]⁺ / [C₃D₅]⁺ | 41 | 46 |
| [C₂H₃]⁺ / [C₂D₃]⁺ | 27 | 30 |
| [CH₃]⁺ / [CD₃]⁺ | 15 | 18 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectra, the following detailed methodologies for gas-phase analysis are recommended.
Gas-Phase NMR Spectroscopy
-
Sample Preparation: A specialized gas-phase NMR tube is required. The gaseous sample (this compound or propene-h6) is introduced into the tube, which is then sealed. For quantitative analysis, the pressure and temperature must be carefully controlled and recorded.[5]
-
Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is necessary.
-
Data Acquisition: For ¹H NMR of propene-h6, standard pulse sequences can be used. For ²H NMR of this compound, a dedicated deuterium channel is required. The acquisition parameters, such as pulse width, relaxation delay, and number of scans, should be optimized to achieve a good signal-to-noise ratio.[6][7]
-
Data Processing: The free induction decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an appropriate internal or external standard.
Gas-Phase FT-IR Spectroscopy
-
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated and a background spectrum is collected. The gaseous sample is then introduced into the cell at a known pressure.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument should be purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
-
Data Acquisition: The sample spectrum is recorded. The resolution is typically set to 1 cm⁻¹ or better to resolve the rotational-vibrational fine structure of the gas-phase molecules.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
Gas-Phase Raman Spectroscopy
-
Sample Preparation: A specialized gas cell with high-purity quartz windows is used to contain the gaseous sample. The cell is placed in the sample compartment of the Raman spectrometer.
-
Instrumentation: A high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is required.
-
Data Acquisition: The laser is focused into the gas cell, and the scattered light is collected. The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample decomposition.
-
Data Processing: The raw data is processed to remove background fluorescence and cosmic rays. The resulting spectrum displays the Raman shift versus intensity.
Mass Spectrometry
-
Sample Introduction: For volatile gases like propene, a gas inlet system is used to introduce a small, controlled amount of the sample directly into the ion source of the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.
Visualizing the Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic analysis of gaseous propene isotopologues.
Conclusion
The spectroscopic comparison of this compound and propene-h6 provides a clear illustration of the profound impact of isotopic substitution on molecular properties. The distinct shifts in NMR, IR, and Raman spectra, coupled with the unambiguous mass difference in mass spectrometry, offer a versatile toolkit for researchers. Whether the goal is to elucidate reaction mechanisms, quantify isotopic enrichment, or probe molecular structure, a thorough understanding of these spectroscopic differences is paramount. This guide serves as a foundational resource, empowering scientists to confidently employ these powerful analytical techniques in their research endeavors.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propene. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propene. In NIST Chemistry WebBook. Retrieved from [Link]
- Jackowski, K., & Jaszuński, M. (Eds.). (2016). Gas Phase NMR. Royal Society of Chemistry.
- Willis, H. A., van der Maas, J. H., & Miller, R. G. J. (Eds.). (1987).
- de Hoffmann, E., & Stroobant, V. (2007).
-
University of Ottawa NMR Facility Blog. (2008, February 28). Measuring 2H NMR Spectra. Retrieved from [Link]
-
University of Illinois SCS NMR Lab. (2016, July 29). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Ananthakrishnan, R. (1935). The Raman spectra of propylene and ISO-Butane. Proceedings of the Indian Academy of Sciences-Section A, 2(2), 156-163.
- Mantsch, H. H., Saitô, H., & Smith, I. C. (1977). Deuterium magnetic resonance, applications in chemistry, physics and biology. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(4), 211-272.
- Harris, R. K., & Becker, E. D. (2002). IUPAC recommendation: NMR nomenclature: nuclear spin properties and conventions for chemical shifts. Solid State Nuclear Magnetic Resonance, 22(4), 458-483.
- Smith, E., & Dent, G. (2019). Modern Raman spectroscopy: a practical approach. John Wiley & Sons.
- Armentrout, P. B. (2000). The kinetic energy dependence of ion-molecule reactions. International Journal of Mass Spectrometry, 200(1-3), 219-241.
- Lide, D. R. (1953). The Infrared Spectra of Propylene and Propylene-d 6. Journal of the Optical Society of America, 43(10), 911-915.
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- 7. scs.illinois.edu [scs.illinois.edu]
The Analytical Imperative: Why Mass Spectrometry for Propene-d6?
A Comparative Guide to the Quantitative Analysis of Propene-d6 by Mass Spectrometry
This compound (C₃D₆) is a deuterated isotopologue of propene, a critical building block in chemical synthesis. The strategic replacement of hydrogen with deuterium, a stable, non-radioactive isotope, is a powerful tool in mechanistic studies and in pharmaceutical development to alter metabolic pathways. Accurate quantification of this compound is therefore essential for reaction monitoring, purity assessment, and isotopic enrichment studies.
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC), is the analytical technique of choice for volatile compounds like this compound.[1] GC provides the necessary separation from volatile impurities or non-deuterated analogues, while MS offers unparalleled sensitivity and specificity for detection and quantification.[1]
Core Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a volatile, non-polar hydrocarbon such as this compound, GC-EI-MS is the gold-standard analytical approach. The high-energy electron beam in Electron Ionization (EI) creates reproducible and distinct fragmentation patterns that are ideal for structural confirmation and quantification.[2]
Understanding the Mass Spectrum of this compound
While a publicly available, library-grade mass spectrum for this compound is not readily accessible, we can reliably predict its fragmentation based on the known spectrum of its non-deuterated counterpart, propene (C₃H₆).[3]
-
Molecular Ion (M•+): The molecular weight of propene (C₃H₆) is 42.08 g/mol .[3] For this compound (C₃D₆), with six deuterium atoms (atomic weight ~2.014 u), the molecular weight is approximately 48.12 g/mol . The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 48.
-
Fragmentation Pattern: EI is a "hard" ionization technique that causes extensive fragmentation.[2][4] The fragmentation of propene is well-documented.[3] We can anticipate analogous fragmentation for this compound, with a corresponding mass shift for each deuterium-containing fragment.
Method I: Quantitative Analysis by GC-EI-MS with Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) is a data acquisition mode where the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte of interest, rather than scanning the entire mass range.[5] This dramatically increases the dwell time on the ions of interest, significantly enhancing the signal-to-noise ratio and leading to lower detection limits—a critical advantage for quantitative analysis.[6][7]
Proposed Quantifier and Qualifier Ions for this compound
The choice of ions is critical for a reliable SIM method. We select a high-abundance "quantifier" ion for calculation and one or two less abundant "qualifier" ions to confirm identity.
| Ion Role | Proposed m/z | Identity | Rationale |
| Quantifier | 48 | [C₃D₆]•+ | The molecular ion. Often a strong peak for small, unsaturated systems. |
| Qualifier 1 | 46 | [C₃D₅]⁺ | Loss of a single deuterium radical. Analogous to the [C₃H₅]⁺ ion (m/z 41), which is the base peak for propene. |
| Qualifier 2 | 36 | [C₂D₃]⁺ | A common fragment resulting from C-C bond cleavage. |
Detailed Experimental Protocol: GC-EI-MS (SIM Mode)
This protocol is designed for a standard capillary GC system coupled to a quadrupole mass spectrometer.
1. Sample Handling & Introduction:
-
This compound is a gas at room temperature. Samples should be handled in gas-tight syringes or via a gas sampling valve.
-
Prepare calibration standards by diluting a certified this compound gas standard with an inert gas (e.g., Helium or Nitrogen) in gas sampling bags or canisters.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890/7890 or similar.[8]
-
Injector: Split/Splitless inlet at 150 °C.
-
Injection: Use a gas sampling loop (e.g., 0.25 mL) for reproducibility.[8] A high split ratio (e.g., 50:1) is recommended to handle the gas expansion and prevent column overload.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A porous layer open tubular (PLOT) column is ideal for separating light hydrocarbons. An Agilent HP-PLOT Al₂O₃ "M" (50 m x 0.53 mm) is a suitable choice.[8]
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5975/5977 MSD or similar.
-
Interface Temperature: 250 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Electron Energy: 70 eV.[10]
-
Acquisition Mode: SIM.[11]
-
SIM Parameters:
-
Group 1: Monitor ions m/z 48, 46, and 36 with a dwell time of 100 ms per ion.
-
4. Calibration and Quantification:
-
Construct a calibration curve by injecting at least five different concentrations of the this compound standards.
-
Plot the peak area of the quantifier ion (m/z 48) against the concentration.
-
Apply a linear regression model to the calibration data. The concentration of unknown samples is determined from this curve.
Visualizing the GC-EI-MS Workflow
Caption: Workflow for GC-EI-MS analysis of this compound.
Method II: A Softer Approach - Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)
While EI is robust, its high energy can sometimes lead to excessive fragmentation and a weak or absent molecular ion peak, which can be problematic for confirmation. Chemical Ionization (CI) is a "softer" ionization technique that can mitigate this.[12]
In CI, a reagent gas (like methane or ammonia) is first ionized. These reagent ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form a protonated molecule, [M+H]⁺.[13] This process imparts much less energy to the analyte, resulting in significantly less fragmentation.[14]
Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Principle | High-energy electron beam bombards analyte.[4] | Ionized reagent gas transfers a proton to the analyte.[12] |
| Energy Level | Hard Ionization (~70 eV).[10] | Soft Ionization.[14] |
| Fragmentation | Extensive, complex fragmentation. | Minimal fragmentation, strong [M+H]⁺ or adduct ion. |
| Primary Ion | Molecular Ion [M]•+ at m/z 48 . | Protonated Molecule [M+H]⁺ at m/z 49 . |
| Primary Use | Excellent for library matching and quantification via abundant fragment ions. | Excellent for confirming molecular weight. |
| Sensitivity | Generally high, especially in SIM mode on an abundant fragment. | Can be less sensitive if the proton affinity of the analyte is low. |
Causality Behind Method Choice
-
Choose GC-EI-MS for Routine Quantification: Its high reproducibility, extensive fragmentation for positive identification (via ion ratios), and the existence of vast spectral libraries make it the workhorse for validated, quantitative methods. The use of SIM mode effectively overcomes sensitivity limitations.[6]
-
Consider GC-CI-MS for Molecular Weight Confirmation: If there is ambiguity about the identity of a peak in the chromatogram, or if the molecular ion in EI is unexpectedly weak, switching to CI mode can provide clear evidence of the molecular weight via a strong [M+H]⁺ peak at m/z 49. This makes it a powerful complementary technique for troubleshooting or initial characterization.
Visualizing the Decision Logic
Caption: Logic for selecting between EI and CI ionization.
Trustworthiness: A Self-Validating System
A robust quantitative method must be validated to ensure its performance. Key validation parameters should be assessed according to established guidelines.[15]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Ensures the detector response is proportional to concentration across the desired range. |
| Accuracy (% Recovery) | 80 - 120% | Confirms the method measures the true value. Assessed by analyzing spiked samples. |
| Precision (%RSD) | < 15% | Demonstrates the repeatability of the measurement. Assessed by replicate injections. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Selectivity | No interfering peaks at the analyte retention time. | Confirms that the signal is only from the analyte of interest, ensured by GC separation. |
Conclusion
For the quantitative analysis of this compound, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) operated in Selected Ion Monitoring (SIM) mode stands as the superior and most practical choice. It offers an optimal balance of sensitivity, selectivity, and reproducibility required for rigorous quantitative work. The predicted mass spectrum allows for the selection of a strong molecular ion (m/z 48) for quantification and characteristic fragment ions (m/z 46, 36) for confirmation. While Chemical Ionization (CI) serves as a valuable tool for molecular weight confirmation, the performance and robustness of EI-SIM make it the recommended method for routine analysis in research and quality control settings.
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Propene. NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. (2023). Retrieved from [Link].
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Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link].
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Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. ResearchGate. Retrieved from [Link].
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The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent. Retrieved from [Link].
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link].
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ANALYSIS OF PROPYLENE IMPURITIES USING SELECT LOW SULFUR COLUMN AND SINGLE TUNE WITH GC-ICP-MS QQQ ORS. Agilent. Retrieved from [Link].
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Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application. Agilent. Retrieved from [Link].
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Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing. Retrieved from [Link].
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A Senior Application Scientist's Guide to Assessing the Isotopic Enrichment of Propene-d6: A Comparative Analysis of GC-MS and NMR Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise determination of isotopic enrichment in deuterated compounds is fundamental to their application in pharmaceutical development, metabolic flux analysis, and as internal standards in quantitative mass spectrometry. Propene-d6 (C₃D₆), a deuterated isotopologue of propene, serves as a critical tool in these fields. Its efficacy is directly dependent on its isotopic purity. This guide provides an in-depth comparison of the two primary analytical techniques for assessing the isotopic enrichment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.
The Imperative of Isotopic Enrichment Verification
In the realm of isotopic labeling, the term "isotopic enrichment" refers to the mole fraction of the specific isotope at a given atomic position, expressed as a percentage.[1] This is distinct from "species abundance," which is the percentage of molecules with a specific isotopic composition.[1] For this compound, a stated enrichment of 99 atom % D does not mean 99% of the molecules are C₃D₆. Rather, it describes the probability of finding a deuterium atom at any of the six hydrogen positions.
Failure to accurately verify this enrichment can lead to significant errors in quantitative studies, misinterpretation of metabolic pathways, and compromised drug safety profiles. Therefore, robust analytical validation is not merely a quality control step but a prerequisite for generating reliable and reproducible scientific data.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for a gas like this compound.[2] The methodology leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Causality of Method Choice: Why GC-MS?
The choice of GC-MS is driven by its high sensitivity, which allows for the detection of trace-level isotopic impurities, and its ability to provide a detailed profile of the isotopologue distribution.[3] The mass spectrometer acts as a highly sensitive balance, differentiating molecules based on their mass-to-charge ratio (m/z). This allows us to "count" the relative populations of propene molecules containing zero to six deuterium atoms.
Experimental Workflow: GC-MS
Caption: Workflow for this compound isotopic analysis by GC-MS.
Detailed Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, beginning with the analysis of an unlabeled propene standard to establish baseline chromatographic and spectral data.
-
System Preparation & Calibration:
-
Analyze an unlabeled propene (natural abundance) standard to determine its retention time and mass spectrum. The molecular ion (M⁺) for C₃H₆ is m/z 42.[4] This step confirms system performance and provides the natural ¹³C abundance profile, which must be accounted for in enrichment calculations.[5][6]
-
-
Sample Introduction:
-
Gas Chromatographic Separation:
-
GC Column: Utilize a porous layer open tubular (PLOT) column, such as an Al₂O₃ "M" deactivated column (e.g., 50 m x 0.53 mm), which provides excellent separation for light hydrocarbons.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Inlet: Use a split/splitless inlet operating in split mode (e.g., 4:1 split ratio) at 150°C to prevent peak broadening.[7]
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 180°C and hold for 5 minutes. This ensures good peak shape for the highly volatile propene.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes fragmentation, but it provides a reproducible fragmentation pattern and a clear molecular ion cluster essential for this analysis.[8]
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full Scan mode from m/z 35 to 60. This range covers the unlabeled molecular ion (m/z 42) up to the fully deuterated molecular ion (m/z 48 for C₃D₆) and their fragments.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Data Analysis and Enrichment Calculation:
-
Extract the mass spectrum across the chromatographic peak for this compound.
-
Identify the molecular ion cluster. The peak for the fully deuterated species (D₆) will be at m/z 48.[9] Peaks at lower masses (m/z 47 for D₅, 46 for D₄, etc.) represent incompletely deuterated species.
-
Calculate the relative abundance of each isotopologue (M⁺ to M+6).
-
A general method involves comparing the measured isotopic distribution with theoretical distributions calculated for different enrichment levels, after correcting for natural isotopic abundances.[10][11]
-
The isotopic enrichment (IE) can be calculated using the relative intensities (I) of the isotopologue peaks: IE (%) = [ (1×I(D₁) + 2×I(D₂) + ... + 6×I(D₆)) / (6 × ΣI(D₀ to D₆)) ] × 100
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for molecular structure elucidation.[12][13] For isotopic analysis, it offers the unique ability to probe specific atomic sites, making it the gold standard for confirming the position and extent of deuterium incorporation.[2][14]
Causality of Method Choice: Why NMR?
While MS provides a global view of isotopologue distribution, NMR provides site-specific information.[15][16] By using ²H (Deuterium) NMR, we can directly observe the deuterium atoms and, by comparing their integrals, quantify their relative abundance at each distinct position on the propene molecule (CD₃, CD, and CD₂). This makes NMR an exceptionally trustworthy method for validating the labeling pattern.
Experimental Workflow: NMR
Caption: Workflow for this compound isotopic analysis by NMR.
Detailed Experimental Protocol: NMR
-
Sample Preparation:
-
Propene is a gas at room temperature and requires condensation for analysis. This procedure must be performed by trained personnel using appropriate safety precautions.
-
In a cold bath (e.g., liquid nitrogen/acetone), carefully condense a small amount of this compound gas into a high-pressure NMR tube (e.g., a J-Young tube) designed to handle elevated pressures at ambient temperature.[16]
-
Add a deuterated solvent (e.g., acetone-d6 or chloroform-d) to the tube to act as a lock signal and dissolve the sample.
-
-
NMR Spectroscopic Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal signal dispersion and sensitivity.[15]
-
Nucleus: Acquire a ²H (Deuterium) spectrum.
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is sufficient.
-
Acquisition Time: ≥ 2 seconds for good digital resolution.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the deuterium nuclei for accurate quantification.
-
Number of Scans: A sufficient number of scans (e.g., 128 or more) should be averaged to achieve a high signal-to-noise ratio.
-
-
Reference: The solvent signal can be used as a chemical shift reference.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum and perform a baseline correction.
-
Identify the resonance signals corresponding to the three different deuterium environments in this compound: CD₃CD=CD₂.[4]
-
Integrate the distinct signals. The theoretical integral ratio for these positions is 3:1:2 (CD₃:CD:CD₂).
-
Comparing the observed integral ratios to the theoretical values confirms the distribution of the deuterium label. Any significant deviation could indicate an unexpected labeling pattern from the synthesis.
-
To determine overall enrichment, a ¹H spectrum can be acquired. The presence of any residual proton signals can be integrated and compared against a known internal standard or against the parent signals in the ²H spectrum to calculate the final atom % D value.
-
Comparative Performance Analysis
The choice between GC-MS and NMR is not about which method is "better," but which is most fit-for-purpose. The following table summarizes their performance characteristics for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Overall isotopologue distribution (D₀-D₆). | Site-specific deuterium incorporation and distribution. |
| Sensitivity | High (ppm to ppb level for impurities). | Lower; requires mg-level sample quantities. |
| Quantitative Accuracy | Excellent for overall enrichment. Can be affected by ion source variations. | Excellent and highly reproducible. Considered the "gold standard" for quantification. |
| Specificity | Mass-based. Does not provide positional information. | Provides definitive positional information of isotopes.[2] |
| Sample Preparation | Simple for gases; direct injection via gas sampling valve. | More complex; requires condensation of the gas and use of specialized high-pressure tubes.[16] |
| Throughput | High; typical run times are 15-20 minutes. | Low; requires longer acquisition times for good signal-to-noise, especially for ²H. |
| Instrumentation | Widely available in analytical labs. | More specialized and expensive instrumentation. |
Concluding Recommendations
For the comprehensive assessment of this compound isotopic enrichment, GC-MS and NMR spectroscopy are not competing but complementary techniques.[2]
-
GC-MS is the ideal method for routine quality control, high-throughput screening, and accurately determining the overall distribution of isotopologues. Its speed and sensitivity are unmatched for verifying batch-to-batch consistency and detecting any unlabeled propene or other volatile impurities.
-
NMR spectroscopy is the definitive method for structural validation and the unambiguous determination of site-specific isotopic enrichment. When the exact placement of deuterium atoms is critical, as in mechanistic studies or when developing deuterated drugs, ²H NMR is indispensable. It provides the highest level of trust and authority in the material's structural integrity.
As a best practice, a comprehensive certificate of analysis for a high-purity deuterated reagent like this compound should include data from both techniques: GC-MS to confirm the overall enrichment and purity, and NMR to validate the specific labeling pattern. This dual approach ensures the highest degree of scientific integrity and provides researchers with the confidence needed to build upon their experimental results.
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Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558-63. [Link]
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Lane, A. N., et al. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PubMed Central. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6. docbrown.info. [Link]
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He, Y., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 89. [Link]
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Chemistry LibreTexts. (2024). Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. [Link]
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Portolés, T., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(7), 615-24. [Link]
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A Comparative Guide to Propene-d6 and Other Deuterated Alkenes in Kinetic Studies
For researchers, scientists, and drug development professionals, understanding the intricate steps of a chemical reaction is paramount. Elucidating a reaction mechanism—the precise pathway from reactant to product—allows for process optimization, catalyst design, and the rational development of new chemical entities. Among the most powerful tools for this purpose is the kinetic isotope effect (KIE), a subtle yet profound phenomenon observed when an atom in a reactant is replaced by one of its heavier isotopes.
This guide provides an in-depth comparison of propene-d6 (C₃D₆) and other deuterated alkenes as mechanistic probes in kinetic studies. We will move beyond a simple listing of facts to explain the causality behind experimental choices, grounding our discussion in field-proven insights and authoritative data.
The Foundation: Understanding the Kinetic Isotope Effect (KIE)
A kinetic isotope effect is the change in the rate of a reaction upon isotopic substitution.[1][2] For alkenes, this typically involves replacing hydrogen (¹H, protium) with its stable, heavier isotope, deuterium (²H or D). The resulting KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
The physical origin of the KIE lies in the principles of quantum mechanics and vibrational energy.[2] A chemical bond is not static; it vibrates at a specific frequency. The zero-point energy (ZPE) of this vibration—the lowest possible energy state—is lower for a bond to a heavier isotope (like C-D) than for a bond to a lighter one (C-H).[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step.[2][3]
Caption: Zero-Point Energy (ZPE) difference between C-H and C-D bonds.
KIEs are broadly classified into two types, each providing different mechanistic information:
-
Primary KIE (kH/kD > 1): Observed when the bond to the isotope is broken or formed in the rate-determining step. Typical values for C-H bond cleavage are in the range of 2–8.[3][4] A large primary KIE is strong evidence that C-H activation is central to the slowest step of the reaction.[5]
-
Secondary KIE (kH/kD ≠ 1): Observed when the isotopically substituted bond is not broken but is located at or near the reaction center.[1][4] These effects are smaller (typically 0.7–1.5) and arise from changes in the vibrational environment of the C-H/D bond between the ground state and the transition state, often due to a change in hybridization (e.g., sp² to sp³).[3][6]
-
Normal SKIE (kH/kD > 1): The transition state has looser C-H/D bending vibrations than the reactant.
-
Inverse SKIE (kH/kD < 1): The transition state is more sterically crowded or constrained, leading to stiffer C-H/D bending vibrations.[1] This is a hallmark of a transition state with increased coordination, such as the change from a planar sp² alkene to a tetrahedral sp³-like state.
-
Focus on this compound (C₃D₆): A Multi-Faceted Mechanistic Probe
This compound, being fully deuterated, is a uniquely powerful tool for kinetic analysis. Its value stems from the presence of deuterons in two distinct chemical environments: the vinylic positions (=CD- and =CD₂) and the allylic (or methyl) position (-CD₃). This allows this compound to report on multiple mechanistic possibilities within a single molecular framework.
Causality in Application:
-
Probing C-H Activation at the Methyl Group: In reactions like catalytic dehydrogenation or certain polymerization initiation steps, the allylic C-D bonds are the weakest. A significant primary KIE would be expected if the rate-determining step involves abstracting a deuterium atom from the methyl group.
-
Probing Reactions at the Double Bond: For reactions like hydroformylation, epoxidation, or polymerization propagation, the chemistry occurs at the C=C double bond.[7] Here, the vinylic deuterons are not directly involved in bond breaking. An observed secondary KIE would provide crucial information about the geometry and crowding of the transition state. An inverse effect (kH/kD < 1), for instance, would strongly suggest a transition state where the vinylic carbons are rehybridizing from sp² towards sp³.
-
Distinguishing Regiochemistry: In asymmetric reactions like hydroformylation, where addition can occur at either C1 or C2, the KIEs at each position can help dissect the energetics of the two competing pathways.
Comparative Analysis: this compound vs. Other Deuterated Alkenes
The choice of deuterated alkene is not arbitrary; it is a deliberate experimental decision designed to isolate specific mechanistic questions.
Ethylene-d4 (C₂D₄): The Simplest Case
As the simplest alkene, ethylene provides a baseline for studying reactions at a C=C bond without the complicating factors of allylic protons or regioselectivity. It is an ideal substrate for probing the fundamental nature of a transition state.
A key study on the epoxidation of alkenes by m-chloroperoxybenzoic acid (MCPBA) found a secondary KIE of kH/kD = 0.83 for ethylene versus ethylene-d4.[8] This significant inverse effect (0.95 per deuterium atom) provides powerful evidence for a crowded, sp³-like transition state where the planar alkene is puckering to form the three-membered epoxide ring.[8] This stiffening of the C-D out-of-plane bending vibrations in the transition state relative to the ground state is the cause of the inverse effect.[4]
Deuterated Butenes (e.g., 1-Butene-d8, cis-Butene-2-d8)
Butenes introduce the element of regioselectivity and more complex steric interactions. They allow researchers to probe how a catalyst or reagent differentiates between the internal and terminal positions of the double bond and the influence of adjacent alkyl groups. While comprehensive KIE studies are less common, their use in mechanistic studies, such as investigating methylene radical additions, highlights their role in dissecting more complex reaction coordinates.[9]
Functionalized Alkenes (e.g., Styrene-d8)
Functionalized alkenes are used to probe the interplay of electronic and isotopic effects. For example, in catalytic hydrogenation over a Rh/silica catalyst, styrene exhibits a primary KIE of kH/kD = 1.6 when D₂ is used.[10] This normal KIE, while smaller than the theoretical maximum, confirms that C-H(D) bond formation is integral to the rate-determining step.[10]
Summary of Comparative Performance
The choice of deuterated alkene depends directly on the mechanistic question being asked.
| Deuterated Alkene | Key Structural Feature | Primary Use Case | Representative KIE (kH/kD) & Type | Mechanistic Insight Gained |
| Ethylene-d4 | Simplicity, no allylic C-H | Probing TS geometry at the C=C bond | 0.83 (Inverse Secondary) in Epoxidation[8] | Confirms a constrained, sp³-like transition state with increased steric crowding. |
| This compound | Vinylic and Allylic C-D | Differentiating C=C reactions from allylic C-H activation | (Hypothetical) Inverse secondary KIE in epoxidation; Normal primary KIE in dehydrogenation. | Can distinguish between multiple potential rate-determining steps within one system. |
| gem-Ethylene-d2 | Two deuterons on one carbon | Studying olefin trimerization | 1.3 (Normal Primary) in Cr-catalyzed trimerization[11] | Consistent with irreversible formation of a metallacycloheptane intermediate. |
| Styrene (with D₂) | Aryl group, electronic effects | Investigating hydrogenation mechanisms | 1.6 (Normal Primary) in Hydrogenation[10] | C-H(D) bond formation is part of the rate-determining step. |
Experimental Protocol: Measuring Intermolecular KIE in Alkene Epoxidation
This protocol describes a self-validating system for determining the secondary KIE for the epoxidation of an alkene via a competitive experiment. This method is often superior to parallel experiments as it minimizes variations in reaction conditions.
Objective: To determine the kH/kD for the epoxidation of cyclohexene vs. cyclohexene-d10 using MCPBA.
Caption: Experimental workflow for competitive KIE measurement.
Step-by-Step Methodology:
-
Reactant Preparation:
-
Prepare a stock solution containing an accurately known equimolar mixture of cyclohexene (light) and cyclohexene-d10 (heavy). The exact concentration should be determined by GC with an internal standard.
-
Causality: Using an equimolar mixture ensures that the initial rates are directly comparable and simplifies the final calculation.
-
Prepare a separate solution of the limiting reactant, MCPBA, in the same solvent (e.g., dichloromethane).
-
-
Competitive Reaction Setup:
-
In a thermostatted reaction vessel, add the alkene mixture. Allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the MCPBA solution (time t=0).
-
Causality: Temperature control is critical as rate constants are highly temperature-dependent. A competitive reaction ensures both isotopes experience identical conditions.
-
-
Reaction Monitoring and Quenching:
-
At predetermined low conversions (e.g., <15% to ensure differential conditions), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a reducing agent like aqueous sodium sulfite to destroy any remaining MCPBA.
-
Causality: Quenching freezes the reaction at a specific point in time, allowing for accurate analysis of the reactant and product ratios at that instant. Low conversion ensures the concentrations of reactants haven't changed significantly, simplifying the rate equation.
-
-
Data Analysis and KIE Calculation:
-
Analyze the quenched aliquot using Gas Chromatography-Mass Spectrometry (GC-MS). The GC will separate the light and heavy reactants and products, and the MS will identify them by their different molecular weights.
-
Determine the ratio of the products formed: [Product-H] / [Product-D].
-
The KIE can be calculated directly from the product ratio at low conversion: kH/kD ≈ [Product-H] / [Product-D] .
-
Trustworthiness: This method is self-validating. Since both isotopes compete for the same pool of limiting reagent in the same flask, any systematic errors in temperature, concentration, or timing affect both reaction rates equally, and their effects cancel out in the final ratio.
-
Conclusion: Selecting the Optimal Isotopic Probe
The choice between this compound and other deuterated alkenes is dictated by the specific mechanistic question at hand.
-
Ethylene-d4 is the substrate of choice for probing the fundamental transition state of reactions at an unsubstituted double bond.
-
This compound offers unparalleled versatility. It is the ideal tool for complex systems where multiple reaction pathways are possible, such as distinguishing between allylic C-H activation and direct attack at the double bond.
-
Higher order alkenes like deuterated butenes or styrenes should be employed when factors like regioselectivity, sterics, or electronic effects are the primary focus of the investigation.
By carefully selecting the deuterated substrate and employing rigorous experimental design, researchers can leverage the kinetic isotope effect to gain profound insights into reaction mechanisms, paving the way for the next generation of chemical innovation.
References
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Courchay, F. C., Sworen, J. C., Ghiviriga, I., Abboud, K. A., & Wagener, K. B. (2006). Understanding Structural Isomerization during Ruthenium-Catalyzed Olefin Metathesis: A Deuterium Labeling Study. Organometallics, 25(26), 6074–6081. Available at: [Link]
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Tardy, D. C., & Rabinovitch, B. S. (1968). Secondary Intermolecular Kinetic Isotope Effects in the Methylene Radical—cis-Butene-2-d8—cis-1, 2-Dimethylcyclopropane-d8 System. The Journal of Physical Chemistry, 72(4), 1339–1341. Available at: [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available at: [Link]
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Koerner, T., Slebocka-Tilk, H., & Brown, R. S. (1999). Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid. The Journal of Organic Chemistry, 64(1), 196–201. Available at: [Link]
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Sytniczuk, A., & Grela, K. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(9), 1033. Available at: [Link]
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Li, Y., et al. (2023). Ethene Hydroformylation Catalyzed by Rhodium Dispersed with Zinc or Cobalt in Silanol Nests of Dealuminated Zeolite Beta. Journal of the American Chemical Society. Available at: [Link]
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Jagriti Sharma. (2023). Kinetic Isotope Effect: The Key to Understanding Chemical Reactions. YouTube. Available at: [Link]
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Dixon, J. T., et al. (2007). Mechanistic studies of olefin and alkyne trimerization with chromium catalysts. Journal of the American Chemical Society, 129(46), 14291–14304. Available at: [Link]
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Enríquez-Medrano, F. J., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. Available at: [Link]
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Siradze, S., et al. (2021). Kinetics assessment of gas-phase ethylene hydroformylation on a heterogenized Rh-functionalized MOF catalyst. Catalysis Science & Technology. Available at: [Link]
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A Senior Application Scientist's Guide to the Determination of Impurities in High-Purity Propene
For researchers, scientists, and professionals in drug development and polymer science, the purity of propene (propylene) is not a trivial matter. As a primary feedstock for the synthesis of polypropylene and other critical chemical intermediates, even trace-level impurities can have profound consequences, leading to catalyst poisoning, reduced polymerization efficiency, and compromised final product quality.[1] This guide provides an in-depth comparison of the analytical methodologies available for the comprehensive determination of impurities in high-purity propene, grounded in experimental data and field-proven insights.
The Critical Impact of Impurities in Propene
High-purity propene, typically required to be 99.5% or higher, is susceptible to contamination from a variety of sources, including production processes and storage. These impurities can be broadly categorized, each presenting unique challenges to the polymerization process:
-
Hydrocarbons: Acetylene and propadiene (allene) are particularly detrimental as they can adsorb to the active sites of Ziegler-Natta or metallocene catalysts, leading to deactivation.[1] Other hydrocarbons such as methane, ethane, ethylene, and butenes can affect the polymer's properties.
-
Permanent Gases: Hydrogen, nitrogen, oxygen, carbon monoxide (CO), and carbon dioxide (CO2) can interfere with polymerization kinetics and catalyst performance. Oxygen, in particular, can be a potent catalyst poison.
-
Sulfur Compounds: Hydrogen sulfide (H2S) and carbonyl sulfide (COS) are common catalyst poisons, even at part-per-billion (ppb) levels.[2]
-
Other Reactive Species: Arsine (AsH3) and phosphine (PH3) are highly toxic to polymerization catalysts.[3]
Given the diverse nature of these potential contaminants and their impact at trace levels, a multi-faceted analytical approach is often necessary. Gas chromatography (GC) stands as the cornerstone technique for these analyses, with the choice of detector being paramount for achieving the required sensitivity and selectivity.
Comparative Analysis of Analytical Techniques
The determination of impurities in a high-concentration matrix like propene is analytically challenging. The primary method, gas chromatography, must be optimized to separate trace analytes from the bulk propene peak. The selection of the appropriate detector is critical and depends on the specific impurities being targeted.
Workflow for Impurity Analysis in High-Purity Propene
Caption: A generalized workflow for the analysis of impurities in high-purity propene.
Detector Selection: A Comparative Guide
The choice of GC detector is the most critical decision in designing an analytical method for propene impurities. Each detector offers a unique combination of sensitivity, selectivity, and operational complexity.
| Detector Type | Target Impurities | Principle of Operation | Advantages | Limitations | Typical Detection Limits |
| Flame Ionization Detector (FID) | Hydrocarbons (e.g., acetylene, propadiene, other olefins/paraffins) | Combustion of organic compounds in a hydrogen flame produces ions, generating a measurable current.[4][5] | High sensitivity to hydrocarbons, robust, wide linear range.[4][5] | Does not respond to permanent gases, water, or most inorganic compounds.[6] Destructive to the sample.[5] | ~1 ppm for hydrocarbons.[1] |
| Thermal Conductivity Detector (TCD) | Permanent Gases (H2, N2, O2, CO, CO2), some light hydrocarbons | Measures the difference in thermal conductivity between the carrier gas and the column effluent.[4] | Universal detector for all compounds, non-destructive.[4][6] | Relatively low sensitivity compared to other detectors.[4] | 10-100 ppm |
| Pulsed Discharge Helium Ionization Detector (PDHID) | Permanent Gases | A pulsed DC discharge in helium creates photons that ionize all compounds eluting from the column. | Extremely high sensitivity for permanent gases.[7][8] | Sensitive to contamination from carrier gas and leaks. | Low ppb levels.[7][8] |
| Sulfur Chemiluminescence Detector (SCD) | Sulfur Compounds (H2S, COS) | Sulfur compounds are combusted to form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence). | Highly selective and sensitive for sulfur compounds, equimolar response. | Can be complex to operate. | Low ppb levels.[9] |
| Pulsed Flame Photometric Detector (PFPD) | Sulfur Compounds, Phosphorus Compounds | A gated photomultiplier tube measures the spectral emission from sulfur or phosphorus species in a hydrogen-rich flame. | Good sensitivity and selectivity for sulfur.[2][10][11] | Response can be non-linear and subject to quenching from co-eluting hydrocarbons.[2] | ~50 ppb for sulfur compounds.[10] |
| Mass Spectrometer (MS) | Broad spectrum of impurities | Separates ions based on their mass-to-charge ratio, providing structural information for identification.[6] | Provides positive identification of impurities, high sensitivity, and can analyze a wide range of compounds.[3][6] | Higher cost and complexity. Co-elution with the propene matrix can cause ion source saturation and false positives.[3] | Low ppb for many compounds.[3] |
Experimental Protocols: Best Practices
Protocol 1: Determination of Hydrocarbon Impurities via GC-FID (Based on ASTM D2712)
This method is the industry standard for quantifying hydrocarbon impurities in high-purity propene.[1][12][13]
1. System Configuration:
-
Gas Chromatograph: Agilent 6820 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[1]
-
Column: An alumina porous layer open tubular (PLOT) column is recommended for its high selectivity in resolving low molecular weight hydrocarbons. A common choice is an Rt®-Alumina BOND/Na2SO4, 50 m x 0.53 mm.[1][12][14] The use of a capillary PLOT column is a significant improvement over older packed column methods, offering better resolution and faster analysis times.[12][14]
-
Gas Sampling: A heated 6-port or 10-port gas sampling valve with a fixed volume sample loop (e.g., 0.25 mL) is essential for reproducible injections of the gaseous sample.[1]
2. Instrumental Conditions:
-
Inlet: Temperature: 200°C, Split ratio: 4:1 to 15:1. A lower split ratio can be used to achieve lower detection limits.[1]
-
Oven Program: Initial temperature 50°C, hold for 5 minutes, then ramp at 10°C/min to 180°C and hold for 10 minutes. This program allows for the elution of C1-C5 hydrocarbons.
-
FID: Temperature: 250°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (Helium or Nitrogen): 25 mL/min.
-
Carrier Gas: Helium at a constant flow of 5 mL/min.
3. Calibration and Quantification:
-
A certified gas standard containing known concentrations of methane, ethane, ethylene, propane, acetylene, propadiene, and other relevant C4-C5 hydrocarbons in a balance of propene or an inert gas is used for calibration.
-
External standard calibration curves are generated for each impurity.
4. Causality Behind Choices:
-
PLOT Column: The alumina stationary phase provides strong adsorption and separation of light hydrocarbons, which is critical for resolving impurities that elute close to the main propene peak.
-
Heated Gas Sampling Valve: Heating prevents condensation of the propene sample and ensures a representative injection.
-
FID: Its high sensitivity to hydrocarbons makes it the ideal detector for this application, allowing for the detection of impurities at the ppm level.[1]
Workflow for Hydrocarbon Impurity Analysis
Caption: Step-by-step workflow for the analysis of hydrocarbon impurities in propene.
Protocol 2: Determination of Permanent Gases via GC-PDHID
For the analysis of H2, N2, O2, CO, and CO2 at trace levels, a high-sensitivity detector is required.
1. System Configuration:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Pulsed Discharge Helium Ionization Detector (PDHID).[8]
-
Column: A multi-column setup is often employed. For example, a HayeSep Q column followed by a Molecular Sieve 5A column. This allows for the separation of CO2 from the other permanent gases.
-
Valves: A 10-port gas sampling valve for injection and a 6-port column switching valve to isolate columns and manage backflushing of the propene matrix.[8]
2. Instrumental Conditions:
-
Oven Program: Isothermal at 50°C.
-
PDHID: Temperature: 200°C.
-
Carrier Gas: High-purity helium.
3. Causality Behind Choices:
-
PDHID: This detector is chosen for its universal and highly sensitive response to permanent gases, enabling detection in the low ppb range.[7][8]
-
Multi-Column System with Valve Switching: This configuration is crucial to prevent the high-concentration propene matrix from entering and overloading the sensitive PDHID. The matrix is backflushed to vent after the analytes of interest have passed to the second column.
Protocol 3: Determination of Sulfur Compounds via GC-SCD
1. System Configuration:
-
Gas Chromatograph: Equipped with a Sulfur Chemiluminescence Detector (SCD).
-
Column: A capillary column with a stationary phase designed for sulfur analysis, such as an Agilent J&W Select Low Sulfur or CP-SilicaPLOT column, is used to resolve H2S and COS from the propene matrix.[2][9]
2. Instrumental Conditions:
-
Oven Program: Temperature program starting at a low temperature (e.g., 50°C) to facilitate the separation of volatile sulfur compounds.[9]
-
SCD: Operated according to manufacturer's specifications, with precise control of ozone and hydrogen flows.
3. Causality Behind Choices:
-
SCD: The SCD provides exceptional selectivity for sulfur, which is critical to avoid interference from the hydrocarbon matrix. Its equimolar response simplifies quantification.
-
Specialized Column: A column that provides good separation between the sulfur compounds and the propene matrix is essential to prevent quenching of the detector response.[2]
Conclusion and Recommendations
The comprehensive analysis of impurities in high-purity propene requires a strategic and well-designed analytical approach. No single method can adequately quantify all potential contaminants.
-
For routine quality control of hydrocarbon impurities , GC-FID following the principles of ASTM D2712 with a high-resolution PLOT capillary column is the recommended method due to its robustness and reliability.[1][12]
-
The analysis of permanent gases at trace levels necessitates the use of a GC-PDHID system with a valve switching configuration to protect the detector from the propene matrix.[8]
-
For sulfur compounds , a GC-SCD or GC-PFPD provides the necessary selectivity and sensitivity to reach the low ppb detection limits required by the polymer industry.[9][10]
-
GC-MS serves as a powerful tool for the identification of unknown impurities and for applications requiring the highest sensitivity for a broad range of contaminants.[3]
By understanding the principles, advantages, and limitations of each technique, researchers and scientists can select and implement the most appropriate methods to ensure the quality and purity of high-purity propene, thereby safeguarding their catalytic processes and ensuring the integrity of their final products.
References
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- Restek Corporation. (n.d.). 17 Min D2712 Analysis of Impurities in Propylene Using PLOT Columns. Retrieved from a search for "17 Minute D2712 Analysis of Impurities in Propylene Using PLOT Columns"
- Jacobse, H. (2011). GC Analysis of Sulfur Components in Propylene Using a Pulsed Flame Photometric Detector. Agilent Technologies.
- Agilent Technologies. (2011). Analysis of trace sulfur in propylene with SCD.
- Katalyst Group. (2024). How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS? Retrieved from a search for "How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS?"
- Jacobse, H. (2010). GC Analysis of Sulfur Components in Propylene using a Pulsed Flame Photometric Detector. Agilent Technologies.
- Agilent Technologies. (n.d.). Analysis of Trace Permanent Gas Impurities in Ethylene or Propylene by GC. Retrieved from a search for "Analysis of Trace Permanent Gas Impurities in Ethylene or Propylene by GC - Agilent"
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- PAC LP. (n.d.). Selective analysis of trace level carbonyl sulphide in propylene by gas chromatography and chemiluminescence as alternative detection for ASTM D5303.
- Agilent Technologies. (n.d.). Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph.
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- ANSI Webstore. (n.d.). ASTM D2712-23 - Standard Test Method for Determination of Hydrocarbon Impurities in High Purity Propylene by Gas Chromatography.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data with Propene-d6
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. When employing isotopically labeled compounds such as propene-d6 (CD₃CD=CD₂), rigorous validation of the material's identity, purity, and behavior is a foundational requirement for the trustworthiness of any subsequent study. This guide provides an in-depth comparison of analytical techniques for characterizing this compound and outlines a framework for cross-validating the resulting data, ensuring the highest level of scientific integrity.
The use of deuterated analogues like this compound is crucial in a variety of applications, from mechanistic studies of chemical reactions to serving as internal standards in quantitative analyses.[1][2] The substitution of hydrogen with deuterium alters the vibrational frequencies of molecular bonds and increases the molecular weight, providing distinct spectroscopic signatures that are invaluable for tracking molecules and elucidating reaction pathways.[3] However, the utility of these labeled compounds is entirely dependent on the accuracy of their characterization. Cross-validation across multiple analytical platforms is not merely a quality control step; it is an essential scientific practice to build a robust and irrefutable data package.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical technique for this compound is driven by a balance of sensitivity, specificity, quantitative capability, and the specific question being asked. Each method provides a unique piece of the puzzle, and their collective agreement forms the basis of cross-validation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Specificity | Very High: Chromatographic separation combined with mass-based identification and fragmentation analysis. | High: Provides detailed structural information and confirms isotopic labeling patterns. | Moderate: Identifies characteristic vibrational modes sensitive to isotopic substitution.[3] |
| Sensitivity | Very High: Capable of detecting impurities at picogram to nanogram levels. | Moderate: Typically requires microgram to milligram quantities of sample. | Low: Generally requires milligram-level sample quantities. |
| Quantitative Accuracy | High: Excellent for relative quantification and accurate with appropriate deuterated internal standards. | Very High: Quantitative NMR (qNMR) is a primary ratio method, offering high accuracy without identical standards.[1] | Moderate: Can be quantitative with careful calibration, but is less precise than MS or NMR. |
| Primary Application | Purity assessment, impurity identification, confirmation of molecular weight. | Structural elucidation, confirmation of deuteration sites, quantitative analysis. | Functional group identification, confirmation of isotopic substitution via frequency shifts. |
The Causality Behind Experimental Choices
-
For Unambiguous Purity and Identity: A researcher's primary concern is often to confirm that the vial labeled "this compound" contains exactly that, and at a high purity. GC-MS is the workhorse for this task. The gas chromatograph separates volatile impurities from the main this compound peak, while the mass spectrometer provides two critical pieces of evidence: the molecular ion peak at m/z 48 (confirming the M+6 mass shift from propene's m/z 42) and a fragmentation pattern that serves as a chemical fingerprint.[4][5]
-
For Structural Verification and Isotopic Placement: While MS confirms the overall mass, it doesn't inherently prove the location of the deuterium atoms. NMR spectroscopy, particularly ¹³C or ²H NMR, is the definitive tool for this. It provides a map of the carbon skeleton and the positions of the deuterium atoms, confirming the CD₃CD=CD₂ structure. While ¹H NMR would show a lack of signals for a fully deuterated compound, its utility is paramount for assessing the isotopic enrichment by quantifying any residual proton signals.[6][7]
-
For Rapid Confirmation and In-Situ Monitoring: Infrared spectroscopy offers a fast, non-destructive method to confirm the presence of key structural features. The heavier deuterium atoms cause a significant shift of C-D vibrational frequencies to lower wavenumbers compared to the C-H frequencies of unlabeled propene.[3] This isotopic shift provides clear evidence of deuteration and can be compared against reference spectra, such as those available in the NIST Chemistry WebBook, for rapid identity confirmation.[8]
A Self-Validating Protocol for this compound Characterization
Step 1: Purity and Molecular Weight Confirmation by GC-MS
-
Sample Preparation: For a gaseous sample like this compound, a gas-tight syringe is used to sample the headspace of the lecture bottle or a prepared gas bulb.[9][10] The sample is injected into a GC-MS system equipped with a suitable column for separating light hydrocarbons (e.g., a PLOT column).
-
Chromatographic Separation: The GC oven temperature program is optimized to separate propene from potential impurities such as propane, other C3 isomers, or residual solvents from synthesis.
-
Mass Spectrometric Analysis: The mass spectrometer is set to scan a range that includes the expected molecular ions of propene (m/z 42) and this compound (m/z 48).
-
Data Interpretation:
-
Purity: The purity is assessed by the relative area of the this compound peak compared to any other peaks in the chromatogram. High purity (e.g., >99%) is expected.[9]
-
Identity: The mass spectrum of the main peak should show a strong molecular ion at m/z 48.12.[4] The absence of a significant peak at m/z 42 confirms high isotopic enrichment. The fragmentation pattern should be consistent with the known structure.
-
Step 2: Isotopic Substitution Confirmation by Infrared Spectroscopy
-
Sample Preparation: The gas sample is introduced into a gas IR cell with appropriate windows (e.g., KBr).
-
Data Acquisition: The infrared spectrum is recorded.
-
Data Interpretation: The obtained spectrum is compared with a reference spectrum of unlabeled propene and a known reference for this compound. Key C-D stretching and bending vibrations will be observed at significantly lower frequencies than their C-H counterparts in propene. For instance, the C=C stretching frequency is also expected to show a slight shift. Agreement with the reference this compound spectrum and the expected isotopic shifts validates the deuteration.[3]
The diagram below illustrates this cross-validation workflow.
Application in Mechanistic Studies: A Trustworthy Foundation
References
-
National Institute of Standards and Technology. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link][8]
-
Lide, D. R., & Mann, D. E. (1958). The Infrared Spectra of Propylene and Propylene-d6. Journal of the Optical Society of America, 48(8), 539-542. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][4]
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Metcalfe, W. K., et al. (2015). An experimental and modeling study of propene oxidation. Pure and Applied Chemistry, 87(9-10), 925-937. Retrieved from [Link][11][14]
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National Institute of Standards and Technology. (n.d.). Propene Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][5]
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Willitsch, S., & Merkt, F. (2010). The Rotational Structure of the Origin Band of the Pulsed-Field-Ionization, Zero-Kinetic-Energy Photoelectron Spectra of Propene-h6 and this compound. The Journal of Physical Chemistry A, 105(23), 5483–5491. Retrieved from [Link][15]
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National Institute of Standards and Technology. (n.d.). Propene Thermochemistry Data. NIST Chemistry WebBook. Retrieved from [Link]
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Günthard, H. H., Lord, R. C., & McCubbin, T. K. (1956). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d 6. The Journal of Chemical Physics, 25(4), 768–777. Retrieved from [Link][16]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][17]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6. Retrieved from [Link][6]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link][7]
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BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link][1]
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Davis, S. G., & Wang, H. (1999). Propene pyrolysis and oxidation kinetics in a flow reactor and laminar flames. Combustion and Flame, 119(4), 375-399. Retrieved from [Link][12]
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Sakai, S. (2006). Theoretical studies on the ene reaction mechanisms of propene and cyclopropene with ethylene and cyclopropene: concerted or stepwise. The Journal of Physical Chemistry A, 110(47), 12891-9. Retrieved from [Link][2]
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Burke, S. M., et al. (2015). An experimental and modeling study of propene oxidation. Part 1: Speciation measurements in jet-stirred and flow reactors. Combustion and Flame, 162(6), 2963-2984. Retrieved from [Link][13]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Propene-d6 in a Laboratory Setting
Welcome to your essential resource for the safe and effective handling of Propene-d6 (CD₃CD=CD₂). As a deuterated isotopologue of propene, this compound is invaluable in various research applications, from mechanistic studies to NMR spectroscopy. While its isotopic nature is key to its utility, its physical and chemical properties demand the same rigorous safety protocols as its non-deuterated counterpart, propylene. This guide is designed to provide you, the researcher, with the critical information and procedural guidance necessary to work with this compound safely and confidently, ensuring the integrity of your research and the safety of your laboratory personnel.
The substitution of hydrogen with deuterium can alter metabolic pathways and reaction kinetics, a principle known as the kinetic isotope effect, which is fundamental to its application in drug discovery and mechanistic studies.[1][2] However, it is crucial to remember that this compound is, first and foremost, an extremely flammable gas stored under pressure.[3][4] This guide will walk you through the necessary precautions, personal protective equipment (PPE), and operational procedures to mitigate the inherent risks.
Understanding the Hazards of this compound
This compound shares the same primary hazards as propene. A thorough understanding of these is the foundation of safe handling.
-
Extreme Flammability: this compound is a flammable gas that can form explosive mixtures with air.[3][4] It is critical to keep it away from all potential ignition sources, including sparks, open flames, and hot surfaces.[3][4]
-
Gas Under Pressure: The compound is supplied in cylinders as a liquefied gas under pressure.[4] This presents a risk of explosion if the cylinder is heated or physically damaged.[3][4] A ruptured cylinder can also become a dangerous projectile.[3]
-
Asphyxiation Risk: In high concentrations, this compound can displace oxygen in the air, leading to rapid suffocation.[3][4][5] This is a particular concern in enclosed or poorly ventilated spaces.
-
Frostbite Hazard: Contact with the liquid form of this compound, which can be released from the cylinder, can cause severe frostbite due to rapid evaporative cooling.[3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE program is essential when working with hazardous gases.[7] The following table summarizes the recommended PPE for handling this compound, with detailed explanations below.
| Body Part | Required PPE | Reasoning |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[8][9] | Protects against splashes of liquefied gas and flying particles from a potential cylinder rupture.[9] |
| Hands | Cryogenic or heavy-duty, insulated gloves.[9] | Prevents frostbite from contact with the liquefied gas.[9][10] |
| Body | Flame-resistant lab coat or coveralls.[11][12] | Provides protection against flash fires.[11] |
| Feet | Closed-toe shoes, preferably steel-toed safety boots.[8][9] | Protects feet from falling cylinders and chemical splashes.[8][9] |
| Respiratory | A self-contained breathing apparatus (SCBA) should be available for emergency situations.[5][9] | For use in situations with a significant gas leak or in oxygen-deficient atmospheres.[5][9] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient as they do not protect from splashes that can come from various angles.[9] Goggles that form a seal around the eyes are crucial.[9] A face shield offers broader protection for the entire face.[7][8]
-
Hand Protection: The choice of gloves is critical. Standard laboratory gloves (e.g., nitrile) offer no protection against the extreme cold of liquefied gas. Insulated, cryogenic gloves are necessary to prevent severe frostbite.[9][10]
-
Body Protection: Flame-resistant clothing is designed to self-extinguish, which can be life-saving in the event of a flash fire.[11] It is a critical barrier against severe burns.
-
Respiratory Protection: While routine handling in a well-ventilated area may not require a respirator, the potential for a leak necessitates the availability of an SCBA for emergency response.[5][9] Air-purifying respirators are not suitable for oxygen-deficient environments.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following workflow provides a procedural guide from receipt to use.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
